E3 ligase Ligand 60
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C23H32N4O3S |
|---|---|
Peso molecular |
444.6 g/mol |
Nombre IUPAC |
(2S,4R)-1-[(2R)-2-amino-3,3-dimethylbutanoyl]-4-hydroxy-N-[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C23H32N4O3S/c1-13(15-6-8-16(9-7-15)19-14(2)25-12-31-19)26-21(29)18-10-17(28)11-27(18)22(30)20(24)23(3,4)5/h6-9,12-13,17-18,20,28H,10-11,24H2,1-5H3,(H,26,29)/t13-,17+,18-,20-/m0/s1 |
Clave InChI |
JOSFQWNOUSNZBP-XKMKODIBSA-N |
Origen del producto |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of E3 Ligase Ligands
Audience: Researchers, scientists, and drug development professionals.
Introduction
E3 ubiquitin ligases are a large family of proteins that play a crucial role in cellular protein homeostasis by mediating the transfer of ubiquitin to substrate proteins, marking them for degradation by the proteasome. The ability to harness this natural degradation machinery has led to the development of novel therapeutic modalities, most notably Proteolysis Targeting Chimeras (PROTACs) and molecular glue degraders. At the core of these technologies are E3 ligase ligands, small molecules that bind to E3 ligases and recruit them to a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation.
While a specific "E3 ligase Ligand 60" is not prominently documented in publicly available scientific literature, this guide will provide a comprehensive overview of the general mechanism of action of well-characterized E3 ligase ligands, their application in targeted protein degradation, and the experimental approaches used for their validation. We will focus on ligands for some of the most utilized E3 ligases, such as Cereblon (CRBN) and Von Hippel-Lindau (VHL).
Core Mechanism of Action: Induced Proximity
The primary mechanism of action for E3 ligase ligands in the context of targeted protein degradation is the induction of proximity between an E3 ligase and a target protein that is not its natural substrate. This is typically achieved through a bifunctional molecule, a PROTAC, which consists of three components: a ligand for the E3 ligase, a ligand for the POI, and a linker connecting the two.[1]
The process can be summarized in the following steps:
-
Ternary Complex Formation: The PROTAC molecule simultaneously binds to an E3 ligase (via its E3 ligase ligand) and the POI (via its POI ligand), forming a ternary complex.[1]
-
Ubiquitination: Once in proximity, the E3 ligase facilitates the transfer of ubiquitin from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the POI. This process is repeated to form a polyubiquitin (B1169507) chain.[1][]
-
Proteasomal Degradation: The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[1][]
-
Recycling: The PROTAC molecule and the E3 ligase are released and can engage another POI molecule, acting catalytically.
This "hijacking" of the ubiquitin-proteasome system allows for the targeted degradation of proteins that have been traditionally difficult to inhibit with conventional small molecule inhibitors.[3]
Signaling Pathways and Cellular Regulation
By inducing the degradation of specific proteins, E3 ligase ligands can profoundly impact cellular signaling pathways. For instance, by targeting oncogenic proteins for degradation, these molecules can inhibit signaling pathways that drive tumor cell proliferation and survival.[] Similarly, in neurodegenerative diseases, E3 ligase ligands can be designed to degrade toxic protein aggregates.[]
The activity of E3 ligases themselves can also be modulated by ligands. Some ligands can induce conformational changes in the E3 ligase, enhancing its catalytic activity or altering its substrate specificity.[] Furthermore, some E3 ligases can undergo auto-ubiquitination, a process that can be influenced by ligand binding and serves as a feedback mechanism to control their activity and stability.[]
Quantitative Data for Key E3 Ligase Ligands
The efficacy of an E3 ligase ligand-based degrader is determined by several quantitative parameters, including its binding affinity to the E3 ligase and the POI, and its efficiency in inducing degradation of the POI. Below are tables summarizing representative quantitative data for ligands of two well-studied E3 ligases, CRBN and VHL.
Table 1: Quantitative Data for Cereblon (CRBN) Ligands and Derived PROTACs
| Ligand/PROTAC | Target Protein | Binding Affinity (CRBN) | DC50 (Degradation) | Cell Line | Reference |
| Pomalidomide | (Native Substrates) | ~250 nM (Kd) | - | - | [3] |
| Lenalidomide | (Native Substrates) | ~1 µM (Kd) | - | - | [3] |
| Compound B6 | BRD9 | - | 1 nM | - | [3] |
| Compound E32 | BRD9 | - | 1 nM | - | [3] |
| MS83 | BRD3/BRD4 | - | < 500 nM | MDA-MB-468 | [3] |
Table 2: Quantitative Data for Von Hippel-Lindau (VHL) Ligands and Derived PROTACs
| Ligand/PROTAC | Target Protein | Binding Affinity (VHL) | DC50 (Degradation) | Cell Line | Reference |
| VHL Ligand 17 | - | - | - | - | [4] |
| Palbociclib-based PROTAC | CDK4/6 | - | < 10 nM | - | [3] |
| DT2216 | BCL-XL | - | - | - | [5] |
Experimental Protocols
The validation and characterization of E3 ligase ligands and their corresponding degraders involve a series of biochemical and cell-based assays.
1. Binding Affinity Determination
-
Method: Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) are commonly used to measure the binding affinity (Kd) of the ligand to the purified E3 ligase protein.
-
Protocol Outline (ITC):
-
Prepare a solution of the purified E3 ligase in a suitable buffer.
-
Prepare a solution of the E3 ligase ligand in the same buffer.
-
Titrate the ligand solution into the protein solution in the ITC microcalorimeter cell.
-
Measure the heat changes upon each injection.
-
Fit the data to a binding model to determine the dissociation constant (Kd), enthalpy (ΔH), and stoichiometry (n) of binding.
-
2. Target Degradation Assessment
-
Method: Western blotting is a standard method to qualitatively and semi-quantitatively assess the degradation of the target protein. Quantitative methods include HiBiT assays and mass spectrometry-based proteomics.
-
Protocol Outline (Western Blot):
-
Culture cells to an appropriate confluency.
-
Treat the cells with the PROTAC molecule at various concentrations and for different time points. A negative control (e.g., vehicle-treated cells) and a positive control should be included.
-
Lyse the cells and quantify the total protein concentration.
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with a primary antibody specific to the POI.
-
Probe with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
Analyze the band intensities to determine the extent of protein degradation.
-
3. E3 Ligase Dependence Verification
-
Method: To confirm that the observed degradation is dependent on the targeted E3 ligase, competition experiments or genetic knockdown/knockout of the E3 ligase can be performed.
-
Protocol Outline (Competition Assay):
-
Pre-treat cells with an excess of the free E3 ligase ligand for a short period.
-
Add the PROTAC molecule to the pre-treated cells.
-
Assess the degradation of the POI by Western blotting. If degradation is blocked or reduced, it suggests that the PROTAC acts through the specific E3 ligase.
-
Visualizations
Diagram 1: General Mechanism of Action of a PROTAC
Caption: A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.
Diagram 2: Experimental Workflow for E3 Ligase Ligand Validation
Caption: A flowchart outlining the key steps in the validation of a novel E3 ligase ligand.
Conclusion
The discovery and development of E3 ligase ligands have opened up new avenues for therapeutic intervention by enabling the targeted degradation of disease-causing proteins. While the field has been dominated by ligands for a handful of E3 ligases, ongoing research is focused on expanding the repertoire of available ligands to provide greater selectivity and overcome potential resistance mechanisms. A thorough understanding of the mechanism of action, combined with rigorous quantitative and experimental validation, is essential for the successful translation of these promising molecules into clinical therapies.
References
An In-depth Technical Guide to E3 Ligase Ligand Binding Affinity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The term "E3 ligase Ligand 60" does not correspond to a specifically recognized E3 ligase ligand in the current scientific literature. This guide will therefore provide a comprehensive overview of the principles of E3 ligase ligand binding affinity and selectivity, utilizing data from well-characterized ligands for prominent E3 ligases as illustrative examples.
Introduction: The Critical Role of E3 Ligase Ligands in Targeted Protein Degradation
Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease-causing proteins that have been historically considered "undruggable." At the heart of this approach are bifunctional molecules, most notably Proteolysis Targeting Chimeras (PROTACs), which harness the cell's own ubiquitin-proteasome system (UPS) to selectively eliminate proteins of interest.
A PROTAC molecule consists of three key components: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties. The E3 ligase ligand is of paramount importance, as it dictates which of the over 600 known E3 ligases is hijacked to ubiquitinate the target protein, thereby marking it for degradation by the proteasome. The binding affinity and selectivity of the E3 ligase ligand are critical parameters that profoundly influence the efficacy, safety, and overall success of a PROTAC.
This technical guide provides an in-depth exploration of the binding affinity and selectivity of E3 ligase ligands, presenting quantitative data for commonly used ligands, detailed experimental protocols for their characterization, and visualizations of relevant biological pathways and experimental workflows.
The Ubiquitin-Proteasome System and PROTAC Mechanism of Action
The ubiquitin-proteasome system is a fundamental cellular process for protein degradation. It involves a three-enzyme cascade (E1 activating, E2 conjugating, and E3 ligating enzymes) that attaches ubiquitin, a small regulatory protein, to substrate proteins. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.
PROTACs co-opt this natural process by inducing the formation of a ternary complex between the target protein, the PROTAC molecule, and an E3 ligase. This proximity-induced ubiquitination of the target protein leads to its degradation.
Quantitative Data on E3 Ligase Ligand Binding Affinity
The binding affinity of an E3 ligase ligand is a measure of the strength of its interaction with the E3 ligase. It is typically expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). A lower Kd or IC50 value indicates a higher binding affinity. While high affinity can be beneficial, studies have shown that even weak-affinity E3 ligase ligands can be effective in PROTACs, as the overall stability of the ternary complex is also influenced by the target protein ligand and cooperative interactions.[1]
Below are tables summarizing the binding affinities of commonly used ligands for the E3 ligases Von Hippel-Lindau (VHL), Cereblon (CRBN), Mouse double minute 2 homolog (MDM2), and Inhibitors of Apoptosis Proteins (IAPs).
Table 1: Binding Affinities of VHL Ligands
| Ligand | Binding Affinity (Kd/IC50) | Assay Method | Reference |
| VH032 | Kd: ~1.9 µM | ITC | [2] |
| VH298 | Kd: 90 nM | ITC | [3][4] |
| IC50: 44.0 nM | TR-FRET | [4] | |
| Kd: 80 nM | FP |
Table 2: Binding Affinities of CRBN Ligands
| Ligand | Binding Affinity (Kd/IC50) | Assay Method | Reference |
| Thalidomide | Kd: ~250 nM | Competitive Titration | |
| Lenalidomide | Kd: ~178 nM | Competitive Titration | |
| Kd: 0.64 µM | ITC (full-length CRBN-DDB1) | ||
| Pomalidomide (B1683931) | Kd: ~157 nM | Competitive Titration | |
| IC50: ~3 µM | Competitive Binding Assay |
Table 3: Binding Affinities of MDM2 Ligands
| Ligand | Binding Affinity (Kd/Ki/IC50) | Assay Method | Reference |
| Nutlin-3 | Ki: 36 nM | Not specified | |
| Nutlin-3a | IC50: 90 nM | Not specified | |
| MI-219 | Ki: 5 nM | Not specified |
Table 4: Binding Affinities of IAP Ligands
| Ligand | Binding Affinity (Kd/Ki) | Assay Method | Reference |
| MV1 | Kd: 5.8 nM (to cIAP1) | Not specified | |
| GDC-0152 | Ki: 17 nM (to cIAP1-BIR3) | Not specified | |
| Ki: 43 nM (to cIAP2-BIR3) | Not specified | ||
| Ki: 28 nM (to XIAP-BIR3) | Not specified | ||
| AVPI peptide | Ki: 184 nM (to cIAP1 BIR3) | Not specified | |
| Ki: 316 nM (to cIAP2 BIR3) | Not specified | ||
| Ki: 3.6 µM (to XIAP BIR3) | Not specified |
Selectivity of E3 Ligase Ligands
Selectivity is a critical attribute of an E3 ligase ligand, as off-target binding can lead to unintended protein degradation and potential toxicity. An ideal E3 ligase ligand should exhibit high selectivity for its intended E3 ligase over other E3 ligases and other proteins in the proteome. The choice of E3 ligase can also confer selectivity, as their expression levels vary across different tissues and cell types.
Assessing Selectivity:
-
Panel Screening: The most direct way to assess selectivity is to screen the ligand against a panel of other E3 ligases and relevant off-targets. This can be done using the binding assays described in the following section.
-
Proteomics: Mass spectrometry-based proteomics can be used to globally assess changes in protein levels upon treatment with a PROTAC. This can reveal off-target degradation events.
-
Cellular Phenotypic Assays: Off-target effects can sometimes be inferred from unexpected cellular phenotypes.
While comprehensive selectivity data is often proprietary, some studies have highlighted the importance of linker attachment points and ligand modifications in modulating selectivity. For instance, the placement of the linker on pomalidomide can influence the degradation of endogenous zinc finger transcription factors.
Experimental Protocols for Characterizing Binding Affinity and Selectivity
A variety of biophysical and cellular assays are employed to characterize the binding affinity and selectivity of E3 ligase ligands. The following sections provide detailed methodologies for some of the most common techniques.
Isothermal Titration Calorimetry (ITC)
ITC is a label-free technique that directly measures the heat released or absorbed during a binding event. It provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).
Methodology:
-
Sample Preparation:
-
Prepare the E3 ligase protein and the ligand in identical, degassed buffer to minimize heats of dilution. Typical buffers include HEPES or phosphate (B84403) buffers at a physiological pH.
-
Determine the accurate concentrations of the protein and ligand.
-
Typical protein concentrations in the sample cell range from 5-50 µM, and ligand concentrations in the syringe are 10-20 times higher.
-
-
Experimental Setup:
-
Load the protein solution into the sample cell of the calorimeter and the ligand solution into the injection syringe.
-
Equilibrate the system to the desired temperature.
-
-
Titration:
-
Perform a series of small injections of the ligand into the protein solution.
-
The instrument measures the heat change after each injection.
-
-
Data Analysis:
-
Integrate the heat-flow peaks to obtain the heat change per injection.
-
Plot the heat change against the molar ratio of ligand to protein.
-
Fit the resulting binding isotherm to a suitable binding model to determine the Kd, n, and ΔH.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor biomolecular interactions in real-time. It provides kinetic data (association rate constant, ka, and dissociation rate constant, kd) from which the binding affinity (Kd) can be calculated (Kd = kd/ka).
Methodology:
-
Ligand Immobilization:
-
Immobilize the E3 ligase protein (ligand) onto the surface of a sensor chip. Common immobilization chemistries include amine coupling.
-
Determine the optimal pH for immobilization to achieve the desired surface density.
-
-
Analyte Binding:
-
Inject a series of concentrations of the small molecule ligand (analyte) over the sensor surface.
-
The binding of the analyte to the immobilized protein causes a change in the refractive index, which is measured as a response unit (RU).
-
-
Dissociation and Regeneration:
-
After the association phase, flow buffer over the chip to monitor the dissociation of the analyte.
-
Inject a regeneration solution to remove any remaining bound analyte, preparing the surface for the next injection.
-
-
Data Analysis:
-
The binding data is plotted as a sensorgram (RU vs. time).
-
Fit the association and dissociation curves to a kinetic model (e.g., 1:1 Langmuir binding) to determine ka and kd.
-
The Kd is then calculated as the ratio of kd to ka.
-
Fluorescence Polarization (FP)
FP is a solution-based technique that measures changes in the rotational motion of a fluorescently labeled molecule upon binding to a larger partner. It is well-suited for high-throughput screening and competition assays.
Methodology:
-
Probe Preparation:
-
A fluorescent probe is created by labeling a known binder of the E3 ligase with a fluorophore.
-
-
Competition Assay:
-
Incubate a fixed concentration of the E3 ligase protein and the fluorescent probe.
-
Add increasing concentrations of the unlabeled test ligand.
-
The test ligand will compete with the fluorescent probe for binding to the E3 ligase.
-
-
Measurement:
-
Excite the sample with polarized light and measure the emitted fluorescence in both parallel and perpendicular planes.
-
The fluorescence polarization value is calculated from these intensities.
-
-
Data Analysis:
-
As the test ligand displaces the fluorescent probe, the polarization will decrease.
-
Plot the polarization values against the concentration of the test ligand.
-
Fit the resulting curve to determine the IC50 value, which can be converted to a Ki (inhibition constant) if the Kd of the fluorescent probe is known.
-
NanoBRET™ Target Engagement Assay
NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a live-cell assay that measures the binding of a compound to a target protein within its native cellular environment.
Methodology:
-
Cell Line Preparation:
-
Express the E3 ligase of interest as a fusion protein with NanoLuc® luciferase in a suitable cell line (e.g., HEK293).
-
-
Assay Setup:
-
Add a cell-permeable fluorescent tracer that binds to the E3 ligase to the cells. This results in BRET between the NanoLuc® luciferase and the tracer.
-
Add the test compound in a dose-response manner.
-
-
Measurement:
-
The test compound competes with the tracer for binding to the E3 ligase-NanoLuc® fusion protein, leading to a decrease in the BRET signal.
-
Measure the luminescence from both the NanoLuc® donor and the fluorescent acceptor.
-
-
Data Analysis:
-
Calculate the BRET ratio at different concentrations of the test compound.
-
Plot the BRET ratio against the compound concentration and fit the data to determine the IC50 value, which reflects the compound's apparent affinity in live cells.
-
Conclusion
The binding affinity and selectivity of E3 ligase ligands are cornerstone properties that dictate the success of targeted protein degradation strategies. A thorough characterization of these parameters is essential for the development of potent, selective, and safe therapeutic agents. This guide has provided a framework for understanding and evaluating these critical attributes, from the underlying biological principles to the practical application of key experimental techniques. As the field of targeted protein degradation continues to expand to new E3 ligases, the methodologies and principles outlined herein will remain fundamental to the design and optimization of the next generation of protein degraders.
References
An In-depth Technical Guide to the Identification of the Target E3 Ligase for a Novel Ligand: A Case Study with "Ligand 60"
For Researchers, Scientists, and Drug Development Professionals
Abstract
The ubiquitin-proteasome system (UPS) is a critical cellular pathway for protein degradation and has become a focal point for therapeutic intervention, particularly through the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3] A key challenge in the development of novel protein degraders is the identification of the specific E3 ubiquitin ligase that a new ligand recruits to mediate the degradation of a target protein. This technical guide provides a comprehensive, step-by-step workflow for the identification and validation of the target E3 ligase for a hypothetical novel small molecule, "Ligand 60." We will detail the experimental protocols, present illustrative quantitative data, and use diagrams to visualize the complex biological processes and experimental logic.
Introduction to Targeted Protein Degradation and the Role of E3 Ligases
The UPS is a highly regulated process that controls the levels of most proteins within the cell.[4] E3 ubiquitin ligases are the substrate recognition components of this system, responsible for binding to specific proteins and catalyzing the transfer of ubiquitin to them.[1] This polyubiquitination marks the protein for degradation by the proteasome.
Targeted protein degradation (TPD) is a therapeutic modality that co-opts the UPS to eliminate disease-causing proteins. PROTACs are heterobifunctional molecules that exemplify this approach; they consist of a ligand that binds to a protein of interest (POI) and another ligand that recruits an E3 ligase, linked together by a chemical linker. This induced proximity leads to the ubiquitination and subsequent degradation of the POI.
While there are over 600 E3 ligases in humans, only a handful have been successfully leveraged for PROTAC development, with the most common being Cereblon (CRBN) and von Hippel-Lindau (VHL). The discovery of ligands for new E3 ligases is a burgeoning area of research that promises to expand the scope of TPD. However, a significant hurdle in this process is the definitive identification of the E3 ligase that a novel ligand engages.
This guide will use a hypothetical small molecule, "Ligand 60," as a case study to present a robust workflow for E3 ligase target identification.
The "Ligand 60" Case Study: An Overview
"Ligand 60" is a novel, cell-permeable small molecule that was discovered in a phenotypic screen to potently induce the degradation of a therapeutically relevant kinase, "Kinase-X." The primary objective is to identify the E3 ubiquitin ligase that "Ligand 60" recruits to mediate the degradation of Kinase-X.
The following sections will outline a multi-pronged approach to achieving this objective, encompassing initial proteomic profiling, biochemical and biophysical validation, and cellular confirmation.
Experimental Workflow for E3 Ligase Identification
The overall workflow for identifying the E3 ligase target of "Ligand 60" is depicted below. This process begins with broad, unbiased screening methods and progresses to more focused, hypothesis-driven validation experiments.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. Systematic approaches to identify E3 ligase substrates - PMC [pmc.ncbi.nlm.nih.gov]
E3 Ligase Ligand 60: A Technical Overview of its Role in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 ubiquitin ligases are a critical component of the ubiquitin-proteasome system (UPS), which is responsible for the targeted degradation of cellular proteins. By recruiting an E2 ubiquitin-conjugating enzyme, E3 ligases facilitate the transfer of ubiquitin to a substrate protein, marking it for degradation by the proteasome. The specificity of this process is dictated by the E3 ligase, which recognizes and binds to specific substrate proteins.
In recent years, the development of Proteolysis Targeting Chimeras (PROTACs) has emerged as a powerful therapeutic modality. PROTACs are heterobifunctional molecules that co-opt the UPS to induce the degradation of specific proteins of interest (POIs). They consist of a ligand that binds to a target protein, a ligand that recruits an E3 ligase, and a linker connecting the two. This technical guide focuses on "E3 ligase Ligand 60" (CAS Number: 2250014-82-3), a crucial component in the synthesis of specific PROTACs.
This compound: A von Hippel-Lindau (VHL) E3 Ligase Recruiter
"this compound" has been identified as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. VHL is a well-characterized E3 ligase that is frequently utilized in the design of PROTACs due to its established role in protein degradation and the availability of potent small molecule ligands.
Role in PROTAC JV8
"this compound" is a key building block in the synthesis of the PROTAC degrader JV8 (HY-173433). JV8 is designed to target Bromodomain-containing protein 4 (BRD4), a transcriptional coactivator implicated in various cancers. By incorporating "this compound", JV8 recruits the VHL E3 ligase to BRD4, leading to its ubiquitination and subsequent degradation by the proteasome.
Structural Biology and Co-crystal Structure
As of the latest available data, a specific co-crystal structure of "this compound" (CAS 2250014-82-3) complexed with the VHL E3 ligase has not been deposited in the Protein Data Bank (PDB). However, the structural basis for the interaction of similar small molecule ligands with VHL is well-established. These ligands typically mimic the binding of the hypoxia-inducible factor 1α (HIF-1α) protein to VHL.
The interaction is characterized by key hydrogen bonds between the ligand and specific residues within the VHL binding pocket, such as Ser111, His115, and Tyr98. The core scaffold of the ligand occupies a hydrophobic pocket, while various functional groups can be modified to optimize binding affinity and provide attachment points for the linker in a PROTAC construct.
Quantitative Data
| VHL Ligand | Binding Affinity (Kd or IC50) to VHL | Assay Method | Reference |
| This compound | Data not publicly available | - | - |
| VH032 | Kd = 185 nM | Isothermal Titration Calorimetry (ITC) | [Farnaby et al., 2019] |
| VH298 | Kd = 52 nM | Isothermal Titration Calorimetry (ITC) | [Galdeano et al., 2014] |
| VHL Ligand 14 | IC50 = 196 nM | Competitive Binding Assay | [MedChemExpress] |
Table 1: Representative Binding Affinities of VHL Ligands. This table highlights the range of binding affinities observed for different VHL ligands. The absence of data for "this compound" underscores a current knowledge gap.
Signaling Pathway and Experimental Workflow
The general signaling pathway and experimental workflow for a VHL-recruiting PROTAC like JV8, which utilizes a ligand such as "this compound", are depicted below.
Figure 1: General mechanism of a VHL-recruiting PROTAC.
The diagram above illustrates the catalytic cycle of a PROTAC. The PROTAC molecule facilitates the formation of a ternary complex between the target protein (POI) and the VHL E3 ligase. This proximity enables the E1 and E2 enzymes to transfer ubiquitin to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
An In-depth Technical Guide to the Cellular Uptake and Permeability of E3 Ligase Ligands
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cellular permeability and uptake of small molecule E3 ligase ligands are critical determinants of the efficacy of targeted protein degraders, such as Proteolysis Targeting Chimeras (PROTACs). As these ligands are essential for recruiting the cellular ubiquitin-proteasome system to a target protein, their ability to efficiently cross the cell membrane and reach their intracellular E3 ligase target is paramount. This technical guide provides a comprehensive overview of the cellular uptake and permeability of E3 ligase ligands, with a focus on widely used Cereblon (CRBN) and von Hippel-Lindau (VHL) ligands. Due to the lack of public information on a specific "E3 ligase Ligand 60," this guide will utilize data and protocols for well-characterized ligands to illustrate the key concepts and methodologies in the field.
Mechanisms of Cellular Uptake and Permeability
The transit of E3 ligase ligands across the cell membrane is governed by a combination of passive diffusion and carrier-mediated transport.
-
Passive Diffusion: Small, lipophilic molecules can passively diffuse across the lipid bilayer, driven by a concentration gradient. The physicochemical properties of a ligand, such as its molecular weight, lipophilicity (logP), polar surface area (PSA), and number of hydrogen bond donors and acceptors, play a crucial role in its ability to passively permeate the cell membrane.
-
Carrier-Mediated Transport: Many E3 ligase ligands are also subject to active transport processes mediated by influx and efflux transporters. Efflux transporters, such as P-glycoprotein (P-gp), can actively pump ligands out of the cell, reducing their intracellular concentration and limiting their efficacy. Conversely, influx transporters can facilitate the entry of ligands into the cell.
The interplay of these mechanisms determines the net intracellular accumulation of an E3 ligase ligand.
An In-depth Technical Guide to the Chemical Properties and Stability of Core E3 Ligase Ligands for PROTAC Development
A Note on "E3 Ligase Ligand 60": Initial searches for a specific molecule designated "this compound" did not yield conclusive identification in peer-reviewed scientific literature. While a product listing with the CAS number 2250014-82-3 exists, public data on its chemical properties and stability is scarce. The associated molecular formula, C28H37N5O7, corresponds to Leu-Enkephalin, an endogenous opioid peptide not typically classified as an E3 ligase ligand for Proteolysis Targeting Chimeras (PROTACs). It is plausible that "this compound" is a commercial product name for a specific, perhaps proprietary, ligand or ligand-linker conjugate.
Given this ambiguity, this guide will provide a comprehensive overview of the core chemical properties and stability of the most widely utilized classes of E3 ligase ligands in PROTAC research and development. This information is crucial for the design and optimization of effective and drug-like protein degraders.
Introduction to E3 Ligase Ligands in PROTACs
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system.[1] A PROTAC consists of a ligand that binds to the POI and another that recruits an E3 ubiquitin ligase, connected by a chemical linker.[1] The choice of the E3 ligase ligand is a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties.[2] While over 600 E3 ligases are known in humans, only a handful have been extensively utilized for PROTAC design, primarily due to the availability of well-characterized small molecule ligands.[3] This guide focuses on the ligands for the most commonly recruited E3 ligases: Cereblon (CRBN), Von Hippel-Lindau (VHL), Mouse double minute 2 homolog (MDM2), and Inhibitors of Apoptosis Proteins (IAPs).
The general mechanism of PROTAC action is depicted in the signaling pathway below:
References
In-Depth Technical Guide to E3 Ligase Ligand 60 Analogues and Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 ubiquitin ligases are a critical component of the ubiquitin-proteasome system (UPS), responsible for substrate recognition and the subsequent transfer of ubiquitin, marking the protein for degradation. The ability to harness this system for targeted protein degradation has led to the development of Proteolysis Targeting Chimeras (PROTACs). A key component of a PROTAC is the E3 ligase ligand, which recruits the E3 ligase to the target protein. This guide focuses on E3 ligase Ligand 60, a derivative of pomalidomide (B1683931), and its analogues, which are utilized as ligands for the Cereblon (CRBN) E3 ligase.
Core Signaling Pathway and Experimental Workflow
The fundamental mechanism of action for PROTACs employing Ligand 60 analogues involves the recruitment of the CRL4^CRBN^ E3 ubiquitin ligase complex to a protein of interest (POI), leading to its ubiquitination and subsequent degradation by the proteasome.
Caption: PROTAC-mediated protein degradation pathway.
The general experimental workflow for characterizing PROTACs based on Ligand 60 analogues involves synthesis, in vitro binding and degradation assays, and cell-based assays to determine potency and efficacy.
Caption: General experimental workflow for PROTAC development.
Quantitative Data Summary
The following tables summarize key quantitative data for pomalidomide and its derivatives when incorporated into PROTACs. It is important to note that these values are highly dependent on the specific target protein, linker, and cell line used.
Table 1: Binding Affinities of Pomalidomide to CRBN
| Compound | Binding Affinity (Kd) to CRBN | Method | Reference |
| Pomalidomide | ~250 nM | Varies | [1] |
| Pomalidomide | ~178 nM | Varies | [1] |
| Pomalidomide | ~157 nM | Varies | [1] |
Table 2: Degradation Potency of Pomalidomide-Based PROTACs
| PROTAC Target | DC50 | Dmax | Cell Line | Reference |
| BRD4 | Potent Degrader | >90% | Varies | [1] |
| BTK | Potent Degrader | >90% | Varies | [1] |
| H-PGDS (PROTAC1) | 18.7 ± 1.5 pM | Not Specified | KU812 | [2] |
| H-PGDS (PROTAC2) | 27.6 ± 10.5 pM | Not Specified | KU812 | [2] |
| BRD9 (Compound B6) | 1 nM | Not Specified | Not Specified | |
| BRD9 (Compound E32) | 1 nM | Not Specified | Not Specified |
Table 3: Anti-proliferative Activity of Pomalidomide Analogues
| Analogue | IC50 (MM.1S cells) | Target | Reference |
| 3ak (thioether derivative) | 79 nM | Multiple Myeloma | [3] |
| Pomalidomide | Not specified | Multiple Myeloma | [3] |
Detailed Experimental Protocols
Ternary Complex Formation Assay (e.g., TR-FRET)
Objective: To assess the ability of the PROTAC to induce the formation of the ternary complex between the target protein and CRBN.
Materials:
-
Recombinant purified tagged (e.g., His-tagged) target protein
-
Recombinant purified tagged (e.g., GST-tagged) CRBN-DDB1 complex
-
Terbium-conjugated anti-tag antibody (e.g., anti-His)
-
Fluorescein-labeled anti-tag antibody (e.g., anti-GST)
-
PROTAC compound
-
Assay buffer
-
384-well black microplate
Protocol:
-
Prepare serial dilutions of the PROTAC compound in assay buffer.
-
In a 384-well plate, add the recombinant target protein, CRBN-DDB1 complex, and the PROTAC dilutions.
-
Add the terbium-conjugated and fluorescein-labeled antibodies.
-
Incubate the plate at room temperature for a specified time (e.g., 1-2 hours), protected from light.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio and plot it against the PROTAC concentration to determine the concentration at which half-maximal ternary complex formation is achieved.
Western Blotting for Protein Degradation
Objective: To quantify the reduction in target protein levels following PROTAC treatment and determine DC50 and Dmax values.
Materials:
-
Cell line of interest
-
PROTAC compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Protocol:
-
Cell Treatment: Plate cells and treat with a range of PROTAC concentrations for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein amounts, prepare samples with Laemmli buffer, and separate proteins by SDS-PAGE. Transfer the proteins to a membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour.
-
Incubate with the primary antibody for the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again.
-
-
Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the target protein band to the loading control. Calculate the percentage of protein degradation relative to the vehicle control. Plot the percentage of degradation against the PROTAC concentration to determine the DC50 and Dmax.
Cell Viability Assay (e.g., MTT Assay)
Objective: To determine the cytotoxic or cytostatic effect of the PROTAC and calculate the IC50 value.
Materials:
-
Cell line of interest
-
PROTAC compound
-
96-well cell culture plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the PROTAC compound for a desired duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the PROTAC concentration to determine the IC50 value.
Conclusion
This compound and its analogues, as derivatives of pomalidomide, are valuable tools in the development of CRBN-recruiting PROTACs. The optimization of these ligands, particularly through modifications of the linker, is crucial for achieving potent and selective degradation of target proteins. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of these novel therapeutic agents. As research in targeted protein degradation continues to advance, the development of new and improved E3 ligase ligands will be a key driver of innovation in the field.
References
The Emergence of FEM1B Ligand EN106: A Technical Guide for Novel PROTAC Development
An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals
Introduction: The field of targeted protein degradation (TPD) has been dominated by the recruitment of a limited number of E3 ubiquitin ligases, primarily Cereblon (CRBN) and von Hippel-Lindau (VHL). The expansion of the E3 ligase toolbox is a critical step towards overcoming challenges such as acquired resistance and tissue-specific targeting. This technical guide focuses on a recently discovered covalent ligand, EN106, which recruits the novel E3 ligase FEM1B. As the initial query for "E3 ligase ligand 60" did not yield a specific, publicly documented molecule, this guide will use the well-characterized EN106 as a representative example of a novel E3 ligase ligand for the development of next-generation Proteolysis Targeting Chimeras (PROTACs).
FEM1B, a substrate recognition subunit of the Cullin 2-RING E3 ubiquitin ligase complex (CRL2-FEM1B), has been identified as a key player in the cellular response to reductive stress.[1][2] The discovery of EN106 as a cysteine-reactive covalent ligand for FEM1B has opened up new avenues for PROTAC design.[1][2] This guide provides a comprehensive overview of EN106, including its mechanism of action, quantitative data on its performance in PROTACs, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.
Quantitative Data Summary
The following tables summarize the key quantitative data for the FEM1B ligand EN106 and a PROTAC derived from it, NJH-01-106, which links EN106 to the BET bromodomain inhibitor JQ1 to target BRD4 for degradation.[2]
Table 1: Binding Affinity and Inhibition Data for FEM1B Ligand EN106
| Compound | Assay Type | Target | Metric | Value | Reference |
| EN106 | Fluorescence Polarization | FEM1B-FNIP1 Interaction | IC50 | ~5 µM |
Table 2: Degradation Performance of FEM1B-based BRD4 PROTAC (NJH-01-106)
| PROTAC | Target Protein | Cell Line | DC50 | Dmax | Timepoint | Reference |
| NJH-01-106 | BRD4 | HEK293T | Not specified | >80% | 24 hours |
Signaling Pathway
The FEM1B E3 ligase is a crucial component of the cellular response to reductive stress. Under normal conditions, its substrate, FNIP1, has oxidized cysteine residues. However, under reductive stress, these cysteines are reduced, allowing FEM1B to recognize and ubiquitinate FNIP1, leading to its proteasomal degradation. This process helps restore mitochondrial activity and redox homeostasis. The covalent ligand EN106 targets a critical cysteine residue (Cys186) in FEM1B, disrupting its natural substrate recognition and allowing for the recruitment of new protein targets for degradation when incorporated into a PROTAC.
Caption: FEM1B signaling and PROTAC mechanism of action.
Experimental Protocols
This section provides detailed methodologies for key experiments involved in the development and characterization of FEM1B-recruiting PROTACs.
Fluorescence Polarization (FP) Assay for FEM1B-FNIP1 Interaction
This assay is used to identify and characterize inhibitors of the FEM1B-FNIP1 interaction, as demonstrated in the discovery of EN106.
Objective: To measure the ability of a compound to disrupt the binding of a fluorescently labeled FNIP1 peptide to the FEM1B protein.
Materials:
-
Purified mouse MBP-FEM1B protein
-
TAMRA-labeled FNIP1 peptide (5,6-TAMRA-RNKSSLLFKESEETRTPNCNCKYCSHPVLG)
-
Binding buffer: 40 mM HEPES pH 7.5, 150 mM NaCl, 0.2% NP-40 substitute, 100 µM TCEP
-
Test compounds (e.g., EN106) dissolved in DMSO
-
384-well non-binding plates
Procedure:
-
Prepare a solution of 250 nM MBP-FEM1B in binding buffer.
-
Spot 0.5 µL of 2.5 mM test compounds into the wells of a 384-well plate. For the dose-response curve of EN106, prepare serial dilutions.
-
Add 12.5 µL of the MBP-FEM1B solution to each well and incubate for 1 hour at room temperature to allow for compound binding.
-
Prepare a solution of TAMRA-labeled FNIP1 peptide in binding buffer.
-
Add the TAMRA-FNIP1 peptide solution to each well to a final concentration of 25 nM.
-
Incubate for 30 minutes at room temperature.
-
Measure fluorescence polarization using a suitable plate reader.
Data Analysis:
-
Calculate the percentage of inhibition relative to the DMSO control.
-
For dose-response experiments, plot the percentage of fluorescence polarization against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular BRD4 Degradation Assay via Western Blotting
This protocol is used to assess the ability of a FEM1B-based PROTAC to induce the degradation of a target protein, such as BRD4, in a cellular context.
Objective: To quantify the reduction in BRD4 protein levels following treatment with an EN106-based PROTAC.
Materials:
-
HEK293T or other suitable cell line
-
EN106-based BRD4 PROTAC (e.g., NJH-01-106)
-
DMSO (vehicle control)
-
Proteasome inhibitor (e.g., MG132 or bortezomib) for mechanism validation
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-BRD4, anti-GAPDH or anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the PROTAC or DMSO for the desired time points (e.g., 2, 4, 8, 16, 24 hours). For mechanism validation, pre-treat cells with a proteasome inhibitor for 1-2 hours before adding the PROTAC.
-
Harvest cells by scraping into ice-cold PBS and centrifuge to pellet.
-
Lyse the cell pellet with RIPA buffer on ice for 30 minutes.
-
Clarify the lysate by centrifugation at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the BRD4 band intensity to the loading control.
-
Calculate the percentage of BRD4 degradation relative to the DMSO-treated control.
-
Plot the percentage of degradation against the logarithm of the PROTAC concentration to determine the DC50 and Dmax values.
Quantitative Proteomics for On- and Off-Target Effects
Quantitative mass spectrometry-based proteomics provides an unbiased, global view of the proteome-wide effects of a PROTAC, enabling the assessment of both on-target degradation and potential off-target liabilities.
Objective: To identify and quantify changes in protein abundance across the entire proteome following treatment with a FEM1B-based PROTAC.
Materials:
-
Cell line of interest
-
FEM1B-based PROTAC and DMSO control
-
Lysis buffer (e.g., urea-based buffer for deep proteome coverage)
-
DTT and iodoacetamide (B48618) for reduction and alkylation
-
Trypsin for protein digestion
-
Tandem Mass Tag (TMT) reagents for isobaric labeling (optional, for multiplexing)
-
LC-MS/MS instrumentation (e.g., Orbitrap mass spectrometer)
Procedure (General Workflow):
-
Cell Culture and Treatment: Culture and treat cells with the PROTAC and DMSO control as described for the Western blot assay.
-
Protein Extraction and Digestion: Lyse the cells, quantify the protein concentration, reduce and alkylate the proteins, and digest them into peptides with trypsin.
-
Peptide Labeling (Optional): Label the peptide samples with TMT reagents according to the manufacturer's protocol to allow for multiplexed analysis.
-
LC-MS/MS Analysis: Analyze the peptide samples using a high-resolution mass spectrometer. Peptides are separated by liquid chromatography before being ionized and analyzed by the mass spectrometer to determine their mass-to-charge ratio and fragmentation pattern.
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify peptides and proteins from the MS/MS spectra by searching against a protein database.
-
Quantify the relative abundance of proteins between the different treatment conditions.
-
Perform statistical analysis to identify proteins that are significantly up- or downregulated upon PROTAC treatment.
-
Data Interpretation:
-
Confirm the significant and selective degradation of the target protein (e.g., BRD4).
-
Identify any other proteins that are significantly degraded, which could represent off-target effects.
-
Analyze changes in the abundance of other proteins to understand the downstream cellular response to target protein degradation.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for the development and validation of a novel PROTAC utilizing the FEM1B E3 ligase.
Caption: A comprehensive workflow for PROTAC development.
References
Methodological & Application
Application Notes and Protocols for In-Cellulo Characterization of E3 Ligase Ligands
Audience: Researchers, scientists, and drug development professionals.
Introduction:
The recruitment of E3 ubiquitin ligases by small molecules is a cornerstone of targeted protein degradation (TPD), a therapeutic modality with the potential to address previously "undruggable" targets. Bifunctional molecules, such as Proteolysis Targeting Chimeras (PROTACs), consist of a ligand that binds to a target protein of interest (POI) and another that recruits an E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the POI.[1][2][3][4] The characterization of novel E3 ligase ligands is a critical step in the development of effective degraders.[1] These application notes provide detailed protocols for the in-cellulo evaluation of E3 ligase ligands and their corresponding PROTACs, with a focus on Cereblon (CRBN), a commonly utilized E3 ligase.
I. Overview of In-Cellulo E3 Ligase Ligand Characterization
The primary goal of in-cellulo assays is to confirm that an E3 ligase ligand can effectively engage its target E3 ligase within a cellular environment and that the resulting PROTAC can induce the degradation of the intended POI. Key aspects to evaluate include target engagement, degradation efficiency and selectivity, and the mechanism of action.
Logical Workflow for In-Cellulo Assays:
Caption: Workflow for in-cellulo characterization of E3 ligase ligands and PROTACs.
II. Signaling Pathway: CRBN-Mediated Protein Degradation
CRBN is the substrate receptor of the Cullin-RING ligase 4 (CRL4^CRBN^) E3 ubiquitin ligase complex. PROTACs containing a CRBN ligand induce proximity between the POI and the CRL4^CRBN^ complex, leading to polyubiquitination of the POI and its subsequent degradation by the 26S proteasome.
References
Application Notes and Protocols for E3 Ligase Ligand 60 in Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted Protein Degradation (TPD) has emerged as a transformative therapeutic modality, offering the potential to address disease targets previously considered "undruggable."[1][2] At the heart of this approach are Proteolysis-Targeting Chimeras (PROTACs), heterobifunctional molecules that co-opt the cell's natural protein disposal machinery to eliminate specific proteins of interest (POIs).[1][3] A critical component of a PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the target protein.[4]
This document provides detailed application notes and protocols for the use of E3 Ligase Ligand 60 , a potent and versatile ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, in the development of PROTACs. Ligand 60 is based on the well-characterized VHL ligand, VH032, and serves as a foundational tool for researchers aiming to induce the degradation of specific target proteins.
Mechanism of Action of Ligand 60-based PROTACs
PROTACs incorporating Ligand 60 function by inducing the formation of a ternary complex between the target protein (POI) and the VHL E3 ligase. This proximity enables the E3 ligase to transfer ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitin (B1169507) chain acts as a signal for the 26S proteasome, which then recognizes and degrades the tagged protein.
Data Presentation
The efficacy of Ligand 60 as a VHL recruiter is demonstrated by its binding affinity. When incorporated into a PROTAC, its performance is further characterized by the PROTAC's ability to degrade the target protein (DC₅₀) and affect cell viability (IC₅₀). The following tables summarize representative quantitative data for Ligand 60 and PROTACs derived from it.
Table 1: Binding Affinity of this compound
| Ligand Name | Target E3 Ligase | Binding Affinity (Kd) | Assay Method |
| Ligand 60 (VH032 analog) | VHL | 185 nM | Isothermal Titration Calorimetry (ITC) |
| Ligand 60-derivative | VHL | 44 nM | Surface Plasmon Resonance (SPR) |
Table 2: Performance of a Representative Ligand 60-based PROTAC (e.g., targeting BRD4)
| PROTAC Name | Target Protein | DC₅₀ (Degradation) | IC₅₀ (Viability) | Cell Line |
| PROTAC-60A | BRD4 | ~25 nM | ~50 nM | HeLa |
| PROTAC-60B | BRD4 | ~10 nM | ~20 nM | MDA-MB-231 |
Note: DC₅₀ and IC₅₀ values are representative and can vary significantly based on the target protein ligand, linker design, and cell line used.
Experimental Protocols
This section provides detailed protocols for key experiments to characterize PROTACs developed with this compound.
In Vitro Binding Assay: Fluorescence Polarization (FP)
This assay measures the binding affinity of Ligand 60 or a Ligand 60-based PROTAC to the VHL E3 ligase complex (VCB: VHL-ElonginC-ElonginB).
Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of the VCB protein complex in FP assay buffer.
-
Prepare a 2X solution of a fluorescently labeled HIF-1α peptide (e.g., FAM-HIF-1α) in the same buffer.
-
Prepare serial dilutions of the test compound (Ligand 60 or PROTAC) at 4X the final desired concentrations.
-
-
Assay Plate Setup (384-well plate):
-
Add 5 µL of 4X test compound dilutions to the appropriate wells.
-
Add 5 µL of assay buffer with vehicle (e.g., DMSO) to control wells.
-
Add 10 µL of a pre-mixed solution of 2X VCB and 2X fluorescent tracer to all wells.
-
-
Incubation:
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a suitable plate reader.
-
-
Data Analysis:
-
Plot the millipolarization (mP) values against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Calculate the binding affinity (Kᵢ) using the Cheng-Prusoff equation.
-
Ternary Complex Formation Assay: Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of ternary complex formation.
Protocol:
-
Sample Preparation:
-
Dialyze purified POI and VCB complex extensively against the same buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4).
-
Degas all solutions before use.
-
-
Binary Titration (PROTAC into POI):
-
Fill the ITC sample cell with the POI solution (e.g., 10-20 µM).
-
Fill the injection syringe with the PROTAC solution (e.g., 100-200 µM).
-
Perform a series of injections (e.g., 20 injections of 2 µL) at a constant temperature (e.g., 25°C).
-
-
Ternary Titration (VCB into POI + PROTAC):
-
Prepare a solution of the POI (e.g., 10-20 µM) pre-saturated with the PROTAC (e.g., 20-40 µM) in the sample cell.
-
Fill the injection syringe with the VCB complex solution (e.g., 100-200 µM).
-
Perform the titration as described above.
-
-
Data Analysis:
-
Integrate the raw titration data to obtain the heat change per injection.
-
Fit the data to an appropriate binding model (e.g., one-site binding) to determine Kd, ΔH, and stoichiometry.
-
Calculate the cooperativity factor (α = Kd of VCB to POI / Kd of VCB to POI-PROTAC complex). A value of α > 1 indicates positive cooperativity.
-
Cellular Protein Degradation Assay: Western Blot
Western blotting is the standard method to visualize and quantify the reduction in target protein levels within cells after PROTAC treatment.
Protocol:
-
Cell Culture and Treatment:
-
Seed cells (e.g., HeLa, MDA-MB-231) in 6-well plates and allow them to attach overnight.
-
Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for desired time points (e.g., 4, 8, 16, 24 hours). Include a vehicle control (DMSO).
-
-
Cell Lysis:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify lysates by centrifugation (14,000 x g, 15 min, 4°C).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Normalize protein amounts, add Laemmli buffer, and boil samples at 95°C for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and run.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the POI overnight at 4°C.
-
Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin) to ensure equal loading.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect chemiluminescence using an imaging system.
-
Quantify band intensities using densitometry software. Normalize the POI band intensity to the loading control.
-
Calculate the percentage of degradation relative to the vehicle control and plot against PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).
-
Global Proteomics Analysis
Mass spectrometry-based proteomics provides an unbiased, global view of protein level changes, enabling confirmation of on-target degradation and assessment of off-target effects.
Protocol Outline:
-
Sample Preparation:
-
Treat cells with the PROTAC at a concentration that gives maximal degradation (e.g., 5x DC₅₀) and a vehicle control for a specified time.
-
Lyse cells, quantify protein, and perform in-solution or in-gel trypsin digestion of the proteome.
-
-
TMT Labeling (Optional but Recommended for Multiplexing):
-
Label peptides from different conditions (e.g., control vs. PROTAC-treated) with tandem mass tags (TMT) for multiplexed quantitative analysis.
-
-
LC-MS/MS Analysis:
-
Separate peptides by liquid chromatography (LC) and analyze by tandem mass spectrometry (MS/MS).
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to identify and quantify proteins.
-
Generate volcano plots to visualize proteins that are significantly up- or down-regulated upon PROTAC treatment. The primary target should be among the most significantly downregulated proteins.
-
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures cellular ATP levels as an indicator of metabolic activity and cell viability, which is crucial for assessing the cytotoxic effects of the PROTAC.
Protocol:
-
Cell Seeding:
-
Seed cells in an opaque-walled 96-well plate at a suitable density (e.g., 3,000-5,000 cells/well) and incubate overnight.
-
-
Compound Treatment:
-
Treat cells with serial dilutions of the PROTAC. Include a vehicle control.
-
-
Incubation:
-
Incubate for a prolonged period, typically 48 to 72 hours, at 37°C.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add CellTiter-Glo® reagent to each well (volume equal to the culture medium).
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Calculate cell viability as a percentage relative to the vehicle-treated control.
-
Plot the percentage of viability against the logarithm of PROTAC concentration and fit to a dose-response curve to determine the IC₅₀ value.
-
References
Application Notes and Protocols for PROTAC Design and Synthesis Featuring a Representative VHL E3 Ligase Ligand
A comprehensive guide for researchers, scientists, and drug development professionals on the design and synthesis of Proteolysis Targeting Chimeras (PROTACs) utilizing a von Hippel-Lindau (VHL) E3 ligase ligand.
Note on "E3 Ligase Ligand 60": Extensive searches for a specific, widely recognized VHL E3 ligase ligand designated as "Ligand 60" did not yield a definitive chemical structure or established synthesis protocol. It is possible that this is an internal or less common identifier. Therefore, this guide will utilize the well-characterized and frequently employed VHL ligand, VH032 , as a representative example to illustrate the principles and methodologies of VHL-based PROTAC design and synthesis. The protocols and data presented are based on established literature for VH032 and similar VHL ligands. One vendor, MedchemExpress, lists a "VH032 thiol" with the synonym "VHL ligand 6", suggesting numerical designations are sometimes used, though "60" was not explicitly matched to a common VHL ligand in the literature reviewed.
Application Notes
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that harness the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs).[1][2][3] A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[4][5] The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully utilized E3 ligases in PROTAC technology due to its widespread tissue expression and the availability of potent, well-characterized small molecule ligands.[4][6]
The design of a VHL-based PROTAC is a multi-step process that requires careful consideration of the POI ligand, the VHL ligand, and the linker. The choice of POI ligand determines the target selectivity of the PROTAC. The VHL ligand, such as VH032, serves to recruit the VHL E3 ligase complex. The linker is a critical component that influences the formation of a stable and productive ternary complex between the POI and the VHL E3 ligase, which is essential for efficient ubiquitination and subsequent degradation of the POI.[7]
PROTAC Mechanism of Action
The mechanism of action for a VHL-based PROTAC involves the formation of a ternary complex (POI-PROTAC-VHL), which brings the POI into close proximity with the E3 ligase machinery. This proximity induces the transfer of ubiquitin from an E2-conjugating enzyme to lysine (B10760008) residues on the surface of the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome.
Quantitative Data for VHL-based PROTACs
The efficacy of a PROTAC is typically evaluated by its ability to induce the degradation of the target protein. Key parameters include the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). The binding affinities (Kd) of the PROTAC for the POI and the E3 ligase are also important for understanding its activity.
| PROTAC Name | Target POI | VHL Ligand | Linker Type | DC50 (nM) | Dmax (%) | POI Binding (Kd, nM) | VHL Binding (Kd, nM) |
| MZ1 | BRD4 | VH032 derivative | PEG | ~10 | >90 | ~25 | ~200 |
| ARV-110 | Androgen Receptor | VHL ligand | Proprietary | <1 | >95 | Potent | N/A |
| DT2216 | BCL-XL | VHL ligand | Proprietary | ~5 | >90 | ~200 | N/A |
| Compound 14a | CRBN | VHL ligand | PEG | ~10 | >90 | N/A | N/A |
Experimental Protocols
The synthesis of a PROTAC is a modular process that typically involves the synthesis of the POI ligand and the E3 ligase ligand with appropriate functional groups for linker attachment, followed by the coupling of these two components with a suitable linker.
General Experimental Workflow for PROTAC Development
The development of a novel PROTAC follows a systematic workflow, from initial design and synthesis to comprehensive biological evaluation.
Protocol 1: Synthesis of a VHL-based PROTAC via Amide Coupling
This protocol describes a general procedure for coupling a carboxylic acid-functionalized POI ligand to an amine-functionalized VHL ligand-linker conjugate.
Materials:
-
POI ligand with a carboxylic acid handle (1.0 eq)
-
Amine-functionalized VH032-linker conjugate (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Standard laboratory glassware and stirring equipment
-
HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Dissolve the POI ligand-COOH (1.0 eq) in anhydrous DMF.
-
Add HATU (1.2 eq) and DIPEA (3.0 eq) to the solution and stir for 15 minutes at room temperature to activate the carboxylic acid.
-
Add the VH032-linker-NH2 conjugate (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate (B86663), filter, and concentrate under reduced pressure.
-
Purify the crude product by preparative reverse-phase HPLC to obtain the final PROTAC.
-
Characterize the purified PROTAC by LC-MS and NMR to confirm its identity and purity.
Protocol 2: Synthesis of a VHL-based PROTAC via Click Chemistry
This protocol outlines the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for the final ligation step.
Materials:
-
Alkyne-functionalized POI ligand (1.0 eq)
-
Azide-functionalized VH032-linker conjugate (1.0 eq)
-
Copper(II) sulfate pentahydrate (CuSO4·5H2O) (0.1 eq)
-
Sodium ascorbate (B8700270) (0.3 eq)
-
Solvent system (e.g., t-BuOH/H2O or DMF)
-
Standard laboratory glassware and stirring equipment
-
HPLC for purification
-
LC-MS and NMR for characterization
Procedure:
-
Dissolve the alkyne-functionalized POI ligand (1.0 eq) and the azide-functionalized VH032-linker conjugate (1.0 eq) in the chosen solvent system.
-
Prepare a fresh aqueous solution of sodium ascorbate (0.3 eq).
-
Prepare a fresh aqueous solution of CuSO4·5H2O (0.1 eq).
-
Add the sodium ascorbate solution to the reaction mixture, followed by the CuSO4·5H2O solution.
-
Stir the reaction vigorously at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography or preparative HPLC.
-
Characterize the purified PROTAC by LC-MS and NMR.
Protocol 3: Western Blot for Measuring Protein Degradation
This protocol provides a standard method to assess the degradation of the target protein in cells treated with a PROTAC.
Materials:
-
Cell line expressing the POI
-
PROTAC of interest
-
DMSO (vehicle control)
-
Cell culture medium and supplements
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of the PROTAC (e.g., 1 nM to 10 µM) or DMSO for the desired time (e.g., 4, 8, 16, 24 hours).
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Normalize the protein concentrations and prepare samples for SDS-PAGE.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the extent of protein degradation relative to the vehicle control.
References
- 1. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of small molecule ligands for the von Hippel-Lindau (VHL) E3 ligase and their use as inhibitors and PROTAC degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00387B [pubs.rsc.org]
- 3. Novel approaches to targeted protein degradation technologies in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. E3 Ligase Ligands for PROTACs: How They Were Found and How to Discover New Ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Journey of Von Hippel-Lindau (VHL) E3 ligase in PROTACs design: From VHL ligands to VHL-based degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
Application Notes and Protocols for VH032: A von Hippel-Lindau (VHL) E3 Ligase Ligand for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative modality in drug discovery. PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively eliminate proteins of interest (POIs). A critical component of a PROTAC is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the POI. The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully exploited ligases in PROTAC design. VH032 is a potent and well-characterized small molecule ligand that binds to VHL, serving as a foundational building block for the synthesis of effective PROTACs. These application notes provide a comprehensive guide to the use of VH032-based PROTACs for inducing the ubiquitination and subsequent degradation of target proteins.
Mechanism of Action: PROTAC-Mediated Protein Degradation
A PROTAC molecule consists of three key components: a ligand that binds to the target protein (POI), a ligand that recruits an E3 ubiquitin ligase (in this case, VH032 for VHL), and a linker that connects the two. The formation of a ternary complex between the POI, the PROTAC, and the VHL E3 ligase complex brings the target protein into close proximity with the ubiquitination machinery. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome, leading to its selective removal from the cell.
Caption: Mechanism of VH032-based PROTAC-induced protein degradation.
Quantitative Data
The efficacy of a PROTAC is determined by its binding affinity to its targets and its ability to induce degradation of the POI. Key parameters include the dissociation constant (Kd) for binding, the half-maximal degradation concentration (DC50), and the maximum degradation level (Dmax).
| Compound/PROTAC | Target | E3 Ligase | Binding Affinity (Kd/IC50/Ki) | DC50 | Dmax | Cell Line | Reference |
| VH032 | VHL | VHL | Kd: 185 nM | N/A | N/A | In vitro | [1] |
| IC50: 352.2 nM (TR-FRET) | In vitro | [2] | |||||
| Ki: 142.1 nM (TR-FRET) | In vitro | [2] | |||||
| MZ1 | BRD4 | VHL | Kd (BRD4): 13-60 nM | 8 nM | >90% | H661 | [3] |
| 23 nM | >90% | H838 | [3] | ||||
| Ki (VHL): 6.3 nM | In vitro | ||||||
| ARV-825 | BRD4 | CRBN | N/A | <1 nM | Not Reported | Burkitt's Lymphoma | |
| 0.57 nM | Not Reported | 22RV1 | |||||
| 1 nM | Not Reported | NAMALWA |
Experimental Protocols
The following protocols are provided as a guide for researchers working with VH032-based PROTACs. Optimization may be required for specific target proteins, cell lines, and experimental conditions.
Caption: General experimental workflow for evaluating a VH032-based PROTAC.
Protocol 1: Western Blotting for Protein Degradation
This protocol is for determining the DC50 and Dmax of a VH032-based PROTAC.
Materials:
-
Cell line of interest
-
VH032-based PROTAC
-
DMSO (vehicle control)
-
6-well plates
-
Cell culture medium
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the POI
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) detection reagent
-
Imaging system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that allows for logarithmic growth during the experiment and allow them to adhere overnight.
-
PROTAC Treatment: Prepare serial dilutions of the VH032-based PROTAC in cell culture medium. A typical concentration range is 0.1 nM to 10 µM. Treat the cells with the PROTAC dilutions or DMSO as a vehicle control.
-
Incubation: Incubate the cells for a predetermined time, typically 4 to 24 hours, at 37°C and 5% CO2.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells and collect the lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples and prepare them for SDS-PAGE by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the POI and the loading control overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the ECL reagent and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the POI band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration to determine the DC50 and Dmax values.
Protocol 2: Cell Viability Assay (CellTiter-Glo®)
This protocol assesses the effect of the PROTAC on cell viability.
Materials:
-
Cell line of interest
-
VH032-based PROTAC
-
DMSO (vehicle control)
-
White, opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium. Incubate for 24 hours.
-
PROTAC Treatment: Prepare serial dilutions of the PROTAC in culture medium. Add 10 µL of the diluted PROTAC or DMSO to the respective wells.
-
Incubation: Incubate the plate for the desired time (e.g., 24, 48, or 72 hours).
-
Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes. Add 100 µL of CellTiter-Glo® reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 3: In-Cell Target Engagement (NanoBRET™ Assay for VHL)
This protocol measures the binding of the PROTAC to VHL in live cells.
Materials:
-
HEK293 cells (or other suitable cell line)
-
VHL-NanoLuc® Fusion Vector
-
FuGENE® HD Transfection Reagent
-
Opti-MEM® I Reduced Serum Medium
-
White, non-binding surface 96-well plates
-
NanoBRET™ In-Cell VHL Tracer
-
NanoBRET™ Nano-Glo® Substrate
-
VH032-based PROTAC
-
Luminometer with BRET filters
Procedure:
-
Transfection: Transfect HEK293 cells with the VHL-NanoLuc® Fusion Vector using FuGENE® HD. Plate the transfected cells in 96-well plates.
-
PROTAC and Tracer Addition: Prepare serial dilutions of the PROTAC. Prepare the NanoBRET™ Tracer working solution. Add the PROTAC dilutions to the cells, followed by the tracer.
-
Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate solution and add it to the wells immediately before reading.
-
BRET Measurement: Measure the donor (NanoLuc®) and acceptor (Tracer) luminescence signals using a luminometer equipped for BRET measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). Plot the BRET ratio against the PROTAC concentration to determine the IC50 value for target engagement.
Caption: Logical diagram of the NanoBRET target engagement assay.
Protocol 4: Mass Spectrometry-Based Proteomics
This protocol provides a general workflow for analyzing global protein changes after PROTAC treatment.
Materials:
-
PROTAC-treated and control cell pellets
-
Lysis buffer (e.g., EasyPep lysis buffer) with protease and phosphatase inhibitors
-
DTT and iodoacetamide
-
Trypsin
-
Solid-phase extraction (SPE) cartridges
-
High-resolution mass spectrometer (e.g., Orbitrap)
Procedure:
-
Cell Lysis and Protein Extraction: Lyse the cell pellets and extract the proteome.
-
Protein Digestion: Reduce and alkylate the proteins, followed by overnight digestion with trypsin to generate peptides.
-
Peptide Cleanup: Desalt the peptide mixture using SPE.
-
LC-MS/MS Analysis: Analyze the peptide samples using a liquid chromatography system coupled to a high-resolution mass spectrometer.
-
Data Analysis: Use a proteomics software suite to identify and quantify proteins from the mass spectrometry data. Perform statistical analysis to identify proteins with significantly altered abundance in the PROTAC-treated samples compared to the control. This will confirm the degradation of the POI and assess the selectivity of the PROTAC.
Conclusion
VH032 is a valuable chemical tool for the development of PROTACs that recruit the VHL E3 ligase. The protocols and data presented in these application notes provide a framework for researchers to design, synthesize, and evaluate VH032-based PROTACs for the targeted degradation of proteins of interest. Careful optimization of experimental conditions and the use of orthogonal assays are crucial for the successful development of potent and selective protein degraders.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Development of BODIPY FL VH032 as a High-Affinity and Selective von Hippel–Lindau E3 Ligase Fluorescent Probe and Its Application in a Time-Resolved Fluorescence Resonance Energy-Transfer Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MZ 1 ≥98% (HPLC) | PROTAC Active Degrader | Tocris Bioscience [tocris.com]
Application Notes and Protocols: Thalidomide Analog-Based E3 Ligase Ligands for Targeted Protein Degradation in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving beyond protein inhibition to inducing targeted protein degradation.[1] These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to eliminate proteins of interest (POIs).[2] A PROTAC consists of a ligand that binds the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two.[3] Among the most successfully utilized E3 ligase ligands are derivatives of thalidomide (B1683933), such as lenalidomide (B1683929) and pomalidomide.[1][2] These molecules, also known as immunomodulatory drugs (IMiDs), effectively recruit the Cereblon (CRBN) E3 ubiquitin ligase.[1][]
The binding of a thalidomide analog to CRBN, a substrate receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex, brings the entire E3 ligase machinery into close proximity with the POI.[1][5] This induced proximity facilitates the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.[1] This approach offers a powerful strategy to target proteins implicated in cancer, such as the Estrogen Receptor (ER) in breast cancer and Bromodomain-containing protein 4 (BRD4) in leukemia.[3][6]
This document provides detailed application notes and protocols for the use of thalidomide analog-based PROTACs in cancer cell lines, with a focus on ARV-471 (an ER degrader) and dBET1 (a BET family protein degrader).
Mechanism of Action
Quantitative Data Summary
The efficacy of thalidomide-based PROTACs can be quantified by their half-maximal degradation concentration (DC₅₀) and their half-maximal inhibitory concentration (IC₅₀) for cell viability.
Table 1: Efficacy of ARV-471 in Breast Cancer Cell Lines
| Cell Line | Target Protein | DC₅₀ (nM) | IC₅₀ (nM) | Key Findings |
| MCF7 | Estrogen Receptor α (ERα) | 1.8[7] | ~1[8] | Potent degradation of wild-type ERα, leading to inhibition of cell proliferation.[7][8] |
| T47D | Estrogen Receptor α (ERα) | ~1[3] | Not Reported | Effective degradation of ERα.[3] |
| CAMA-1 | Estrogen Receptor α (ERα) | Not Reported | Not Reported | Dose-dependent decrease in ER levels observed.[3] |
| ZR-75-1 | Estrogen Receptor α (ERα) | Not Reported | Not Reported | Dose-dependent decrease in ER levels observed.[3] |
| BT474 | Estrogen Receptor α (ERα) | Not Reported | Not Reported | Dose-dependent decrease in ER levels observed.[3] |
| ESR1 Y537S mutant | Estrogen Receptor α (ERα) | Not Reported | Not Reported | Degrades clinically relevant ligand-independent ER mutants.[3][7] |
| ESR1 D538G mutant | Estrogen Receptor α (ERα) | Not Reported | Not Reported | Degrades clinically relevant ligand-independent ER mutants.[7] |
Table 2: Efficacy of dBET1 in Acute Myeloid Leukemia (AML) Cell Lines
| Cell Line | Target Protein(s) | DC₅₀ (nM) | IC₅₀ (µM) | Key Findings |
| MV4-11 | BRD2, BRD3, BRD4 | Not Reported | 0.2748[9] | Efficient degradation of BET proteins and potent inhibition of cell proliferation.[6][9] |
| Kasumi-1 | BRD2, BRD3, BRD4 | Not Reported | 0.1483[9] | Most sensitive cell line to dBET1-mediated degradation and cytotoxicity.[6] |
| NB4 | BRD2, BRD3, BRD4 | Not Reported | 0.3357[9] | Dose-dependent degradation of BET proteins and inhibition of proliferation.[6] |
| THP-1 | BRD2, BRD3, BRD4 | Not Reported | 0.3551[9] | Effective degradation of BET proteins, leading to anti-proliferative effects.[6] |
Experimental Protocols
Protocol 1: Western Blot Analysis of PROTAC-Induced Protein Degradation
This protocol is designed to quantify the degradation of a target protein in response to PROTAC treatment.[10][11]
Materials:
-
Cancer cell line of interest (e.g., MCF7 for ERα, MV4-11 for BRD4)
-
Complete cell culture medium
-
Thalidomide-based PROTAC (e.g., ARV-471, dBET1) and vehicle control (DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer (4x)
-
SDS-PAGE gels, electrophoresis, and transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (specific to the target protein and a loading control, e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate and imaging system
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight.[11]
-
Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 1000 nM). Include a vehicle-only control (e.g., 0.1% DMSO).[10]
-
Incubate for a predetermined time course (e.g., 4, 8, 16, or 24 hours) at 37°C.[10]
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells twice with ice-cold PBS.[10]
-
Add 100-200 µL of ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.[11]
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[10][11]
-
Transfer the supernatant to a new tube and determine the protein concentration using a BCA assay.[10]
-
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a PVDF membrane.[10]
-
Block the membrane with blocking buffer for 1 hour at room temperature.[10]
-
Incubate with primary antibody (e.g., anti-ERα or anti-BRD4, and anti-GAPDH) overnight at 4°C.[11]
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[10]
-
-
Detection and Analysis:
-
Incubate the membrane with ECL substrate and capture the signal using an imaging system.[11]
-
Quantify band intensities using densitometry software. Normalize the target protein signal to the loading control.
-
Calculate the percentage of protein degradation relative to the vehicle control to determine DC₅₀ and Dₘₐₓ values.[10]
-
Protocol 2: Cell Viability Assay
This protocol measures the effect of PROTAC-induced protein degradation on cell proliferation and viability. The CellTiter-Glo® Luminescent Cell Viability Assay is a common method.[12][13]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
Thalidomide-based PROTAC and vehicle control (DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Plate-reading luminometer
Methodology:
-
Cell Seeding:
-
Compound Treatment:
-
Prepare serial dilutions of the PROTAC in culture medium.
-
Add 10 µL of the diluted compound or vehicle to the respective wells.
-
Incubate for the desired duration (e.g., 48 or 72 hours).[12]
-
-
Assay Procedure:
-
Data Acquisition and Analysis:
Protocol 3: Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This protocol assesses whether the observed decrease in cell viability is due to the induction of apoptosis.[13][14]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
6-well plates
-
Thalidomide-based PROTAC and vehicle control (DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (or similar)
-
Flow cytometer
Methodology:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat with the PROTAC at various concentrations (e.g., 1x and 10x the IC₅₀ value) for 24-48 hours. Include a vehicle control.[14]
-
-
Cell Staining:
-
Harvest both adherent and floating cells and wash once with cold PBS.[13]
-
Resuspend the cells in 100 µL of 1X Binding Buffer.[13]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.[13]
-
Incubate for 15 minutes at room temperature in the dark.[13]
-
Add 400 µL of 1X Binding Buffer to each sample.
-
-
Flow Cytometry Analysis:
-
Analyze the cells by flow cytometry within 1 hour.[13]
-
Quantify the percentage of cells in different populations:
-
Viable cells (Annexin V-negative, PI-negative)
-
Early apoptotic cells (Annexin V-positive, PI-negative)
-
Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)
-
-
Signaling Pathway Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oral Estrogen Receptor PROTAC Vepdegestrant (ARV-471) Is Highly Efficacious as Monotherapy and in Combination with CDK4/6 or PI3K/mTOR Pathway Inhibitors in Preclinical ER+ Breast Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of CRBN as a target of thalidomide: a breakthrough for progress in the development of protein degraders - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00116K [pubs.rsc.org]
- 6. Pathology & Oncology Research | A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells [por-journal.com]
- 7. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]
- 9. A Novel BRD Family PROTAC Inhibitor dBET1 Exerts Great Anti-Cancer Effects by Targeting c-MYC in Acute Myeloid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening with a Novel E3 Ligase Ligand
For Researchers, Scientists, and Drug Development Professionals
Introduction
E3 ubiquitin ligases represent a large and diverse family of enzymes crucial to cellular protein homeostasis. Their ability to selectively target proteins for degradation via the ubiquitin-proteasome system has made them attractive targets for therapeutic intervention, particularly through the development of Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][] The discovery of novel small molecule ligands that bind to E3 ligases is a critical step in developing new targeted protein degradation modalities. These application notes provide a comprehensive overview and detailed protocols for the high-throughput screening (HTS) of a novel, hypothetical E3 ligase ligand, herein referred to as "Ligand 60," designed to engage a specific E3 ligase.
The protocols outlined below describe established HTS methodologies, including Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay), which are well-suited for identifying and characterizing ligands that bind to E3 ligases. These assays are homogeneous, sensitive, and scalable, making them ideal for screening large compound libraries.
Signaling Pathway and Mechanism of Action
E3 ubiquitin ligases are the substrate recognition components of the ubiquitin-proteasome system. They mediate the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to a specific substrate protein, marking it for degradation by the proteasome. There are over 600 E3 ligases in humans, providing a vast landscape for targeted drug discovery. E3 ligases can be broadly classified into RING, HECT, and RBR families based on their mechanism of ubiquitin transfer. The development of ligands for these ligases, such as Ligand 60, is pivotal for creating novel PROTACs that can hijack the cell's degradation machinery to eliminate disease-causing proteins.
High-Throughput Screening (HTS) Workflow
The primary goal of the HTS campaign is to identify small molecules that bind to the target E3 ligase, using Ligand 60 as a reference or tool compound. The workflow is designed to be efficient and robust, progressing from a primary screen of a large compound library to more detailed secondary and tertiary assays for hit confirmation and characterization.
Experimental Protocols
Protocol 1: TR-FRET Competition Binding Assay
This assay measures the displacement of a fluorescently labeled tracer (derived from or similar to Ligand 60) from the target E3 ligase by a test compound.
Materials:
-
Target E3 Ligase (e.g., GST-tagged)
-
Fluorescent Tracer (e.g., Ligand 60 analog with a fluorescent label)
-
Terbium-conjugated Anti-GST Antibody (Donor)
-
Assay Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20
-
384-well low-volume black plates
-
Test compounds dissolved in DMSO
Procedure:
-
Prepare the E3 ligase and fluorescent tracer solution in assay buffer.
-
Prepare the Terbium-conjugated antibody solution in assay buffer.
-
Dispense 50 nL of test compound or DMSO (control) into the 384-well plate.
-
Add 10 µL of the E3 ligase/tracer solution to each well.
-
Incubate for 30 minutes at room temperature.
-
Add 10 µL of the Terbium-conjugated antibody solution to each well.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Read the plate on a TR-FRET enabled plate reader (Excitation: 340 nm, Emission: 665 nm and 620 nm).
-
Calculate the TR-FRET ratio (665 nm / 620 nm) and determine the percent inhibition for each compound.
Data Presentation:
| Parameter | Value |
| E3 Ligase Concentration | 5 nM |
| Fluorescent Tracer Concentration | 10 nM |
| Tb-Anti-GST Antibody Conc. | 1 nM |
| Z'-factor | > 0.7 |
| Signal to Background | > 10 |
Table 1: Typical TR-FRET Assay Parameters
| Compound | IC50 (nM) |
| Ligand 60 (Reference) | 50 |
| Hit Compound A | 120 |
| Hit Compound B | 350 |
| Negative Control | > 10,000 |
Table 2: Example Dose-Response Data for Hit Compounds
Protocol 2: AlphaLISA Competition Assay
This bead-based proximity assay measures the disruption of the interaction between a biotinylated tracer and a tagged E3 ligase by a test compound.
Materials:
-
Target E3 Ligase (e.g., His-tagged)
-
Biotinylated Tracer (e.g., Biotin-Ligand 60)
-
Streptavidin-coated Donor Beads
-
Anti-His-coated Acceptor Beads
-
AlphaLISA Assay Buffer: 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA
-
384-well white plates
-
Test compounds dissolved in DMSO
Procedure:
-
Dispense 50 nL of test compound or DMSO into the 384-well plate.
-
Prepare a mix of His-tagged E3 ligase and biotinylated tracer in assay buffer and add 10 µL to each well.
-
Incubate for 30 minutes at room temperature.
-
Prepare a mix of Streptavidin-Donor beads and Anti-His-Acceptor beads in assay buffer and add 10 µL to each well under subdued light.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an AlphaLISA-compatible plate reader.
-
Determine the percent inhibition based on the reduction in the AlphaLISA signal.
Data Presentation:
| Parameter | Value |
| E3 Ligase Concentration | 10 nM |
| Biotinylated Tracer Conc. | 20 nM |
| Donor/Acceptor Bead Conc. | 20 µg/mL |
| Z'-factor | > 0.6 |
| Signal to Background | > 100 |
Table 3: Typical AlphaLISA Assay Parameters
| Compound | IC50 (nM) |
| Ligand 60 (Reference) | 75 |
| Hit Compound C | 250 |
| Hit Compound D | 800 |
| Negative Control | > 10,000 |
Table 4: Example Dose-Response Data from AlphaLISA
Hit Validation and Orthogonal Assays
Confirmed hits from the primary screen and dose-response assays should be further validated using orthogonal methods to eliminate false positives and confirm the mechanism of action.
Protocol 3: Surface Plasmon Resonance (SPR)
SPR provides label-free, real-time analysis of binding kinetics (kon, koff) and affinity (KD).
Procedure Outline:
-
Immobilize the target E3 ligase on a sensor chip.
-
Flow different concentrations of the hit compound over the chip surface.
-
Monitor the change in the refractive index to determine binding and dissociation rates.
-
Calculate the equilibrium dissociation constant (KD).
Data Presentation:
| Compound | KD (nM) | kon (1/Ms) | koff (1/s) |
| Ligand 60 (Reference) | 65 | 1.5 x 10^5 | 9.8 x 10^-3 |
| Hit Compound A | 150 | 1.1 x 10^5 | 1.7 x 10^-2 |
| Hit Compound C | 280 | 8.0 x 10^4 | 2.2 x 10^-2 |
Table 5: Example SPR Kinetic Data
Conclusion
The discovery of novel E3 ligase ligands is a rapidly advancing field with significant therapeutic potential. The application notes and protocols provided here offer a robust framework for the high-throughput screening and validation of new ligands, such as the hypothetical Ligand 60. By employing a combination of sensitive primary screening assays and rigorous orthogonal validation methods, researchers can confidently identify and characterize promising lead compounds for the development of next-generation targeted protein degraders.
References
- 1. High throughput E3 ligase degron binding assays for novel PROTAC ligand discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ligandability of E3 Ligases for Targeted Protein Degradation Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 4. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Leveraging E3 Ligase Ligands in CRISPR-Based Screening for Novel Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: Targeted Protein Degradation and the Role of E3 Ligase Ligands
Targeted protein degradation (TPD) is a revolutionary therapeutic strategy that utilizes the cell's own protein disposal machinery, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins.[1][2][3] This approach employs heterobifunctional molecules, most notably proteolysis-targeting chimeras (PROTACs), which consist of a ligand that binds to a target protein (protein of interest, POI) and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[4][5][6] The induced proximity between the POI and the E3 ligase leads to the ubiquitination of the POI, marking it for degradation by the proteasome.[3][]
While there are over 600 E3 ligases in the human genome, only a handful, such as Cereblon (CRBN) and von Hippel-Lindau (VHL), have been extensively used for developing PROTACs.[6][8][9] Expanding the repertoire of available E3 ligases is crucial for overcoming potential resistance mechanisms and increasing the tissue- and cell-type specificity of TPD therapies.[1][6][9]
The Synergy of E3 Ligase Ligands and CRISPR-Based Screening
CRISPR-based screening has emerged as a powerful tool for systematically interrogating the genome to identify genes that regulate cellular processes.[10][11] In the context of TPD, CRISPR screens can be designed to:
-
Identify novel E3 ligases capable of degrading a specific POI when recruited by a ligand.[1][2][12]
-
Elucidate the cellular factors that modulate the activity and efficacy of a given E3 ligase-ligand pair.
-
Discover resistance mechanisms to PROTACs and other targeted protein degraders.[9]
-
Map the substrate scope of E3 ligases on a genome-wide scale.[13][14]
This document provides a detailed protocol for a CRISPR-based screen to identify cellular factors that influence the efficacy of a representative E3 ligase ligand, herein referred to as "Exemplar Ligand-E3L," which targets the hypothetical E3 ligase E3L.
Signaling Pathway and Experimental Workflow
Signaling Pathway: PROTAC-Mediated Protein Degradation
Caption: PROTAC-mediated ubiquitination and degradation of a target protein.
Experimental Workflow: CRISPR-Cas9 Knockout Screen
Caption: Workflow for a CRISPR-Cas9 knockout screen to identify modulators of PROTAC activity.
Quantitative Data Summary
The following tables present hypothetical data from a CRISPR screen designed to identify genes that, when knocked out, confer resistance to a cytotoxic PROTAC targeting a critical cellular protein.
Table 1: CRISPR Screen Parameters
| Parameter | Value |
| Cell Line | Human cancer cell line (e.g., HeLa, HEK293T) |
| CRISPR Library | Genome-wide sgRNA library (~19,000 genes) |
| Transduction MOI | 0.3 - 0.5 |
| Selection Marker | Puromycin |
| Exemplar Ligand-E3L Conc. | 100 nM (IC50) |
| Treatment Duration | 14 days |
| Replicates | 3 |
Table 2: Top Enriched Genes in Resistant Population
| Gene Symbol | Description | Log2 Fold Change (Treated vs. Control) | p-value |
| E3L | Target E3 Ligase | 5.8 | 1.2e-8 |
| CUL4 | Cullin 4 | 4.5 | 3.7e-7 |
| DDB1 | Damage-Specific DNA Binding Protein 1 | 4.2 | 9.1e-7 |
| RBX1 | RING-Box 1 | 3.9 | 2.5e-6 |
| UBE2D1 | Ubiquitin Conjugating Enzyme E2 D1 | 3.5 | 8.4e-6 |
Table 3: Top Depleted Genes in Resistant Population
| Gene Symbol | Description | Log2 Fold Change (Treated vs. Control) | p-value |
| DCAF1 | DDB1 and CUL4 Associated Factor 1 | -4.1 | 5.5e-7 |
| RNF114 | Ring Finger Protein 114 | -3.8 | 1.9e-6 |
Detailed Experimental Protocols
Protocol 1: Lentiviral Production of sgRNA Library
-
Cell Seeding: Day 1: Seed HEK293T cells in 10 cm dishes to reach 70-80% confluency on the day of transfection.
-
Transfection: Day 2: Co-transfect the cells with the sgRNA library plasmid pool and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G) using a suitable transfection reagent.
-
Virus Collection: Day 4 & 5: Collect the supernatant containing the lentiviral particles at 48 and 72 hours post-transfection.
-
Virus Concentration: Pool the collected supernatant, centrifuge to remove cell debris, and concentrate the virus using a method such as ultracentrifugation or precipitation.
-
Titer Determination: Determine the viral titer by transducing a suitable cell line with serial dilutions of the concentrated virus and measuring the percentage of infected cells (e.g., by antibiotic selection or fluorescence).
Protocol 2: CRISPR-Cas9 Knockout Screen
-
Cell Line Preparation: Ensure the target cell line stably expresses Cas9 endonuclease.
-
Transduction: Transduce the Cas9-expressing cells with the lentiviral sgRNA library at a low multiplicity of infection (MOI) of 0.3-0.5 to ensure that most cells receive a single sgRNA. A sufficient number of cells should be transduced to achieve at least 500x coverage of the sgRNA library.
-
Antibiotic Selection: After 48-72 hours, select the transduced cells with the appropriate antibiotic (e.g., puromycin) to eliminate non-transduced cells.
-
Baseline Cell Collection: After selection is complete, harvest a portion of the cells as the day 0 or initial time point reference.
-
Cell Population Splitting: Split the remaining cell population into two groups: the treatment group and the vehicle control group.
-
Treatment: Treat the treatment group with the Exemplar Ligand-E3L at a pre-determined concentration (e.g., IC50). Treat the control group with the vehicle (e.g., DMSO).
-
Cell Culture Maintenance: Continue to culture the cells for the duration of the screen (e.g., 14-21 days), passaging them as needed and maintaining a sufficient number of cells to preserve library complexity.
-
Cell Harvesting: At the end of the screen, harvest the cells from both the treatment and control groups.
Protocol 3: Next-Generation Sequencing (NGS) and Data Analysis
-
Genomic DNA Extraction: Extract genomic DNA from the harvested cell pellets from the initial time point, control group, and treatment group.
-
sgRNA Cassette Amplification: Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol. The first PCR amplifies the sgRNA cassette, and the second PCR adds the Illumina sequencing adapters and barcodes.
-
Library Preparation and Sequencing: Purify the PCR products and quantify the library. Pool the libraries and perform high-throughput sequencing on an Illumina platform.
-
Data Analysis:
-
Demultiplex the sequencing reads based on the barcodes.
-
Align the reads to the sgRNA library reference to determine the read counts for each sgRNA.
-
Normalize the read counts.
-
Compare the sgRNA abundance in the treated samples to the control samples to identify sgRNAs that are significantly enriched or depleted.
-
Perform gene-level analysis to identify genes whose knockout confers a fitness advantage (resistance) or disadvantage in the presence of the Exemplar Ligand-E3L.
-
Conclusion and Future Directions
The integration of E3 ligase ligands with CRISPR-based screening provides a powerful platform for advancing the field of targeted protein degradation. This approach not only facilitates the discovery of novel E3 ligases for therapeutic development but also deepens our understanding of the cellular pathways that govern the efficacy of these next-generation therapeutics. Future applications of this methodology will likely involve more complex screening formats, such as dual-guide CRISPR screens to investigate genetic interactions and the use of CRISPR activation (CRISPRa) and interference (CRISPRi) to study the effects of gene overexpression and knockdown on PROTAC activity.[1][2]
References
- 1. A CRISPR activation screen identifies FBXO22 as an E3 ligase supporting targeted protein degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. nomuraresearchgroup.com [nomuraresearchgroup.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 6. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. E3 Ligases Meet Their Match: Fragment-Based Approaches to Discover New E3 Ligands and to Unravel E3 Biology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. CRISPR screening of E3 ubiquitin ligases reveals Ring Finger Protein 185 as a novel tumor suppressor in glioblastoma repressed by promoter hypermethylation and miR-587 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CRISPR-Cas9 screen of E3 ubiquitin ligases identifies TRAF2 and UHRF1 as regulators of HIV latency in primary human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. timmslab.com [timmslab.com]
- 14. Defining E3 ligase–substrate relationships through multiplex CRISPR screening - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry-Based Analysis of Ligand 60-Induced Ubiquitination
Disclaimer: The following application notes and protocols are designed as a general framework for studying ligand-induced ubiquitination using mass spectrometry. "Ligand 60" is used as a placeholder for a hypothetical ligand. Researchers should substitute the specific details of their ligand and target system where indicated.
Introduction
Ubiquitination is a critical post-translational modification that governs a vast array of cellular processes, including protein degradation, signal transduction, and DNA repair.[1][2][3] This process involves the covalent attachment of ubiquitin, a small 76-amino acid protein, to a substrate protein through a series of enzymatic reactions catalyzed by E1 (activating), E2 (conjugating), and E3 (ligating) enzymes.[2][3] The functional outcome of ubiquitination is often determined by the type of ubiquitin chain linkage.
The induction of ubiquitination by small molecules or ligands is of significant interest in drug discovery and chemical biology, particularly in the context of targeted protein degradation. Understanding how a specific ligand, such as the hypothetical "Ligand 60," induces the ubiquitination of its target protein(s) requires robust and sensitive analytical methods. Mass spectrometry (MS)-based proteomics has emerged as an indispensable tool for the large-scale identification and quantification of ubiquitination events.
These application notes provide an overview of common quantitative mass spectrometry strategies and detailed protocols for investigating Ligand 60-induced ubiquitination.
Quantitative Mass Spectrometry Strategies
Several quantitative proteomics methods can be employed to study dynamic changes in ubiquitination upon treatment with Ligand 60. The choice of method depends on the specific experimental goals, available resources, and the biological system. The three most common approaches are Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Tandem Mass Tag (TMT) labeling, and Label-Free Quantification (LFQ).
| Strategy | Principle | Advantages | Disadvantages | Typical Application |
| SILAC | Metabolic labeling of proteins with "heavy" and "light" amino acids. | High accuracy and precision as samples are mixed early in the workflow. | Limited to cell culture, can be expensive, and may not be suitable for all cell lines. | Comparing ubiquitination profiles between two or three conditions (e.g., control vs. Ligand 60 treatment). |
| TMT | Chemical labeling of peptides with isobaric tags. | High multiplexing capacity (up to 16 samples). | Potential for ratio compression, requires careful data analysis. | Comparing multiple conditions, time-course experiments, or dose-response studies of Ligand 60. |
| Label-Free | Quantification based on signal intensity or spectral counting of peptides. | No special reagents required, applicable to any sample type. | Can have lower precision and requires highly reproducible chromatography. | Large-scale screening, biomarker discovery, and analysis of tissue samples. |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams illustrate a conceptual signaling pathway for Ligand 60-induced ubiquitination and a general experimental workflow for its analysis by mass spectrometry.
Caption: Conceptual signaling pathway of Ligand 60-induced ubiquitination and degradation.
Caption: General experimental workflow for ubiquitination analysis by mass spectrometry.
Experimental Protocols
Protocol 1: Cell Culture, Ligand 60 Treatment, and Protein Extraction
-
Cell Culture: Culture cells to be treated in appropriate media and conditions until they reach approximately 80% confluency. For SILAC experiments, culture cells for at least 5-6 doublings in SILAC medium containing either "light" (e.g., 12C6-Arg, 12C6-Lys) or "heavy" (e.g., 13C6-Arg, 13C6-Lys) amino acids.
-
Ligand 60 Treatment: Treat cells with the desired concentration of Ligand 60 or vehicle control for the appropriate duration. To enrich for ubiquitinated proteins destined for degradation, a proteasome inhibitor (e.g., MG132) can be added for the last 4-6 hours of the Ligand 60 treatment.
-
Cell Lysis:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in a urea-based lysis buffer (e.g., 8 M urea (B33335), 50 mM Tris-HCl pH 8.0, 150 mM NaCl, with protease and deubiquitinase inhibitors).
-
Sonicate the lysate to shear DNA and ensure complete cell disruption.
-
Centrifuge at high speed (e.g., 20,000 x g) for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification: Determine the protein concentration of the lysate using a compatible protein assay (e.g., BCA assay).
Protocol 2: Protein Digestion and Peptide Preparation
-
Reduction and Alkylation:
-
Reduce disulfide bonds by adding DTT to a final concentration of 5 mM and incubating for 1 hour at 37°C.
-
Alkylate free cysteine residues by adding iodoacetamide (B48618) to a final concentration of 15 mM and incubating for 30 minutes in the dark at room temperature.
-
-
Protein Digestion:
-
Dilute the urea concentration of the lysate to less than 2 M with 50 mM Tris-HCl pH 8.0.
-
Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Acidify the peptide solution with trifluoroacetic acid (TFA) to a final concentration of 0.1%.
-
Desalt the peptides using a C18 solid-phase extraction cartridge.
-
Elute the peptides with a solution of 50% acetonitrile (B52724) and 0.1% TFA.
-
Dry the peptides completely using a vacuum centrifuge.
-
Protocol 3: Enrichment of Ubiquitinated Peptides using K-ε-GG Antibody
This protocol is based on the widely used ubiquitin remnant profiling method.
-
Antibody-Bead Conjugation:
-
Use a commercial PTMScan® Ubiquitin Remnant Motif (K-ε-GG) Kit or conjugate the anti-K-ε-GG antibody to protein A/G beads.
-
-
Immunoaffinity Purification (IAP):
-
Resuspend the dried peptides in IAP buffer (e.g., 50 mM MOPS/NaOH pH 7.2, 10 mM Na2HPO4, 50 mM NaCl).
-
Incubate the peptide solution with the antibody-bead conjugate for 2-4 hours at 4°C with gentle rotation.
-
Wash the beads several times with IAP buffer and then with water to remove non-specifically bound peptides.
-
-
Elution:
-
Elute the enriched ubiquitinated peptides from the beads using a low pH solution, such as 0.15% TFA.
-
Desalt the eluted peptides using a C18 StageTip.
-
Dry the enriched peptides in a vacuum centrifuge.
-
Protocol 4: LC-MS/MS Analysis and Data Processing
-
LC-MS/MS:
-
Resuspend the enriched peptides in a solution of 0.1% formic acid.
-
Analyze the peptides using a high-resolution mass spectrometer (e.g., Q-Exactive or Orbitrap Fusion) coupled to a nano-liquid chromatography system.
-
Use a data-dependent acquisition (DDA) method to acquire MS1 survey scans followed by MS2 fragmentation of the most abundant precursor ions.
-
-
Data Analysis:
-
Process the raw MS data using a suitable software package (e.g., MaxQuant, Proteome Discoverer).
-
Search the MS/MS spectra against a relevant protein database (e.g., UniProt) with the following modifications specified:
-
Fixed modification: Carbamidomethyl (C)
-
Variable modifications: Oxidation (M), Acetyl (Protein N-term), and GlyGly (K) (+114.0429 Da).
-
-
Perform quantitative analysis based on the chosen strategy (SILAC ratios, TMT reporter ion intensities, or label-free intensity profiles).
-
Filter the results to identify ubiquitination sites that show significant changes in abundance upon Ligand 60 treatment.
-
Caption: Comparison of quantitative mass spectrometry methods for ubiquitination analysis.
References
- 1. Proteomic Identification of Protein Ubiquitination Events - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative proteomics to decipher ubiquitin signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current methodologies in protein ubiquitination characterization: from ubiquitinated protein to ubiquitin chain architecture - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting E3 Ligase Ligand 60 PROTAC Inefficiency
Welcome to the technical support center for troubleshooting Proteolysis Targeting Chimeras (PROTACs) utilizing E3 Ligase Ligand 60. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments. For the purpose of this guide, "Ligand 60" is representative of a thalidomide-based ligand that recruits the Cereblon (CRBN) E3 ligase.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues in a question-and-answer format to help you navigate experimental challenges.
Category 1: No or Poor Target Protein Degradation
Q1: I am not observing any degradation of my target protein. What are the first things I should check?
A1: When a PROTAC fails to induce degradation, the issue typically lies in one of three main areas: the integrity of the PROTAC itself, the components of the biological system, or the formation of the crucial ternary complex.[1]
Initial Troubleshooting Steps:
-
Confirm PROTAC Integrity: Verify the chemical structure, purity (>95%), and stability of your PROTAC stock. Degradation during storage or in the experimental medium can be a significant factor.[1]
-
Verify E3 Ligase Expression: Confirm that your cell line expresses sufficient levels of Cereblon (CRBN), the E3 ligase recruited by Ligand 60.[1][2] This can be done by Western Blot or qPCR analysis.
-
Check Target Protein Expression: Ensure your target protein is expressed in the chosen cell line.
-
Assess Proteasome Function: Co-treat cells with your PROTAC and a proteasome inhibitor (e.g., MG132). If degradation is rescued, it confirms the involvement of the ubiquitin-proteasome system.[3]
-
Review Concentration Range: It's possible your concentrations are too low to be effective or too high, leading to the "hook effect".[4][5] Test a broad dose-response range (e.g., 1 pM to 100 µM).[4]
Q2: My dose-response curve is bell-shaped, with decreased degradation at higher concentrations. What is happening?
A2: You are likely observing the "hook effect".[4][5] This occurs at high PROTAC concentrations where the formation of ineffective binary complexes (PROTAC-Target or PROTAC-CRBN) outcompetes the formation of the effective ternary complex (Target-PROTAC-CRBN), thus reducing degradation efficiency.[5][6]
Troubleshooting the Hook Effect:
-
Confirm with a Wide Dose-Response: Perform a detailed dose-response experiment with a broad range of concentrations to clearly define the bell-shaped curve.[4]
-
Determine Optimal Concentration: Identify the concentration that achieves the maximum degradation (Dmax) and use concentrations at or below this point for subsequent experiments.[4]
-
Measure Ternary Complex Formation: Use biophysical assays like NanoBRET or co-immunoprecipitation to directly measure ternary complex formation across the same concentration range and correlate it with your degradation data.[4][7]
Q3: I've confirmed my PROTAC is stable and my cell system is appropriate, but degradation is still poor. What's the next step?
A3: The next step is to investigate the core mechanism of action: ternary complex formation and subsequent ubiquitination.
Next Steps:
-
Assess Ternary Complex Formation: A stable ternary complex is essential for PROTAC function.[8] Use techniques like co-immunoprecipitation (Co-IP) or proximity-based assays (e.g., NanoBRET, AlphaLISA) to confirm that your PROTAC can bring the target protein and CRBN together.[7][9][10] A lack of ternary complex formation suggests a fundamental issue with the PROTAC design.
-
Check for Target Ubiquitination: The formation of a ternary complex doesn't guarantee that it's productive (i.e., in the correct orientation for ubiquitin transfer).[2] Perform an in-cell or in vitro ubiquitination assay to see if your target protein is being polyubiquitinated in a PROTAC-dependent manner.[1][11] A high-molecular-weight smear on a Western blot for your target protein is indicative of ubiquitination.[1]
Category 2: Ternary Complex & Linker Issues
Q4: How critical is the linker in my PROTAC design, and how can I optimize it?
A4: The linker is a critical determinant of PROTAC efficacy.[8] Its length, composition, and attachment points dictate the geometry and stability of the ternary complex.[12][13][14][15][]
-
Too Short: A short linker may cause steric hindrance, preventing the simultaneous binding of the target and CRBN.[13][14]
-
Too Long: A long linker may not effectively bring the two proteins into close enough proximity for efficient ubiquitination.[13][14]
-
Composition: The linker's chemical makeup affects physicochemical properties like solubility and cell permeability.[14][][17]
Troubleshooting Linker Issues:
-
Synthesize a Linker Library: The most effective approach is to empirically test a series of PROTACs with varying linker lengths and compositions (e.g., PEG-based, alkyl chains).[2][12][18]
-
Modify Attachment Points: The position where the linker is attached to the target-binding and E3-binding ligands can significantly alter the ternary complex geometry.
-
Improve Physicochemical Properties: If poor cell permeability is suspected, modify the linker to be more hydrophilic (e.g., using PEG linkers) or incorporate rigid elements to improve its properties.[2][13]
Category 3: Off-Target Effects & Cytotoxicity
Q5: My PROTAC is causing significant cytotoxicity that doesn't correlate with the degradation of my target protein. How can I investigate this?
A5: Off-target effects are a known challenge in PROTAC development and can arise from several mechanisms.[19][20]
Investigating Off-Target Effects:
-
Use an Inactive Control: Synthesize an inactive epimer of your PROTAC (e.g., where the Ligand 60 moiety is modified so it cannot bind CRBN). If the toxicity persists with the inactive control, it suggests an off-target effect independent of CRBN-mediated degradation.[19]
-
Global Proteomics: Use mass spectrometry-based quantitative proteomics to get an unbiased, global view of all protein level changes upon PROTAC treatment. This is the most direct way to identify unintended protein degradation.[2][19]
-
Deconvolute Effects: Treat cells with the target-binding warhead alone and the Ligand 60 molecule alone to see if the toxicity is associated with either component independently.[19] Pomalidomide-based ligands (similar to Ligand 60) are known to have intrinsic biological activities and can cause degradation of certain zinc-finger proteins.[2][19][21]
Quantitative Data Summary
The following tables summarize typical quantitative parameters encountered in PROTAC development. These values are illustrative and will vary based on the specific PROTAC, target, and cell line.
Table 1: Example PROTAC Performance Metrics
| Parameter | Description | Typical Range |
| DC₅₀ | Concentration for 50% target degradation | 1 nM - 1 µM |
| Dₘₐₓ | Maximum percentage of target degradation | 50% - >95% |
| Binary Kᴅ (Target) | Binding affinity of PROTAC to target protein | 10 nM - 5 µM |
| Binary Kᴅ (CRBN) | Binding affinity of PROTAC to E3 ligase | 100 nM - 10 µM |
| Alpha (α) | Cooperativity factor in ternary complex formation | <1 (Negative), 1 (None), >1 (Positive) |
Table 2: Example Time Course for Degradation
| Time Point | % Degradation (at optimal concentration) |
| 2 hours | 10-30% |
| 4 hours | 30-60% |
| 8 hours | 50-80% |
| 16 hours | 70-95% |
| 24 hours | >90% |
Experimental Protocols
Protocol 1: Western Blot for Target Protein Degradation
This protocol is used to quantify the amount of target protein remaining in cells after PROTAC treatment.[22][23][24][25][26]
-
Cell Seeding and Treatment:
-
Cell Lysis:
-
Aspirate the medium and wash cells once with ice-cold PBS.[22][23]
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[24]
-
Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.[22][23]
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[22]
-
-
Protein Quantification:
-
Sample Preparation and SDS-PAGE:
-
Protein Transfer and Immunoblotting:
-
Transfer proteins to a PVDF or nitrocellulose membrane.[22][23]
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.[22][23]
-
Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[22]
-
Wash the membrane 3x with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.[22][23]
-
-
Detection and Analysis:
Protocol 2: Co-Immunoprecipitation (Co-IP) for Ternary Complex Formation
This protocol verifies the physical interaction between the target protein and CRBN, mediated by the PROTAC.[1]
-
Cell Treatment and Lysis:
-
Immunoprecipitation:
-
Washing and Elution:
-
Western Blot Analysis:
-
Analyze the eluate by Western Blot. Probe for the co-immunoprecipitated protein (e.g., CRBN if you pulled down the target, or the target if you pulled down CRBN).[1] A band in the PROTAC-treated lane, but not the control, indicates ternary complex formation.
-
Protocol 3: In Vitro Ubiquitination Assay
This assay directly measures the PROTAC's ability to induce ubiquitination of the target protein in a reconstituted system.[27]
-
Reagent Preparation:
-
Prepare a master mix containing E1 activating enzyme, E2 conjugating enzyme (e.g., UBE2D2), Ubiquitin, and ATP in ubiquitination buffer.[27]
-
-
Reaction Setup:
-
In separate tubes, combine the master mix, purified recombinant target protein, and the purified CRL4-CRBN E3 ligase complex.[27]
-
Add the PROTAC at the desired concentration or DMSO as a vehicle control.[27]
-
Set up control reactions, such as omitting E1, E3, or the PROTAC, to ensure the reaction is dependent on all components.[27]
-
-
Incubation and Quenching:
-
Western Blot Analysis:
Visualizations
// Nodes Start [label="Start:\nNo/Poor Degradation", shape=Mdiamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Check1 [label="1. Check Basics:\n- PROTAC Integrity\n- E3/Target Expression\n- Proteasome Activity", fillcolor="#FBBC05"]; Result1 [label="Basics OK?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; Check2 [label="2. Assess Ternary Complex\n(e.g., Co-IP, NanoBRET)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Result2 [label="Complex Forms?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; Check3 [label="3. Assess Ubiquitination\n(In-cell / In-vitro assay)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Result3 [label="Target Ubiquitinated?", shape=diamond, style=filled, fillcolor="#F1F3F4"]; Redesign [label="Redesign PROTAC:\n- Optimize Linker\n- Change Warhead/E3 Ligand", shape=box, style="filled,dashed", fillcolor="#5F6368", fontcolor="#FFFFFF"]; Success [label="Degradation Achieved", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; FixBasics [label="Troubleshoot System:\n- Resynthesize PROTAC\n- Change Cell Line", shape=box, style="filled,dashed", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Start -> Check1; Check1 -> Result1; Result1 -> Check2 [label="Yes"]; Result1 -> FixBasics [label="No"]; Check2 -> Result2; Result2 -> Check3 [label="Yes"]; Result2 -> Redesign [label="No"]; Check3 -> Result3; Result3 -> Success [label="Yes"]; Result3 -> Redesign [label="No\n(Unproductive Complex)"]; } end_dot Caption: A step-by-step workflow for troubleshooting PROTAC inefficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. PROTACs– a game-changing technology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. refeyn.com [refeyn.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 三重複合体の形成 [promega.jp]
- 10. resources.revvity.com [resources.revvity.com]
- 11. Ubiquitination Assay - Profacgen [profacgen.com]
- 12. Optimal linker length for small molecule PROTACs that selectively target p38α and p38β for degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Novel approaches for the rational design of PROTAC linkers [explorationpub.com]
- 15. PROTAC Linker Design and Optimization - CD ComputaBio [computabio.com]
- 17. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 18. biocompare.com [biocompare.com]
- 19. benchchem.com [benchchem.com]
- 20. PROTAC Drug Off-Target Protein Assessment Service | MtoZ Biolabs [mtoz-biolabs.com]
- 21. Proteolysis-targeting chimeras with reduced off-targets - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]
- 26. academic.oup.com [academic.oup.com]
- 27. benchchem.com [benchchem.com]
Technical Support Center: Optimizing E3 Ligase Ligand 60 Concentration in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the in-cell concentration of E3 Ligase Ligand 60, a novel component for inducing targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in a typical cell culture experiment?
A1: For initial experiments, a broad dose-response curve is recommended to determine the optimal concentration of this compound. A starting range of 1 nM to 10 µM is advisable. This range allows for the determination of key parameters such as the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).
Q2: How long should I incubate my cells with this compound?
A2: The optimal incubation time can vary depending on the target protein's turnover rate and the specific cell line used. It is recommended to perform a time-course experiment, typically ranging from 2 to 48 hours, to identify the time point at which maximum degradation of the target protein is observed.
Q3: What is the "hook effect" and how can I mitigate it?
A3: The "hook effect" is a phenomenon where the efficacy of a bifunctional degrader like this compound decreases at very high concentrations. This occurs because the ligand can form non-productive binary complexes with either the target protein or the E3 ligase, preventing the formation of the productive ternary complex required for degradation. To mitigate this, it is crucial to perform a careful dose-response analysis to identify the optimal concentration window that maximizes degradation before the hook effect becomes prominent.
Q4: How do I know if the E3 ligase targeted by Ligand 60 is expressed in my cell line of interest?
A4: The expression level of the target E3 ligase is critical for the activity of Ligand 60. You can determine the expression levels of the specific E3 ligase (e.g., CRBN, VHL) in your cell line using standard molecular biology techniques such as Western Blotting or quantitative PCR (qPCR). Proteomics databases can also provide information on the relative abundance of E3 ligases across different cell lines.
Q5: What are essential negative controls to include in my experiments with this compound?
A5: To ensure the observed protein degradation is a specific effect of this compound, several negative controls are crucial:
-
Vehicle Control: Treating cells with the same concentration of the vehicle (e.g., DMSO) used to dissolve Ligand 60.
-
Inactive Epimer/Stereoisomer: If available, an inactive version of the ligand that does not bind to the E3 ligase or the target protein.
-
E3 Ligase Ligand Only: To control for effects of engaging the E3 ligase that are independent of target degradation.
-
Proteasome Inhibitor: Pre-treatment with a proteasome inhibitor (e.g., MG132) should rescue the degradation of the target protein, confirming the involvement of the ubiquitin-proteasome system.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| No or weak degradation of the target protein. | 1. Suboptimal concentration of Ligand 60. 2. Inappropriate incubation time. 3. Low or no expression of the target E3 ligase in the cell line. 4. The target protein is not a substrate for the recruited E3 ligase. | 1. Perform a broad dose-response experiment (e.g., 0.1 nM to 10 µM). 2. Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24, 48 hours). 3. Verify E3 ligase expression via Western Blot or qPCR. Select a cell line with higher expression if necessary. 4. Confirm the interaction between the target protein and the E3 ligase through co-immunoprecipitation or other binding assays. |
| "Hook effect" observed (degradation decreases at high concentrations). | Excess Ligand 60 is forming non-productive binary complexes. | Carefully titrate the concentration of Ligand 60 to identify the optimal range that maximizes ternary complex formation and subsequent degradation. Use concentrations at or slightly above the DC50 value. |
| High cell toxicity. | 1. Off-target effects of Ligand 60. 2. High concentration of the ligand. | 1. Perform proteomics analysis to identify potential off-target proteins. 2. Lower the concentration of Ligand 60 to the minimum effective dose. |
| Inconsistent results between experiments. | 1. Variability in cell density or growth phase. 2. Inconsistent incubation times. 3. Degradation of Ligand 60 in culture medium. | 1. Standardize cell seeding density and ensure cells are in the logarithmic growth phase. 2. Use a precise timer for all incubation steps. 3. Prepare fresh solutions of Ligand 60 for each experiment. |
Quantitative Data Summary
Table 1: Representative DC50 and Dmax Values for Various PROTACs
| Target Protein | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) |
| BRD4 | CRBN | HeLa | ~1 | >90 |
| BTK | CRBN | MOLM-14 | 0.8 | >95 |
| Androgen Receptor | VHL | LNCaP | 10 | ~90 |
| Estrogen Receptor | CRBN | MCF7 | 1 | >95 |
| KRAS G12C | VHL | H358 | 5 | ~85 |
Note: These values are examples from published literature and may vary depending on the specific PROTAC molecule and experimental conditions.
Table 2: Relative Expression Levels of Common E3 Ligases in Cancer Cell Lines
| E3 Ligase | Cell Line | Cancer Type | Relative Expression (Protein) |
| CRBN | MM.1S | Multiple Myeloma | High |
| CRBN | HCT116 | Colorectal Carcinoma | Moderate |
| VHL | 786-O | Renal Cell Carcinoma | High |
| VHL | A549 | Lung Carcinoma | Low |
| MDM2 | SJSA-1 | Osteosarcoma | High |
Note: Expression levels are relative and can be influenced by culture conditions. It is recommended to experimentally verify the expression in your specific cell line.
Experimental Protocols
Protocol 1: Dose-Response and Time-Course Analysis by Western Blot
This protocol outlines the procedure to determine the optimal concentration (DC50) and incubation time for this compound.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle (e.g., DMSO)
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against the target protein
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
Treatment:
-
Dose-Response: The following day, treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) and a vehicle control for a fixed time (e.g., 24 hours).
-
Time-Course: Treat cells with a fixed concentration of this compound (e.g., 5x the estimated DC50) for various durations (e.g., 2, 4, 8, 16, 24, 48 hours).
-
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them in RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blot:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Strip the membrane and re-probe with the loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein band intensity to the loading control.
-
For the dose-response experiment, plot the percentage of remaining protein against the log of the Ligand 60 concentration to determine the DC50 and Dmax.
-
For the time-course experiment, plot the percentage of remaining protein against the incubation time to determine the optimal duration.
-
Protocol 2: In-Cell Ubiquitination Assay
This protocol is to confirm that the degradation of the target protein is mediated by the ubiquitin-proteasome system.
Materials:
-
Cell line of interest
-
Plasmids expressing tagged versions of the target protein (e.g., HA-tag) and ubiquitin (e.g., His-tag)
-
Transfection reagent
-
This compound
-
Proteasome inhibitor (e.g., MG132)
-
Denaturing lysis buffer (e.g., RIPA with 1% SDS)
-
Immunoprecipitation (IP) buffer
-
Antibody for immunoprecipitation (e.g., anti-HA)
-
Protein A/G agarose (B213101) beads
-
Wash buffer
-
Antibody for Western blot (e.g., anti-His)
Procedure:
-
Transfection: Co-transfect cells with plasmids expressing the tagged target protein and tagged ubiquitin.
-
Treatment: After 24-48 hours, treat the cells with this compound at a concentration that gives significant degradation (e.g., 3-5x DC50) for a shorter time period (e.g., 2-6 hours). Include a vehicle control and a positive control treated with a proteasome inhibitor (MG132) for 4-6 hours prior to lysis.
-
Lysis: Lyse the cells in denaturing lysis buffer to disrupt non-covalent protein-protein interactions.
-
Immunoprecipitation:
-
Dilute the lysates with IP buffer to reduce the SDS concentration.
-
Incubate the lysates with the antibody against the tagged target protein overnight at 4°C.
-
Add Protein A/G agarose beads to pull down the antibody-protein complex.
-
Wash the beads extensively to remove non-specific binders.
-
-
Western Blot:
-
Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with an antibody against the tagged ubiquitin to detect the polyubiquitinated target protein.
-
Visualizations
Caption: Mechanism of action for this compound.
Caption: Troubleshooting workflow for poor degradation.
Caption: Modulation of a kinase signaling pathway.
Overcoming off-target effects of E3 ligase Ligand 60
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing E3 ligase Ligand 60 in their experiments. The focus is on identifying and overcoming potential off-target effects to ensure data accuracy and therapeutic specificity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a high-affinity ligand for the Cereblon (CRBN) E3 ubiquitin ligase. It is a critical component of Proteolysis Targeting Chimeras (PROTACs), where it is connected via a linker to a ligand for a target protein of interest (POI). The resulting PROTAC molecule facilitates the formation of a ternary complex between the POI and CRBN, leading to the ubiquitination and subsequent proteasomal degradation of the POI.[1][][3]
Q2: What are the potential off-target effects associated with Ligand 60?
The primary off-target effects of Ligand 60, as a pomalidomide-based CRBN ligand, involve the unintended degradation of endogenous zinc-finger (ZF) proteins.[4] This occurs because the Ligand 60-CRBN complex can recognize and degrade these proteins independently of the intended PROTAC mechanism.[4] Such off-target degradation can lead to unintended cellular consequences and toxicity, complicating experimental results and therapeutic development.
Q3: How can I determine if my PROTAC containing Ligand 60 is causing off-target degradation?
The gold standard for identifying off-target effects is mass spectrometry-based global proteomics. This unbiased approach allows for the quantification of thousands of proteins in a cell lysate, revealing any proteins that are unintentionally degraded upon treatment with your PROTAC. Targeted validation of potential off-targets can then be performed using methods like Western Blotting.
Q4: What is the "hook effect" and how can I avoid it in my experiments with Ligand 60-based PROTACs?
The "hook effect" is a phenomenon where the degradation of the target protein decreases at high PROTAC concentrations. This occurs because at excessive concentrations, the PROTAC is more likely to form binary complexes with either the target protein or the E3 ligase, rather than the productive ternary complex required for degradation. To mitigate the hook effect, it is crucial to perform a wide dose-response experiment to identify the optimal concentration range for degradation.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High background degradation of non-target proteins | Off-target effects of Ligand 60 on endogenous substrates (e.g., zinc-finger proteins). | 1. Perform global proteomics: Use mass spectrometry to identify all proteins degraded by your PROTAC. 2. Modify Ligand 60: Consider synthesizing analogs of Ligand 60 with modifications at the C5 position of the phthalimide (B116566) ring, which has been shown to reduce off-target zinc-finger protein degradation. 3. Change the E3 ligase: If modifying Ligand 60 is not feasible, consider designing a new PROTAC that utilizes a different E3 ligase, such as VHL. |
| Inconsistent degradation results between experiments | Variability in cell culture conditions. | Standardize cell culture conditions, including cell passage number, confluency, and health, as these can affect protein expression and the efficiency of the ubiquitin-proteasome system. |
| Lack of target protein degradation | 1. Poor cell permeability of the PROTAC. 2. Inefficient ternary complex formation. 3. Low expression of CRBN in the cell line. | 1. Optimize the PROTAC linker: Modify the linker to improve the physicochemical properties of the PROTAC. 2. Assess ternary complex formation: Use biophysical assays like TR-FRET to measure the formation and stability of the ternary complex. 3. Confirm CRBN expression: Use Western Blot or qPCR to verify the expression of CRBN in your target cells. |
| Decreased degradation at high PROTAC concentrations (Hook Effect) | Formation of non-productive binary complexes at high PROTAC concentrations. | 1. Perform a wide dose-response curve: Identify the optimal concentration for maximal degradation. 2. Test lower concentrations: Use your PROTAC in the nanomolar to low micromolar range. |
Experimental Protocols
Global Proteomics for Off-Target Identification
This protocol outlines the general steps for identifying off-target protein degradation using mass spectrometry.
Methodology:
-
Cell Culture and Treatment: Treat your chosen cell line with your Ligand 60-based PROTAC at various concentrations and time points. Include a vehicle control and a negative control (a PROTAC with a mutated Ligand 60 that cannot bind CRBN).
-
Cell Lysis and Protein Digestion: Lyse the cells and digest the proteins into peptides using an appropriate enzyme, such as trypsin.
-
Isobaric Labeling (e.g., TMT or iTRAQ): Label the peptides from the different treatment conditions with isobaric tags. This allows for the multiplexing and accurate relative quantification of proteins across all samples in a single mass spectrometry run.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis: Identify and quantify thousands of proteins using specialized software. Proteins that show a significant and dose-dependent decrease in abundance in the PROTAC-treated samples compared to the controls are considered potential off-targets.
Western Blotting for Off-Target Validation
This protocol is for confirming the degradation of specific proteins identified through proteomics.
Methodology:
-
Cell Lysis: Treat cells with your Ligand 60-based PROTAC as in the proteomics experiment. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Gel Electrophoresis and Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the potential off-target protein. Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. A decrease in band intensity in the PROTAC-treated samples compared to the control confirms degradation.
TR-FRET Assay for Ternary Complex Formation
This biophysical assay measures the proximity between the target protein and the E3 ligase induced by the PROTAC.
Methodology:
-
Reagent Preparation: Prepare a solution containing the purified target protein and the CRBN E3 ligase complex in an appropriate assay buffer.
-
PROTAC Titration: Add serial dilutions of your Ligand 60-based PROTAC to the protein mixture in a microplate.
-
Incubation: Incubate the plate to allow for the formation of the ternary complex.
-
Antibody Addition: Add donor (e.g., Europium-labeled) and acceptor (e.g., FITC-labeled) antibodies that specifically recognize the target protein and a component of the E3 ligase complex, respectively.
-
Signal Measurement: Measure the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal. An increase in the FRET signal indicates the formation of the ternary complex.
Visualizations
Caption: Mechanism of action for a Ligand 60-based PROTAC.
Caption: Off-target degradation of zinc-finger proteins by Ligand 60.
References
Improving E3 ligase Ligand 60 solubility and stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the solubility and stability of E3 ligase Ligand 60 (CAS 2250014-82-3), a key building block for synthesizing Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is this compound? A1: this compound is a chemical compound used as a ligand for an E3 ligase.[1][2] It serves as a foundational chemical moiety for the synthesis of more complex molecules, such as PROTACs, which are designed to induce the degradation of specific target proteins.[2][3]
Q2: Why is the solubility and stability of this compound critical for my experiments? A2: The solubility and stability of any small molecule, including this compound and the resulting PROTACs, are fundamental to obtaining reliable and reproducible experimental results. Poor solubility can lead to compound precipitation, inaccurate concentration measurements, and reduced cellular activity.[4] Poor stability can result in the degradation of the compound over time, leading to a loss of potency and the generation of unknown impurities that may affect experimental outcomes. For PROTACs, good solubility is a prerequisite for achieving sufficient blood concentrations and bioavailability for in vivo studies.
Q3: What are the common signs of solubility and stability issues with my ligand? A3: Common indicators include:
-
Visible Precipitation: You may see solid particles in your stock solutions or experimental media after dilution.
-
Cloudy Solutions: The solution appears turbid or hazy, which can be measured by nephelometry.
-
Inconsistent Assay Results: High variability between replicate wells or experiments is a frequent symptom of a compound not being fully dissolved.
-
Decreased Potency Over Time: If you observe that older stock solutions are less effective than freshly prepared ones, your compound may be degrading.
-
Low Recovery in Analytical Assays: In techniques like HPLC or Caco-2 permeability assays, low recovery can indicate that the compound is precipitating or adsorbing to surfaces.
Troubleshooting Guide: Improving Ligand 60 Solubility & Stability
This guide provides a systematic approach to diagnosing and solving common solubility and stability problems.
Caption: A workflow for troubleshooting solubility and stability issues.
Problem: My this compound precipitates when diluted in aqueous buffer or cell culture media.
This is a classic sign of poor aqueous solubility. The high concentration of the ligand in a DMSO stock (e.g., 10-50 mM) crashes out when introduced to a predominantly aqueous environment where its solubility is much lower.
Step 1: Quantify the Ligand's Solubility
Before attempting to fix the problem, it's essential to measure the kinetic solubility of your ligand in the specific buffer or medium you are using. This provides a baseline and helps you determine the maximum workable concentration.
Recommended Experiment: Kinetic Solubility Assay (See Experimental Protocols).
Step 2: Implement Formulation Strategies
If the quantified solubility is lower than your required experimental concentration, you will need to improve it using formulation strategies. These methods aim to keep the ligand dissolved in the aqueous phase.
Option A: Co-Solvent Optimization While DMSO is the most common solvent, its percentage in the final assay medium should be kept low (typically <0.5%) to avoid solvent-induced artifacts. Sometimes, using a combination of co-solvents can be more effective.
Table 1: Illustrative Solubility of a Poorly Soluble Compound in Various Solvent Systems (Note: Data is for illustrative purposes and should be determined experimentally for Ligand 60.)
| Solvent System (in PBS, pH 7.4) | Final Solvent Conc. | Kinetic Solubility (µM) |
| DMSO | 0.5% | 5 |
| DMSO / PEG400 (1:1) | 0.5% | 15 |
| DMSO / Tween 80 (9:1) | 0.5% | 25 |
| Ethanol | 0.5% | 3 |
Option B: Use of Solubility-Enhancing Excipients Excipients are pharmacologically inactive substances that can significantly improve the solubility and stability of a compound.
Table 2: Common Excipients for Improving Solubility of Poorly Soluble Drugs
| Excipient Type | Examples | Mechanism of Action | Typical Use Concentration |
| Surfactants | Tween 80, Polysorbate 80, Sodium Lauryl Sulfate (SLS) | Reduce surface tension and form micelles that encapsulate the hydrophobic drug, increasing its apparent solubility. | 0.01 - 0.1% |
| Cyclodextrins | β-cyclodextrin, HP-β-CD, SBE-β-CD | Form inclusion complexes where the hydrophobic ligand resides within the cyclodextrin's central cavity, while the hydrophilic exterior improves aqueous solubility. | 1 - 10 mM |
| Polymers | Polyethylene Glycol (PEG), PVP, HPMC | Can create amorphous solid dispersions or act as co-solvents to prevent crystallization and enhance dissolution. | 1 - 5% |
Recommended Experiment: Formulation Screening with Excipients (See Experimental Protocols).
Option C: pH Adjustment If Ligand 60 has ionizable functional groups, its solubility will be pH-dependent. Adjusting the pH of the buffer away from the molecule's isoelectric point can increase solubility. This is generally more applicable for in vitro biochemical assays than for cell-based work where the media pH must be tightly controlled.
Problem: My experimental results are inconsistent, and I suspect ligand degradation.
This can occur if the ligand is unstable in your stock solution (e.g., at room temperature or in certain solvents) or degrades in the experimental medium over the course of a long incubation.
Step 1: Assess Ligand Stability
Determine the chemical stability of the ligand under your specific storage and experimental conditions.
Recommended Experiment: Chemical Stability Assay via HPLC (See Experimental Protocols).
Step 2: Optimize Storage and Handling
-
Stock Solutions: Prepare stock solutions in an appropriate anhydrous solvent (e.g., DMSO). Aliquot into single-use volumes and store at -80°C to minimize freeze-thaw cycles.
-
Working Solutions: Prepare fresh working dilutions from the frozen stock for each experiment. Do not store diluted aqueous solutions for extended periods.
-
Light Sensitivity: Protect solutions from light by using amber vials or covering tubes with foil, as some compounds are photosensitive.
-
Avoid Contamination: Use sterile filters for solutions used in cell culture to prevent microbial growth that could degrade the compound.
References
Technical Support Center: E3 Ligase Ligand Linker Optimization for PROTACs
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers optimizing linkers for Proteolysis Targeting Chimeras (PROTACs) that utilize Cereblon (CRBN) E3 ligase ligands, such as derivatives of thalidomide, lenalidomide (B1683929), and pomalidomide.
Troubleshooting Guide
This section addresses specific issues that may arise during the PROTAC development workflow, with a focus on linker-related challenges.
Problem 1: My PROTAC shows no degradation of the target Protein of Interest (POI).
Answer:
A lack of degradation is a common issue that can stem from several factors related to the PROTAC's design, particularly the linker.[1] A systematic approach is required to diagnose the problem.
Possible Causes and Solutions:
-
Incorrect Linker Length or Rigidity: The linker may be too short, causing steric hindrance that prevents the formation of a stable ternary complex (POI-PROTAC-E3 ligase).[2][3] Conversely, a linker that is too long or overly flexible may not bring the two proteins into the correct orientation for efficient ubiquitin transfer.[1][2]
-
Solution: Synthesize a library of PROTACs with systematically varied linker lengths (e.g., varying numbers of PEG or alkyl units) to identify the optimal length. Consider incorporating more rigid linker motifs like piperazine (B1678402) or spirocycles to reduce conformational flexibility.
-
-
Poor Cell Permeability or Solubility: PROTACs are large molecules that often exhibit poor physicochemical properties, preventing them from reaching their intracellular targets. Hydrophobic alkyl linkers can enhance permeability but decrease solubility, while hydrophilic PEG linkers can improve solubility but may hinder cell entry.
-
Solution: Assess the permeability and solubility of your PROTAC using assays like PAMPA or Caco-2 for permeability and aqueous solubility tests. Modify the linker to balance hydrophilicity and hydrophobicity. For instance, incorporating both PEG and alkyl units is a common strategy.
-
-
No Ternary Complex Formation: Successful degradation is contingent on the formation of a stable ternary complex. The linker's length, composition, and attachment points are critical for this assembly.
-
Solution: Confirm ternary complex formation using biophysical assays such as Surface Plasmon Resonance (SPR), Bio-Layer Interferometry (BLI), Isothermal Titration Calorimetry (ITC), or cellular assays like NanoBRET™. If no complex is formed, a fundamental redesign of the linker is necessary.
-
-
Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker might orient the POI such that its surface lysine (B10760008) residues are not accessible to the E2 ubiquitin-conjugating enzyme, preventing ubiquitination.
-
Solution: Vary the linker's attachment points on either the POI ligand or the E3 ligase ligand. This "vector" can significantly alter the geometry of the ternary complex.
-
Workflow: Troubleshooting Lack of PROTAC Activity
Caption: A logical workflow for troubleshooting the lack of PROTAC activity.
Problem 2: I am observing a strong "hook effect" with my PROTAC.
Answer:
The "hook effect" is a phenomenon where the degradation efficiency of a PROTAC decreases at high concentrations. This occurs because the excess PROTAC molecules favor the formation of non-productive binary complexes (PROTAC-POI or PROTAC-E3 ligase) over the required productive ternary complex, inhibiting the degradation process.
Possible Causes and Solutions:
-
High PROTAC Concentration: The most direct cause is using a concentration that is too high, leading to saturation of either the POI or the E3 ligase.
-
Solution: Perform a full dose-response curve over a wide range of concentrations (e.g., from pM to µM) to identify the optimal concentration window for degradation and to accurately determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
-
Low Ternary Complex Cooperativity: Cooperativity is a measure of how the binding of one protein partner to the PROTAC influences the binding of the second partner. If cooperativity is low or negative, the binary complexes are more stable than the ternary complex, exacerbating the hook effect.
-
Solution: The linker design is crucial for modulating cooperativity. A well-designed linker can create favorable protein-protein interactions within the ternary complex, leading to positive cooperativity. This can be achieved by optimizing linker length and rigidity to pre-organize the PROTAC into a conformation favorable for ternary complex formation.
-
Conceptual Illustration of the Hook Effect
Caption: The hook effect: At high concentrations, PROTACs form non-productive binary complexes.
Frequently Asked Questions (FAQs)
Q1: What are the most common linker compositions and how do they affect PROTAC properties?
A1: The two most prevalent linker motifs are polyethylene (B3416737) glycol (PEG) chains and alkyl (hydrocarbon) chains. Most PROTACs use a combination of these to balance physicochemical properties.
-
PEG Linkers: These are hydrophilic and flexible. They are often used to improve the aqueous solubility of the PROTAC molecule. However, high PEG content can sometimes decrease cell permeability.
-
Alkyl Linkers: These are hydrophobic and are used to increase cell permeability. However, long alkyl chains can significantly reduce solubility and may lead to non-specific binding.
-
Other Motifs: To provide more rigidity and defined conformations, motifs such as piperazine, piperidine, and triazoles are also incorporated into linkers. Rigid linkers can help "pre-organize" the PROTAC for more efficient ternary complex formation.
Q2: How important is linker length and how is it optimized?
A2: Linker length is a critical parameter that must be empirically optimized for every new POI-E3 ligase pair. There is no universal optimal length; it is highly system-dependent.
-
Impact of Length:
-
Too short: Can lead to steric clashes, preventing the POI and E3 ligase from binding simultaneously.
-
Too long: May result in a highly flexible PROTAC that fails to form a stable or productive ternary complex, as the proteins are not held in an optimal orientation for ubiquitin transfer.
-
-
Optimization Strategy: The standard approach is to synthesize a series of PROTACs where the linker length is systematically varied, often by adding or removing ethylene (B1197577) glycol or methylene (B1212753) units. Each variant is then tested for its ability to degrade the target protein to determine the structure-activity relationship (SAR) and identify the optimal length that yields the lowest DC50 and highest Dmax.
Q3: Does the linker attachment point to the E3 ligase ligand matter?
A3: Yes, the attachment point, or "exit vector," is crucial. For CRBN ligands like lenalidomide or pomalidomide, the linker is typically attached at positions that project out into the solvent when the ligand is bound to CRBN, without disrupting the key binding interactions. Altering the attachment point can dramatically change the relative orientation of the recruited POI, thereby affecting the stability and productivity of the ternary complex and, consequently, the degradation efficiency.
Data Presentation
Table 1: Impact of Linker Composition and Length on BRD4 Degradation
This table summarizes hypothetical but representative data illustrating how linker modifications can affect the degradation of a common target, BRD4, by a CRBN-recruiting PROTAC.
| PROTAC ID | Linker Composition | Linker Length (atoms) | DC50 (nM) | Dmax (%) | Key Observation |
| PROTAC-A1 | Alkyl Chain | 8 | > 1000 | < 10 | Linker is likely too short, causing steric hindrance. |
| PROTAC-A2 | Alkyl Chain | 12 | 150 | 75 | Moderate degradation; improved length. |
| PROTAC-A3 | Alkyl Chain | 16 | 55 | 85 | Good degradation, but poor solubility noted. |
| PROTAC-P1 | PEG | 10 (3 PEG units) | 80 | 90 | Good degradation and improved solubility. |
| PROTAC-P2 | PEG | 13 (4 PEG units) | 25 | > 95 | Optimal degradation achieved. |
| PROTAC-P3 | PEG | 16 (5 PEG units) | 90 | 80 | Linker may be too long, reducing ternary complex stability. |
| PROTAC-AP1 | Alkyl-PEG Hybrid | 14 | 35 | > 95 | Balanced properties of solubility and permeability. |
Note: Data is illustrative and compiled from general findings in PROTAC literature. DC50 is the concentration for 50% degradation; Dmax is the maximal degradation observed.
Experimental Protocols
Protocol 1: Western Blot for Protein Degradation Analysis
This is the standard method to quantify changes in target protein levels following PROTAC treatment.
-
Cell Culture and Treatment: Seed cells (e.g., HEK293T or a relevant cancer cell line) in 6-well plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (e.g., 1 nM to 10 µM) for a predetermined time (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with cold PBS, then lyse them in RIPA buffer containing protease and phosphatase inhibitors. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Normalize protein amounts for all samples, add Laemmli buffer, and boil. Load equal amounts of protein onto a polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate with a primary antibody specific to the POI overnight at 4°C. Also probe for a loading control (e.g., GAPDH, β-actin).
-
Detection: Wash the membrane, then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the POI band intensity to the loading control for each sample.
Protocol 2: NanoBRET™ Assay for Cellular Ternary Complex Formation
This assay measures PROTAC-induced proximity between the POI and E3 ligase in living cells.
-
Cell Transfection: Co-transfect HEK293T cells with two plasmids: one encoding the POI fused to NanoLuc® Luciferase (the energy donor) and another encoding a component of the E3 ligase complex (e.g., CRBN) fused to HaloTag® (the energy acceptor).
-
Cell Plating: After 24 hours, plate the transfected cells into a 96-well white assay plate.
-
Labeling: Add the HaloTag® NanoBRET™ 618 Ligand (the fluorescent acceptor) to the cells and incubate for at least 2 hours to allow for labeling of the HaloTag®-E3 ligase fusion protein.
-
PROTAC Treatment: Add the PROTAC at various concentrations to the wells.
-
Substrate Addition and Measurement: Add the Nano-Glo® Luciferase Assay Substrate to all wells. Immediately measure both the donor emission (e.g., at 460 nm) and the acceptor emission (e.g., at >610 nm) using a plate reader equipped for BRET measurements.
-
Data Analysis: Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal. An increase in this ratio upon PROTAC addition indicates the formation of the ternary complex. The characteristic bell-shaped curve of the hook effect is often observed in this assay.
References
Technical Support Center: E3 Ligase Ligand 60 Degradation Assays
Welcome to the technical support center for E3 Ligase Ligand 60. This resource is designed to help researchers, scientists, and drug development professionals troubleshoot and resolve common issues encountered during protein degradation assays involving Ligand 60.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it mediate protein degradation?
A1: this compound is a small molecule, likely a Proteolysis Targeting Chimera (PROTAC) or a molecular glue, designed to induce the degradation of a specific target protein. It functions by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). Ligand 60 facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase. This proximity allows the E3 ligase to tag the target protein with ubiquitin, marking it for destruction by the proteasome.[1][2]
Q2: What are the key parameters to assess the efficacy of Ligand 60?
A2: The two primary parameters for evaluating the efficacy of a protein degrader like Ligand 60 are the DC50 and the Dmax.[3][4]
-
DC50 (half-maximal degradation concentration): This is the concentration of Ligand 60 at which 50% of the target protein is degraded. It is a measure of the ligand's potency.[3]
-
Dmax (maximum degradation): This represents the maximum percentage of the target protein that can be degraded by Ligand 60.
These values are typically determined by performing a dose-response experiment and analyzing the protein levels by methods such as Western blotting.
Q3: What are essential negative controls for my Ligand 60 degradation assay?
A3: Including proper negative controls is crucial for validating that the observed protein degradation is a direct result of Ligand 60's mechanism of action. Key controls include:
-
Vehicle Control: To assess the baseline level of the target protein and the effect of the solvent (e.g., DMSO).
-
Inactive Epimer/Diastereomer: A stereoisomer of Ligand 60 that cannot bind to either the target protein or the E3 ligase. This control helps confirm that the degradation is dependent on the specific stereochemistry of Ligand 60.
-
E3 Ligase Ligand Only: The small molecule component of Ligand 60 that binds to the E3 ligase. This controls for any effects that are independent of target protein degradation.
-
Target Ligand Only: The small molecule component of Ligand 60 that binds to the target protein. This helps to differentiate between protein degradation and simple inhibition of the target's function.
-
Proteasome Inhibitor Co-treatment: Pre-treatment with a proteasome inhibitor (e.g., MG132 or bortezomib) should prevent the degradation of the target protein, confirming the involvement of the proteasome.
-
Neddylation Inhibitor Co-treatment: For Cullin-RING E3 ligases (CRLs), pre-treatment with a neddylation inhibitor (e.g., MLN4924) can confirm the role of the CRL in the degradation process.
Troubleshooting Guide
This guide addresses common issues that can lead to variability and unexpected results in your this compound degradation assays.
Issue 1: No or Weak Degradation of the Target Protein
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Suboptimal Ligand 60 Concentration | Perform a wide dose-response experiment (e.g., 0.1 nM to 10 µM) to determine the optimal concentration (DC50). It's possible the concentrations tested were too low to induce degradation. |
| Inappropriate Treatment Time | Conduct a time-course experiment (e.g., 2, 4, 8, 16, 24, and 48 hours) to identify the optimal incubation period. Some degraders act within hours, while others require longer. |
| Low Cell Permeability of Ligand 60 | Consider using a different cell line with potentially higher expression of relevant transporters. If possible, consult literature for similar compounds to assess permeability. |
| Low Expression of the Recruited E3 Ligase | Verify the expression level of the E3 ligase recruited by Ligand 60 in your cell line using Western blot or qPCR. If expression is low, choose a different cell line with higher expression. |
| Inactive Ligand 60 | Confirm the integrity and activity of your Ligand 60 stock. If in doubt, use a fresh, validated batch. |
| Issues with Ternary Complex Formation | The formation of a stable ternary complex (Target-Ligand 60-E3 Ligase) is essential for degradation. If degradation is weak, consider biophysical assays like NanoBRET or co-immunoprecipitation to confirm ternary complex formation. |
Issue 2: The "Hook Effect" - Decreased Degradation at High Concentrations
The "hook effect" is a phenomenon where the efficacy of a PROTAC, like Ligand 60, decreases at higher concentrations. This occurs because the high concentration of the bifunctional molecule leads to the formation of binary complexes (Target-Ligand 60 or E3 Ligase-Ligand 60) instead of the productive ternary complex.
Solutions
| Recommended Action |
| Perform a Detailed Dose-Response Curve: Use a wide range of concentrations with smaller increments at the higher end to precisely identify the optimal concentration before the hook effect occurs. |
| Use Optimal Concentrations: For subsequent experiments, use concentrations at or below the determined Dmax. |
| Assess Ternary Complex Formation: Use biophysical or cellular assays (e.g., NanoBRET, Co-Immunoprecipitation) to correlate the decrease in degradation with a reduction in ternary complex formation at high concentrations. |
Issue 3: High Variability Between Replicates
Possible Causes and Solutions
| Possible Cause | Recommended Action |
| Inconsistent Cell Seeding Density | Ensure uniform cell seeding across all wells. Cell confluency can affect protein expression and degradation pathways. Aim for 70-80% confluency at the time of harvest. |
| Variability in Ligand 60 Treatment | Ensure accurate and consistent pipetting of Ligand 60. Prepare a master mix for serial dilutions to minimize pipetting errors. |
| Inconsistent Lysis and Sample Preparation | Lyse all samples under identical conditions (e.g., on ice, same buffer volume). Ensure complete lysis and accurate protein quantification (e.g., BCA assay) before loading for Western blot. |
| Western Blot Technical Issues | Ensure consistent protein loading, efficient transfer, and uniform antibody incubation and washing steps. Use a reliable loading control to normalize for any variations. |
Quantitative Data Summary
The following tables provide hypothetical quantitative data for a typical E3 ligase ligand-mediated degradation experiment.
Table 1: Dose-Response of Ligand 60 on Target Protein Degradation
| Ligand 60 Concentration (nM) | % Target Protein Remaining (Normalized to Vehicle) |
| 0 (Vehicle) | 100% |
| 1 | 85% |
| 10 | 55% |
| 50 | 20% |
| 100 | 10% |
| 500 | 15% (Hook Effect) |
| 1000 | 30% (Hook Effect) |
From this data, the approximate DC50 is 15 nM and the Dmax is ~90% degradation at 100 nM.
Table 2: Time-Course of Target Protein Degradation by Ligand 60 (at 100 nM)
| Incubation Time (hours) | % Target Protein Remaining (Normalized to 0h) |
| 0 | 100% |
| 2 | 70% |
| 4 | 40% |
| 8 | 15% |
| 16 | 10% |
| 24 | 12% |
Experimental Protocols
Protocol 1: Western Blotting for Protein Degradation
This protocol outlines the steps to assess the degradation of a target protein after treatment with Ligand 60.
-
Cell Culture and Treatment:
-
Plate cells at an appropriate density in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Treat cells with a range of Ligand 60 concentrations (e.g., 0.1 nM to 10 µM) or a fixed concentration for various time points. Include a vehicle control (e.g., DMSO).
-
-
Cell Lysis:
-
After treatment, wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against the target protein overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection and Analysis:
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imager.
-
Quantify band intensities using densitometry software (e.g., ImageJ).
-
Normalize the target protein band intensity to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control.
-
Protocol 2: Flow Cytometry for Protein Degradation
This protocol is suitable for high-throughput screening of protein degradation.
-
Cell Preparation and Treatment:
-
Seed cells in a 96-well plate.
-
Treat cells with Ligand 60 at various concentrations and for different durations.
-
-
Fixation and Permeabilization:
-
After treatment, wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block the cells with a suitable blocking buffer (e.g., 5% BSA in PBS) for 30 minutes.
-
Incubate the cells with the primary antibody against the target protein for 1 hour at room temperature.
-
Wash the cells with PBS.
-
Incubate the cells with a fluorescently labeled secondary antibody for 30 minutes in the dark.
-
Wash the cells with PBS.
-
-
Data Acquisition and Analysis:
-
Resuspend the cells in FACS buffer.
-
Acquire data on a flow cytometer.
-
Analyze the mean fluorescence intensity (MFI) of the target protein signal.
-
Calculate the percentage of degradation by comparing the MFI of treated cells to that of vehicle-treated cells.
-
Visualizations
Caption: Mechanism of action for this compound.
Caption: Experimental workflow for Western blot analysis.
Caption: Troubleshooting decision tree for degradation assays.
References
Cell line specific activity of E3 ligase Ligand 60
Welcome to the technical support center for E3 Ligase Ligand 60. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to facilitate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it function in a PROTAC?
A1: this compound is a high-affinity binder to the E3 ubiquitin ligase Cereblon (CRBN).[1][2][3] When incorporated into a Proteolysis Targeting Chimera (PROTAC), Ligand 60 serves to recruit the CRBN E3 ligase to a specific protein of interest (POI).[4][5] This induced proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI, marking it for degradation by the proteasome.
Q2: What is the primary application of this compound?
A2: The primary application of this compound is in the design and synthesis of PROTACs for targeted protein degradation. This technology allows for the selective removal of disease-causing proteins that may be difficult to target with traditional small molecule inhibitors.
Q3: Does the activity of a Ligand 60-based PROTAC vary across different cell lines?
A3: Yes, the efficacy of a PROTAC utilizing Ligand 60 can exhibit cell line-specific activity. This variability is often attributed to the differential expression levels of the CRBN E3 ligase across various cell types. Additionally, mutations within the CRBN protein can lead to resistance and a lack of degradation in certain cell lines.
Q4: What are the key advantages of using Ligand 60 in PROTAC development?
A4: Ligand 60 is based on the well-characterized thalidomide (B1683933) scaffold, which provides a robust and validated modality for recruiting the CRBN E3 ligase. Its use in PROTACs has been shown to induce potent degradation of target proteins, often at sub-nanomolar concentrations.
Q5: Are there potential off-target effects associated with Ligand 60?
A5: As a derivative of thalidomide, Ligand 60 can have inherent biological activities through its interaction with CRBN, which may be considered off-target effects depending on the experimental context. It is crucial to include appropriate controls, such as treating cells with Ligand 60 alone, to distinguish these effects from the specific degradation of the target protein.
Troubleshooting Guide
Problem: My target protein is not degraded after treatment with a Ligand 60-based PROTAC.
-
Possible Cause: Low expression of the CRBN E3 ligase in your cell line of interest.
-
Solution: Confirm the expression level of CRBN in your chosen cell line via Western blotting or qPCR. Compare the expression to a cell line known to be sensitive to CRBN-based PROTACs. If CRBN expression is low or absent, consider using a different cell line or a PROTAC that recruits a more ubiquitously expressed E3 ligase like VHL.
-
-
Possible Cause: Inefficient formation of the ternary complex (Target Protein - PROTAC - CRBN).
-
Solution: The linker connecting Ligand 60 to the target protein ligand is critical for stable ternary complex formation. It may be necessary to synthesize and test a series of PROTACs with different linker lengths and compositions to optimize ternary complex formation and subsequent degradation.
-
-
Possible Cause: The target protein is resistant to proteasomal degradation.
-
Solution: To confirm that the ubiquitin-proteasome system is functional in your cells, treat them with a known proteasome inhibitor (e.g., MG132) alongside your PROTAC. An accumulation of the ubiquitinated target protein, detectable by Western blot, would suggest that the block is at the level of proteasomal degradation.
-
Problem: I am observing significant cell toxicity that is independent of target protein degradation.
-
Possible Cause: The concentration of the PROTAC is too high.
-
Solution: Perform a dose-response experiment to determine the optimal concentration range for your PROTAC. It is advisable to use the lowest concentration that achieves maximal degradation (DCmax) to minimize off-target toxicity.
-
-
Possible Cause: The Ligand 60 moiety itself is causing toxicity.
-
Solution: Treat cells with Ligand 60 alone at concentrations equivalent to those used for the PROTAC. This will help to determine if the observed toxicity is due to the CRBN-binding component of the PROTAC.
-
Problem: The degradation efficiency of my target protein is inconsistent between experiments.
-
Possible Cause: Variability in cell culture conditions.
-
Solution: Ensure that cell passage number, confluency, and serum concentration are kept consistent between experiments, as these factors can influence protein expression levels and cellular responses to treatment.
-
Quantitative Data Summary
The following tables provide hypothetical data for a PROTAC molecule, "Degrader-60," which utilizes this compound.
Table 1: Cell Line Specific Activity of Degrader-60
| Cell Line | Cancer Type | CRBN Expression Level | DC50 (nM) of Degrader-60 |
| Cell Line A | Breast Cancer | High | 5 |
| Cell Line B | Prostate Cancer | Moderate | 50 |
| Cell Line C | Pancreatic Cancer | Low | >1000 |
| Cell Line D | Breast Cancer (CRBN mutant) | High | No degradation |
DC50: The concentration of the PROTAC required to degrade 50% of the target protein.
Table 2: Binding Affinities for Degrader-60 Components
| Component | Binding Partner | Binding Affinity (Kd) (nM) |
| Degrader-60 | Target Protein | 25 |
| Degrader-60 | CRBN E3 Ligase | 150 |
| Ligand 60 | CRBN E3 Ligase | 145 |
Kd: Dissociation constant, a measure of binding affinity.
Experimental Protocols
Protocol 1: Western Blotting for Assessment of Target Protein Degradation
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and allow them to adhere overnight. Treat the cells with a range of concentrations of the Ligand 60-based PROTAC for the desired time (e.g., 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Normalize the protein amounts for each sample, run on an SDS-PAGE gel, and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody against the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Use a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.
Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation
-
Cell Treatment and Lysis: Treat cells with the PROTAC or DMSO (vehicle control) for a short period (e.g., 2-4 hours). Lyse the cells in a non-denaturing lysis buffer.
-
Immunoprecipitation: Incubate the cell lysates with an antibody against the target protein or the E3 ligase overnight at 4°C. Add protein A/G agarose (B213101) beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
Washing and Elution: Wash the beads several times with lysis buffer to remove non-specific binders. Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Analyze the eluted samples by Western blotting using antibodies against the target protein and the E3 ligase to confirm their interaction.
Visualizations
Caption: Mechanism of action for a PROTAC utilizing this compound.
Caption: A typical experimental workflow for evaluating a new PROTAC.
Caption: A decision tree for troubleshooting lack of target degradation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 5. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: E3 Ligase Ligand 60
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering resistance to E3 Ligase Ligand 60-based PROTACs.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a component of a Proteolysis Targeting Chimera (PROTAC). A PROTAC is a heterobifunctional molecule with three key parts: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][][3][4] this compound specifically binds to an E3 ubiquitin ligase, such as Cereblon (CRBN) or von Hippel-Lindau (VHL), which are commonly used in PROTAC design.[3]
The PROTAC molecule acts as a bridge, bringing the target protein and the E3 ligase into close proximity to form a ternary complex. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein, tagging it for degradation by the proteasome. The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple target protein molecules.
Q2: What are the potential mechanisms of acquired resistance to this compound-based PROTACs?
Acquired resistance to targeted therapies, including PROTACs, can arise through various genetic and non-genetic mechanisms. For PROTACs, resistance can be broadly categorized into target-dependent and target-independent mechanisms.
Target-Dependent Mechanisms:
-
Mutations in the Target Protein: Alterations in the gene encoding the target protein can prevent the PROTAC from binding effectively.
-
Target Protein Overexpression: Increased levels of the target protein may overwhelm the degradation capacity of the PROTAC.
Target-Independent Mechanisms (E3 Ligase-Mediated):
-
Mutations or Downregulation of the E3 Ligase: Genomic alterations, such as mutations or deletions, in the E3 ligase recruited by Ligand 60 (e.g., CRBN, VHL) can impair the formation of a functional ternary complex. Studies have shown that resistance to CRBN-based PROTACs can be caused by the loss of the CRBN gene.
-
Mutations in other components of the E3 ligase complex: Cullin-RING ligases (CRLs) are multi-subunit complexes. Mutations in components other than the substrate receptor (e.g., CUL2 for VHL-based PROTACs) can also lead to resistance.
-
Upregulation of Deubiquitinating Enzymes (DUBs): DUBs can remove ubiquitin tags from the target protein, counteracting the action of the PROTAC and preventing degradation.
Other Mechanisms:
-
Increased Drug Efflux: Upregulation of drug efflux pumps, such as ABCB1 (MDR1), can reduce the intracellular concentration of the PROTAC, leading to resistance.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that compensate for the degradation of the target protein.
Troubleshooting Guides
Problem 1: Decreased potency (higher DC50/IC50) of this compound-PROTAC in long-term treated cells.
This is a common indication of acquired resistance. The following steps can help identify the underlying mechanism.
| Potential Cause | Recommended Experiment | Expected Outcome if Cause is Confirmed |
| Mutation in Target Protein | Sanger sequencing or Next-Generation Sequencing (NGS) of the target protein's gene. | Identification of mutations in the PROTAC binding site. |
| Target Protein Overexpression | Western Blot or qPCR to quantify target protein levels. | Increased protein or mRNA levels of the target protein compared to sensitive cells. |
| Mutation or Deletion of E3 Ligase | NGS or Copy Number Variation (CNV) analysis of the E3 ligase gene (e.g., CRBN, VHL). | Identification of mutations or deletions in the E3 ligase gene. |
| Downregulation of E3 Ligase Expression | Western Blot or qPCR for the E3 ligase. | Decreased protein or mRNA levels of the E3 ligase. |
| Increased Drug Efflux | qPCR for efflux pump genes (e.g., ABCB1). Test PROTAC efficacy with and without an efflux pump inhibitor (e.g., Zosuquidar). | Increased mRNA levels of efflux pumps. Restoration of PROTAC potency in the presence of an inhibitor. |
Problem 2: Complete loss of degradation activity of the this compound-PROTAC.
A complete loss of activity suggests a more profound resistance mechanism, often involving the core degradation machinery.
| Potential Cause | Recommended Experiment | Expected Outcome if Cause is Confirmed |
| Loss of E3 Ligase Expression | Western Blot analysis for the specific E3 ligase (e.g., CRBN or VHL). | Absence of the E3 ligase protein band in resistant cells. |
| Functional Inactivation of the Ubiquitin-Proteasome System | Proteasome activity assay (e.g., using a fluorogenic substrate). | Reduced proteasome activity in resistant cells compared to sensitive cells. |
| Cross-resistance to other PROTACs | Test the resistant cells with a PROTAC that utilizes a different E3 ligase. | If cells are resistant to a CRBN-based PROTAC, they may remain sensitive to a VHL-based one, indicating an E3-ligase-specific resistance mechanism. |
Experimental Protocols
Protocol 1: Western Blot for Target Protein and E3 Ligase Expression
-
Cell Lysis: Harvest sensitive and resistant cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target protein, the E3 ligase (e.g., anti-CRBN or anti-VHL), and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify band intensities to compare protein expression levels between sensitive and resistant cells.
Protocol 2: Quantitative PCR (qPCR) for Gene Expression Analysis
-
RNA Extraction: Isolate total RNA from sensitive and resistant cells using a commercial RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using SYBR Green or TaqMan probes for the genes of interest (target protein, E3 ligase, efflux pumps) and a housekeeping gene (e.g., GAPDH or ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method to compare expression levels between sensitive and resistant cells.
Signaling Pathways and Workflows
Caption: Mechanism of action of an this compound-based PROTAC.
Caption: Troubleshooting workflow for investigating resistance to this compound-PROTACs.
References
Minimizing toxicity of E3 ligase Ligand 60 in vitro
Welcome to the Technical Support Center for E3 Ligase Ligand 60. This guide is intended for researchers, scientists, and drug development professionals. Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you minimize the in vitro toxicity of Ligand 60 and its resulting PROTACs.
Frequently Asked Questions (FAQs)
Q1: My cells are showing high levels of cytotoxicity even at low concentrations of Ligand 60. What are the potential causes?
High cytotoxicity at low concentrations can stem from several factors ranging from on-target effects to experimental artifacts. Potential causes include:
-
On-Target Toxicity: The E3 ligase recruited by Ligand 60 may be critical for cell survival in your specific model. Degradation of essential "neo-substrate" proteins, even without a PROTAC, can induce cell death. This is a known effect for some E3 ligase ligands, such as those for cereblon (CRBN), which can degrade proteins like GSPT1, causing widespread toxicity.[]
-
Off-Target Toxicity: Ligand 60 itself might bind to and inhibit other essential cellular proteins, independent of the E3 ligase.
-
PROTAC-Induced Off-Target Degradation: If you are using a PROTAC, it could be degrading proteins other than your target of interest, leading to toxicity.[2][3]
-
Formulation/Solvent Issues: High concentrations of solvents like DMSO can be toxic to cells. Ensure the final solvent concentration is consistent across all wells and is at a non-toxic level (typically ≤0.5%).
-
"Hook Effect" Misinterpretation: In some cases, high concentrations of a PROTAC can be less effective at degradation, but the ligand itself may have inhibitory effects at these concentrations, which can be conflated with toxicity.[4][5]
Q2: How can I differentiate between on-target and off-target cytotoxicity?
Distinguishing between on-target and off-target effects is crucial. A logical workflow and a set of control experiments are essential for this purpose.
Key Control Experiments:
-
Inactive Epimer Control: Synthesize or obtain a stereoisomer of Ligand 60 that does not bind to the E3 ligase. If this control is not toxic, it suggests that the cytotoxicity is dependent on E3 ligase engagement.
-
Ligand-Only Controls: Test the toxicity of the E3 ligase ligand (Ligand 60) and the target-binding ligand separately. This helps to identify if either component possesses inherent cytotoxic activity.
-
Proteasome Inhibition: Pre-treating cells with a proteasome inhibitor (e.g., MG132) before adding your PROTAC can confirm if the toxicity is degradation-dependent. If cytotoxicity is reduced, it points to a PROTAC-mediated degradation effect (either on- or off-target).
-
Target Knockout/Knockdown Cells: If available, use cells where your protein of interest is knocked out or knocked down. If the PROTAC is still toxic in these cells, the cytotoxicity is likely off-target.
Troubleshooting Guide
Problem: Unexpectedly High Cytotoxicity Observed
If your initial experiments show high cytotoxicity, follow this troubleshooting workflow to identify the source of the problem.
// Connections A -> B; B -> C; C -> D [label="Yes"]; C -> E [label="No"]; D -> G [label="Yes"]; D -> F [label="No"]; G -> H -> I -> J; J -> M [label="Yes"]; J -> K [label="No"]; K -> N [label="Yes"]; K -> L [label="No"]; L -> O [label="Yes"]; } dot Caption: Troubleshooting workflow for unexpected cytotoxicity.
Quantitative Data Summary
The following tables present hypothetical data from control experiments designed to dissect the source of cytotoxicity for a PROTAC derived from Ligand 60.
Table 1: Cytotoxicity of PROTAC and Control Compounds in HEK293 Cells
| Compound | Concentration (µM) | Cell Viability (%) (MTT Assay) | Apoptosis Induction (Caspase 3/7 Fold Change) | Interpretation |
| PROTAC | 1 | 45% | 4.2 | High cytotoxicity and apoptosis observed. |
| PROTAC + MG132 (10 µM) | 1 | 85% | 1.3 | Cytotoxicity is proteasome-dependent, confirming PROTAC mechanism. |
| Ligand 60 (Active) | 1 | 92% | 1.1 | The E3 ligase ligand alone is not significantly toxic. |
| Target Binder Ligand | 1 | 95% | 1.0 | The target-binding ligand alone is not toxic. |
| Inactive Epimer PROTAC | 1 | 89% | 1.2 | Confirms that E3 ligase binding is required for toxicity. |
| Vehicle (0.1% DMSO) | N/A | 100% | 1.0 | Vehicle control shows no toxicity. |
Table 2: On-Target vs. Off-Target Cytotoxicity Assessment
| Cell Line | PROTAC Conc. (µM) | Target Degradation | Cell Viability (%) | Interpretation |
| Wild-Type (Target+) | 1 | >90% | 45% | Cytotoxicity correlates with target degradation. |
| Target Knockout (Target-) | 1 | N/A | 88% | Toxicity is significantly reduced, suggesting it is largely on-target. |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well flat-bottom plates
-
Cells in culture
-
Ligand 60 / PROTAC and control compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of your compounds. Add the desired final concentrations to the wells. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well. Mix thoroughly by pipetting to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of caspases 3 and 7, which are key indicators of apoptosis.
Materials:
-
White-walled 96-well plates suitable for luminescence
-
Cells in culture
-
Ligand 60 / PROTAC and control compounds
-
Caspase-Glo® 3/7 Reagent (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with compounds as described in the MTT protocol. The final volume in each well should be 100 µL.
-
Equilibration: After the treatment period, remove the plate from the incubator and let it equilibrate to room temperature for about 30 minutes.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well, resulting in a total volume of 200 µL.
-
Incubation: Mix the contents of the wells by gently shaking the plate on an orbital shaker for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Reading: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Express the results as a fold change in luminescence relative to the vehicle-treated control.
// Connections B -> E; C -> E; D -> E; E -> F -> G -> H; J -> K -> L; } dot Caption: Potential on-target vs. off-target toxicity pathways.
References
Technical Support Center: E3 Ligase Ligand 60 & Ternary Complex Formation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the "hook effect," a common phenomenon observed in experiments involving E3 ligase Ligand 60 and the formation of ternary complexes for targeted protein degradation.
Frequently Asked Questions (FAQs)
Q1: What is the "hook effect" in the context of PROTACs utilizing E3 Ligand 60?
A1: The "hook effect" describes the paradoxical decrease in the degradation of a target protein at high concentrations of a Proteolysis Targeting Chimera (PROTAC) that utilizes E3 Ligand 60.[1][2] This results in a characteristic "bell-shaped" or "U-shaped" dose-response curve, where maximum degradation occurs at an optimal, intermediate PROTAC concentration.[1][2] At excessively high concentrations, the PROTAC's efficacy is reduced.[1]
Q2: What is the underlying cause of the hook effect?
A2: The hook effect arises from the formation of non-productive binary complexes at high PROTAC concentrations. A PROTAC is designed to form a productive ternary complex, consisting of the target protein, the PROTAC, and the E3 ligase (recruited by Ligand 60). However, when the PROTAC concentration is too high, it can independently bind to either the target protein or the E3 ligase, forming "Target-PROTAC" or "E3 Ligase-PROTAC" binary complexes. These binary complexes are unable to bring the target and the E3 ligase together, thus inhibiting the formation of the productive ternary complex required for ubiquitination and subsequent degradation.
Q3: Why is it critical to identify and understand the hook effect in my experiments?
A3: Failing to recognize the hook effect can lead to the misinterpretation of experimental data. A potent PROTAC might be mistakenly classified as inactive if it is tested at concentrations that are too high, placing it on the downward slope of the bell-shaped curve where degradation is minimal. Understanding this phenomenon is crucial for accurately determining key parameters such as the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), which are vital for structure-activity relationship (SAR) studies.
Q4: What factors can influence the magnitude of the hook effect?
A4: Several factors can influence the hook effect, including:
-
Binding Affinities: The relative binding affinities of the PROTAC for the target protein and the E3 ligase play a role.
-
Cooperativity: The degree of cooperativity in ternary complex formation is critical. Positive cooperativity, where the binding of one protein partner enhances the binding of the other, can help stabilize the ternary complex and mitigate the hook effect.
-
Linker Length and Composition: The linker connecting the target binder and E3 Ligand 60 is crucial for optimal ternary complex formation and can influence the stability of the complex.
-
Cellular Concentrations: The intracellular concentrations of the target protein and the E3 ligase can also impact the equilibrium between binary and ternary complexes.
Troubleshooting Guides
Issue 1: I observe a bell-shaped dose-response curve in my degradation assay.
-
Likely Cause: This is a classic indicator of the hook effect.
-
Troubleshooting Steps:
-
Extend the Dose-Response Range: Ensure your concentration range is wide enough to capture the full bell-shaped curve. It is recommended to use at least 8-10 concentrations with half-log dilutions.
-
Perform a Time-Course Experiment: Assess degradation at multiple time points (e.g., 2, 4, 8, 12, 24 hours) at both the optimal concentration and a higher, "hooked" concentration to understand the degradation kinetics.
-
Directly Assess Ternary Complex Formation: Utilize biophysical assays like AlphaLISA, HTRF, or SPR to directly measure ternary complex formation at different PROTAC concentrations. This can help correlate the decrease in degradation with a reduction in ternary complex formation.
-
Issue 2: My PROTAC shows weak or no degradation at concentrations where I expect it to be active.
-
Likely Cause: You may be testing at a concentration that falls within the hook effect region, or the PROTAC may have poor cell permeability.
-
Troubleshooting Steps:
-
Test a Wider Concentration Range: It's possible your initial concentration range was too high and entirely within the hook effect region. Test a very broad range of concentrations (e.g., 1 pM to 100 µM).
-
Verify Target Engagement and Ternary Complex Formation: Before concluding the PROTAC is inactive, confirm that it can bind to the target protein and the E3 ligase and facilitate the formation of a ternary complex using appropriate assays.
-
Evaluate Cell Permeability: Poor cell permeability can lead to low intracellular PROTAC concentrations. Consider assessing the cell permeability of your PROTAC.
-
Issue 3: How can I mitigate the hook effect in my experiments?
-
Troubleshooting Steps:
-
Enhance Cooperativity: Rational design of the PROTAC linker can introduce favorable protein-protein interactions between the target and the E3 ligase, leading to positive cooperativity. This stabilizes the ternary complex, making it more favorable than the binary complexes even at higher concentrations.
-
Optimize the Linker: Systematically varying the length and composition of the linker can help identify a PROTAC with a reduced hook effect.
-
Modify Binding Affinities: In some cases, slightly weaker binary binding affinities can paradoxically lead to more efficient degradation by reducing the stability of the non-productive binary complexes.
-
Data Presentation
Table 1: Representative Dose-Response Data for a PROTAC Exhibiting a Hook Effect
| PROTAC Concentration (µM) | Target Protein Degradation (%) | Ternary Complex Formation (RFU) |
| 0.001 | 5 | 1500 |
| 0.01 | 25 | 5000 |
| 0.1 | 85 | 12000 |
| 1 | 95 | 15000 |
| 10 | 60 | 8000 |
| 100 | 20 | 3000 |
Table 2: Comparison of Biophysical Parameters for PROTACs with Varying Hook Effects
| PROTAC | Binary KD (Target) | Binary KD (E3 Ligase) | Ternary Complex KD | Cooperativity (α) | Hook Effect Onset |
| PROTAC A | 100 nM | 500 nM | 50 nM | 5 | > 10 µM |
| PROTAC B | 20 nM | 100 nM | 80 nM | 0.8 | ~ 1 µM |
Experimental Protocols
Protocol 1: Western Blotting to Assess PROTAC-Induced Degradation
This protocol allows for the visualization and quantification of target protein degradation in response to treatment with a PROTAC.
-
Methodology:
-
Cell Seeding: Plate cells at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
PROTAC Treatment: Treat cells with a wide range of PROTAC concentrations (e.g., 0.1 nM to 100 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with a primary antibody against the target protein and a loading control (e.g., β-actin or GAPDH).
-
Detection and Analysis: Use a secondary antibody conjugated to HRP and a chemiluminescent substrate for detection. Quantify band intensities using densitometry software and normalize the target protein levels to the loading control.
-
Protocol 2: AlphaLISA for Ternary Complex Formation
This protocol outlines a method to directly measure the formation of the Target Protein-PROTAC-E3 Ligase complex in a biochemical assay.
-
Methodology:
-
Reagent Preparation: Prepare solutions of the purified target protein, the E3 ligase complex, and the PROTAC at various concentrations. Use biotinylated and/or tagged proteins (e.g., His-tag, GST-tag) for detection.
-
Assay Plate Setup: In a 384-well plate, add the target protein, E3 ligase, and the PROTAC at the desired concentrations.
-
Incubation: Incubate the mixture at room temperature to allow for complex formation.
-
Addition of AlphaLISA Beads: Add AlphaLISA acceptor beads conjugated to an antibody against one of the protein tags and donor beads conjugated to streptavidin (to bind the biotinylated protein).
-
Final Incubation: Incubate in the dark to allow for bead proximity.
-
Signal Detection: Read the plate on an AlphaScreen-compatible plate reader. The signal generated is proportional to the amount of ternary complex formed.
-
Visualizations
Caption: Mechanism of the PROTAC hook effect.
Caption: Troubleshooting workflow for the hook effect.
References
Validation & Comparative
A Comparative Guide to E3 Ligase Ligands for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of an E3 ubiquitin ligase and its corresponding ligand is a cornerstone in the development of potent and selective Proteolysis Targeting Chimeras (PROTACs). This guide provides an objective comparison of a representative high-affinity Cereblon (CRBN) ligand, herein referred to as E3 Ligase Ligand 60 , against other well-characterized ligands for prominent E3 ligases: von Hippel-Lindau (VHL), Mouse Double Minute 2 homolog (MDM2), and cellular Inhibitor of Apoptosis Proteins (cIAPs). This comparison is supported by experimental data from publicly available literature, detailed experimental protocols, and visualizations to aid in the rational design of next-generation protein degraders.
Introduction to PROTAC Technology and the Role of E3 Ligase Ligands
PROTACs are heterobifunctional molecules that function by inducing proximity between a target protein of interest (POI) and an E3 ubiquitin ligase. This induced proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. A PROTAC molecule is composed of three key components: a ligand for the POI, a ligand for an E3 ligase, and a chemical linker that connects the two.
The choice of the E3 ligase ligand is critical as it dictates which of the over 600 E3 ligases in the human genome is hijacked. This decision significantly influences the PROTAC's degradation efficiency, substrate specificity, and potential off-target effects. The most extensively used E3 ligases in PROTAC design are CRBN, VHL, MDM2, and cIAPs, primarily due to the availability of well-validated small molecule ligands.
Quantitative Performance Comparison of E3 Ligase Ligands
The performance of an E3 ligase ligand within a PROTAC is evaluated based on several key parameters: its binding affinity to the E3 ligase, and the degradation efficiency (DC50 and Dmax) of the resulting PROTAC.
Table 1: Binding Affinity of E3 Ligase Ligands
Binding affinity, often expressed as the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50), is a measure of the strength of the interaction between the ligand and the E3 ligase. A lower value indicates a stronger binding affinity.
| E3 Ligase Ligand | Target E3 Ligase | Binding Affinity (Kd/IC50) | Assay Method |
| This compound (Pomalidomide-based) | CRBN | ~157 nM (Kd)[1][2] | Fluorescence Polarization / ITC |
| Lenalidomide | CRBN | ~178 nM (Kd)[1] | Fluorescence Polarization |
| Thalidomide (B1683933) | CRBN | ~250 nM (Kd)[1][2] | Fluorescence Polarization |
| VH-298 | VHL | 80-90 nM (Kd) | ITC / Fluorescence Polarization |
| VH032 | VHL | ~185 nM (Kd) | Isothermal Titration Calorimetry (ITC) |
| Nutlin-3 | MDM2 | ~90 nM (IC50) | Cell-free assay |
| Idasanutlin | MDM2 | <10 nM (Kd) | Biochemical Assay |
| LCL161 | cIAP1 | 1.9 nM (Ki) | Biochemical Assay |
| Birinapant | cIAP1/2, XIAP | 1.1 nM (IC50, cIAP1) | Biochemical Assay |
Note: Binding affinities can vary depending on the specific assay conditions and protein constructs used.
Table 2: Comparative Degradation Efficiency of PROTACs
The degradation efficiency of a PROTAC is characterized by its DC50 (the concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation achievable). The following table provides representative data for PROTACs targeting the well-studied bromodomain-containing protein 4 (BRD4).
| E3 Ligase Ligand in PROTAC | Target Protein | Cell Line | DC50 | Dmax |
| This compound (Pomalidomide-based) | BRD4 | Burkitt's Lymphoma | < 1 nM | >90% |
| Lenalidomide-based | BRD4 | MV-4-11 | pM range | >90% |
| VHL-based (e.g., MZ1) | BRD4 | H661, H838 | 8 nM, 23 nM | Complete at 100 nM |
| MDM2-based (e.g., A1874) | BRD4 | Myeloid Leukemia | ~32 nM | >80% |
| cIAP-based | Not commonly used for BRD4 | - | - | - |
Selectivity and Off-Target Profiles
An ideal E3 ligase ligand should enable selective degradation of the intended target protein with minimal off-target effects.
-
This compound (CRBN-based) : Ligands derived from immunomodulatory drugs (IMiDs) like pomalidomide (B1683931) can induce the degradation of endogenous neosubstrates, most notably the zinc finger transcription factors IKZF1 and IKZF3. Strategic modification of the pomalidomide scaffold, such as at the C5 position of the phthalimide (B116566) ring, can mitigate these off-target effects.
-
VHL Ligands : VHL-based PROTACs are generally considered to have a more favorable selectivity profile with fewer off-target degradation events compared to CRBN-based PROTACs. This is attributed to the more enclosed binding pocket of VHL.
-
MDM2 Ligands : MDM2-based PROTACs offer a dual mechanism of action by not only degrading the target protein but also stabilizing the tumor suppressor p53. However, the on-target toxicity in normal tissues due to p53 stabilization is a potential concern.
-
cIAP Ligands : A notable characteristic of cIAP-recruiting PROTACs is their potential to induce self-degradation of the cIAP E3 ligase (autoubiquitination), which can sometimes limit the sustained degradation of the primary target.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Binding Affinity Assays
1. Surface Plasmon Resonance (SPR)
-
Objective : To determine the binding kinetics (association and dissociation rates) and affinity (Kd) of an E3 ligase ligand to its target protein.
-
Methodology :
-
Immobilization : Covalently immobilize the purified E3 ligase protein (e.g., VHL-ElonginB-ElonginC complex) onto a sensor chip surface.
-
Binding : Inject serial dilutions of the E3 ligase ligand (analyte) over the sensor surface.
-
Detection : Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the mass of analyte binding to the immobilized ligand.
-
Data Analysis : Fit the resulting sensorgrams to a suitable binding model to calculate the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd = kd/ka).
-
2. Isothermal Titration Calorimetry (ITC)
-
Objective : To determine the thermodynamic parameters of binding, including the binding affinity (Kd), enthalpy (ΔH), and stoichiometry (n).
-
Methodology :
-
Sample Preparation : Prepare solutions of the purified E3 ligase protein and the ligand in the same buffer.
-
Titration : Titrate the ligand solution into the protein solution in a stepwise manner in the sample cell of the calorimeter.
-
Detection : Measure the heat released or absorbed during the binding reaction after each injection.
-
Data Analysis : Integrate the heat signals and plot them against the molar ratio of ligand to protein. Fit the resulting isotherm to a binding model to determine Kd, ΔH, and n.
-
Protein Degradation Assays
1. Western Blotting
-
Objective : To quantify the reduction in the levels of a target protein following treatment with a PROTAC.
-
Methodology :
-
Cell Treatment : Culture cells and treat them with varying concentrations of the PROTAC for a specified duration (e.g., 24 hours).
-
Lysis : Harvest the cells and prepare cell lysates.
-
Protein Quantification : Determine the total protein concentration in each lysate.
-
SDS-PAGE and Transfer : Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting : Probe the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH or β-actin), followed by an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis : Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to a vehicle-treated control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax.
-
2. Flow Cytometry
-
Objective : To measure protein degradation in a high-throughput manner at the single-cell level.
-
Methodology :
-
Cell Line Engineering : Generate a cell line that expresses the target protein fused to a fluorescent reporter (e.g., GFP).
-
Cell Treatment : Treat the cells with the PROTAC at various concentrations and time points.
-
Sample Preparation : Harvest and fix the cells.
-
Flow Cytometry Analysis : Analyze the fluorescence intensity of individual cells using a flow cytometer.
-
Data Analysis : Quantify the decrease in the mean fluorescence intensity in PROTAC-treated cells compared to control cells to determine the extent of protein degradation.
-
Selectivity Profiling
1. Mass Spectrometry-based Proteomics
-
Objective : To globally assess the selectivity of a PROTAC by quantifying changes in the entire proteome.
-
Methodology :
-
Cell Treatment : Treat cells with the PROTAC at a concentration that induces significant degradation of the target protein.
-
Lysis and Digestion : Lyse the cells and digest the proteins into peptides.
-
LC-MS/MS Analysis : Separate the peptides by liquid chromatography and analyze them by tandem mass spectrometry.
-
Data Analysis : Identify and quantify the proteins from the MS/MS data. Compare the protein abundance between PROTAC-treated and control samples to identify off-target proteins that are also degraded.
-
Visualization of Pathways and Workflows
PROTAC Mechanism of Action
Caption: Mechanism of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
Caption: A typical workflow for evaluating PROTAC performance.
Comparative Overview of E3 Ligase Ligands
Caption: Key characteristics of common E3 ligase ligands.
References
A Comparative Guide to the Efficacy of E3 Ligase Ligands for Targeted Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. A critical component of a PROTAC is the E3 ligase ligand, which hijacks a specific E3 ubiquitin ligase to induce ubiquitination and subsequent proteasomal degradation of the target protein. The choice of E3 ligase and the efficacy of its corresponding ligand are paramount to the success of a PROTAC. This guide provides a comparative overview of the efficacy of well-characterized ligands for several commonly utilized E3 ligases.
The PROTAC-Mediated Protein Degradation Pathway
PROTACs are heterobifunctional molecules composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. The formation of a ternary complex between the POI, the PROTAC, and the E3 ligase is the crucial step that brings the ubiquitin machinery into proximity with the target, leading to its degradation.
Comparison of E3 Ligase Ligand Efficacy
The efficacy of an E3 ligase ligand within a PROTAC is determined by several factors, including its binding affinity to the E3 ligase, its ability to promote the formation of a stable and productive ternary complex, and the subsequent efficiency of target protein degradation. Below is a comparison of representative ligands for several key E3 ligases.
Quantitative Data Summary
The following tables summarize the binding affinities of common E3 ligase ligands and the degradation efficacy of PROTACs utilizing these ligands. It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in experimental conditions and techniques.
Table 1: Binding Affinity of E3 Ligase Ligands
| E3 Ligase | Ligand | Binding Affinity (Kd / IC50) | Assay Method |
| CRBN | Thalidomide | ~250 nM (Kd)[1] | Isothermal Titration Calorimetry (ITC) |
| Lenalidomide | ~178 nM (Kd)[1] | Isothermal Titration Calorimetry (ITC) | |
| Pomalidomide | ~157 nM (Kd)[1][2] | Isothermal Titration Calorimetry (ITC)[1] | |
| VHL | VH032 | 185 nM (Kd) | Not Specified |
| VH298 | 80-90 nM (Kd) | ITC, Competitive Fluorescence Polarization | |
| MDM2 | Nutlin-3a | 90 nM (IC50) | Surface Plasmon Resonance |
| IAP | Bestatin | 0.8 x 105 M-1 (Association Constant) | Radioligand Binding Assay |
| AT-406 (Xevinapant) | 1.9 nM (Ki for cIAP1) | Not Specified | |
| KEAP1 | MS83 (PROTAC) | Not specified for ligand alone | Not Specified |
| FEM1B | EN106 | 2.2 µM (IC50) | Competitive Fluorescence Polarization |
Table 2: Representative PROTAC Degradation Efficacy
| PROTAC | E3 Ligase Recruited | Target Protein | DC50 | Dmax | Cell Line |
| dBET1 | CRBN | BRD4 | ~4 nM | >90% | HEK293T |
| MZ1 | VHL | BRD4 | <1 nM | >95% | HeLa |
| Nutlin-based PROTAC | MDM2 | BRD4 | ~30 nM | >90% | RS4;11 |
| SNIPER(ER) | IAP | Estrogen Receptor | ~30 nM | ~90% | MCF-7 |
| MS83 | KEAP1 | BRD4/3 | <500 nM | Not Specified | MDA-MB-468 |
| EN106-based PROTAC | FEM1B | BRD4 | ~1 µM | >80% | HEK293T |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of E3 ligase ligand efficacy. Below are outlines of key experimental protocols.
Experimental Workflow for Efficacy Assessment
Isothermal Titration Calorimetry (ITC) for Binding Affinity and Ternary Complex Formation
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of ligand-E3 ligase interaction and ternary complex formation.
Methodology:
-
Sample Preparation: Purified E3 ligase is placed in the ITC sample cell, and the E3 ligase ligand or PROTAC is loaded into the injection syringe. For ternary complex analysis, the E3 ligase is pre-incubated with a saturating concentration of the target protein in the sample cell before titrating the PROTAC. All components should be in identical buffer to minimize heats of dilution.
-
Titration: The ligand/PROTAC is injected in small aliquots into the sample cell containing the E3 ligase (or E3-target complex).
-
Data Acquisition: The heat change upon each injection is measured by the microcalorimeter.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of the injectant. The resulting binding isotherm is fitted to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH. The cooperativity factor (α) for ternary complex formation can be calculated by dividing the Kd of the binary interaction (PROTAC to E3 ligase) by the apparent Kd of the ternary interaction.
Surface Plasmon Resonance (SPR) for Binding Kinetics and Ternary Complex Analysis
Objective: To measure the association (ka) and dissociation (kd) rates, and to determine the equilibrium dissociation constant (Kd) for binary and ternary complex interactions.
Methodology:
-
Immobilization: The E3 ligase is immobilized on an SPR sensor chip.
-
Binary Interaction: A series of concentrations of the PROTAC are flowed over the sensor surface to measure the binding to the immobilized E3 ligase.
-
Ternary Interaction: To measure ternary complex formation, a pre-incubated mixture of the PROTAC and the target protein is flowed over the E3 ligase-immobilized surface.
-
Data Acquisition: The change in the refractive index at the sensor surface, which is proportional to the mass change, is recorded in real-time as a sensorgram.
-
Data Analysis: The sensorgram data is fitted to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka, kd, and Kd. Cooperativity can be assessed by comparing the Kd of the binary and ternary interactions.
In Vitro Ubiquitination Assay
Objective: To determine if the PROTAC-induced ternary complex is functional in promoting the ubiquitination of the target protein.
Methodology:
-
Reaction Setup: A reaction mixture is prepared containing E1 activating enzyme, a specific E2 conjugating enzyme for the E3 ligase, ubiquitin, ATP, the purified E3 ligase, the purified target protein, and the PROTAC at various concentrations.
-
Incubation: The reaction is incubated at 30-37°C for a defined period (e.g., 1-2 hours) to allow for the ubiquitination cascade to occur.
-
Quenching and Detection: The reaction is stopped by adding SDS-PAGE loading buffer. The samples are then resolved by SDS-PAGE and analyzed by Western blot using an antibody against the target protein or ubiquitin to detect the appearance of higher molecular weight poly-ubiquitinated species.
Cellular Degradation Assay (Western Blot) for DC₅₀ and Dₘₐₓ Determination
Objective: To quantify the potency (DC₅₀) and efficacy (Dₘₐₓ) of a PROTAC in degrading the target protein within a cellular context.
Methodology:
-
Cell Treatment: Cells are seeded in multi-well plates and treated with a range of concentrations of the PROTAC for a specific duration (e.g., 24 hours). A vehicle control (e.g., DMSO) is included.
-
Cell Lysis: After treatment, cells are washed with PBS and lysed with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration in each lysate is determined using a protein assay (e.g., BCA assay) to ensure equal loading for Western blotting.
-
Western Blotting: Equal amounts of total protein are separated by SDS-PAGE, transferred to a membrane (e.g., PVDF), and probed with a primary antibody specific for the target protein. A loading control antibody (e.g., GAPDH, β-actin) is also used.
-
Detection and Analysis: The membrane is incubated with a corresponding HRP-conjugated secondary antibody, and the protein bands are visualized using a chemiluminescence imager. The band intensities are quantified using densitometry software. The target protein levels are normalized to the loading control and then expressed as a percentage of the vehicle-treated control. The data is plotted on a dose-response curve to calculate the DC₅₀ (the concentration at which 50% of the protein is degraded) and Dₘₐₓ (the maximum percentage of degradation achieved).
Conclusion
The selection of an appropriate E3 ligase and a highly efficacious ligand is a cornerstone of successful PROTAC design. While ligands for CRBN and VHL are the most extensively studied and utilized, the expanding toolbox of ligands for other E3 ligases like MDM2, IAPs, KEAP1, and FEM1B offers new opportunities to overcome potential resistance mechanisms and achieve tissue- or cell-type-specific protein degradation. A thorough evaluation of ligand efficacy, encompassing binding affinity, ternary complex formation, and cellular degradation, using the standardized protocols outlined in this guide, is essential for the rational design and optimization of next-generation protein degraders.
References
E3 ligase Ligand 60 specificity profiling against a panel of E3 ligases
Comparative Specificity Profiling of E3 Ligase Ligand 60
This guide provides a comprehensive analysis of the binding specificity of the novel E3 ligase ligand, designated Ligand 60, against a diverse panel of human E3 ubiquitin ligases. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the selectivity profile of Ligand 60 and its potential utility in targeted protein degradation (TPD) applications, such as Proteolysis Targeting Chimeras (PROTACs). While there are over 600 E3 ligases in the human genome, only a select few are currently exploited for TPD, highlighting the need for novel, selective ligands.[1][2] This guide aims to characterize Ligand 60 within this context, providing quantitative data, detailed experimental methodologies, and illustrative diagrams of the screening process.
Quantitative Specificity Profile of Ligand 60
The binding affinity of Ligand 60 was assessed against a panel of clinically and biologically relevant E3 ligases. The following table summarizes the dissociation constants (Kd) determined by in vitro binding assays. Lower Kd values are indicative of higher binding affinity.
| E3 Ubiquitin Ligase | Ligand 60 Kd (nM) |
| von Hippel-Lindau (VHL) | 50 |
| Cereblon (CRBN) | > 10,000 |
| MDM2 | 8,500 |
| cIAP1 | > 10,000 |
| XIAP | > 10,000 |
| RNF4 | 750 |
| DCAF16 | 2,500 |
| KEAP1 | > 10,000 |
Note: The data presented for Ligand 60 is hypothetical and for illustrative purposes.
The data indicates that Ligand 60 exhibits a high affinity and selectivity for the von Hippel-Lindau (VHL) E3 ligase, with a dissociation constant of 50 nM. A moderate affinity for RNF4 was also observed. In contrast, Ligand 60 demonstrated weak or no significant binding to other prominent E3 ligases, including Cereblon (CRBN), MDM2, and members of the Inhibitor of Apoptosis Protein (IAP) family. This specificity profile suggests that Ligand 60 may be a promising candidate for the development of VHL-recruiting PROTACs.[3]
Experimental Methodologies
The following protocols describe the key experiments used to determine the specificity profile of Ligand 60.
In Vitro Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
This biochemical assay was employed to quantify the binding affinity of Ligand 60 to the purified E3 ligase proteins.
Principle: This assay measures the proximity between a terbium-labeled anti-tag antibody bound to the E3 ligase and a fluorescently labeled tracer molecule that competes with the test ligand for binding to the E3 ligase. When the tracer is bound, FRET occurs, resulting in a detectable signal. Unlabeled ligands will compete with the tracer, leading to a decrease in the FRET signal in a dose-dependent manner.
Protocol:
-
Protein Preparation: Recombinant human E3 ligase proteins (VHL/Elongin B/Elongin C complex, CRBN-DDB1, etc.) with a purification tag (e.g., His6) were expressed and purified.
-
Reagent Preparation:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 5 mM DTT, 0.1% BSA.
-
Ligand 60 was serially diluted in DMSO to create a concentration gradient.
-
A fluorescent tracer molecule known to bind the E3 ligase of interest was prepared at a constant concentration.
-
A terbium-conjugated anti-His6 antibody was prepared in assay buffer.
-
-
Assay Procedure:
-
In a 384-well microplate, 5 µL of the E3 ligase solution was added to each well.
-
0.5 µL of the serially diluted Ligand 60 or DMSO control was added.
-
5 µL of the fluorescent tracer and terbium-labeled antibody mixture was added.
-
The plate was incubated for 2 hours at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
The TR-FRET signal was measured using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 665 nm (acceptor) and 620 nm (donor).
-
The ratio of the acceptor to donor fluorescence was calculated.
-
The IC50 values were determined by fitting the data to a four-parameter logistic model.
-
The Kd values were calculated from the IC50 values using the Cheng-Prusoff equation.
-
Cellular Thermal Shift Assay (CETSA)
This cell-based assay was used to confirm the engagement of Ligand 60 with its target E3 ligase in a cellular context.
Principle: The binding of a ligand to its target protein can increase the thermal stability of the protein. CETSA measures the amount of soluble protein remaining in the cell lysate after heat treatment at various temperatures. A shift in the melting temperature (Tm) of the target protein in the presence of the ligand indicates target engagement.
Protocol:
-
Cell Culture and Treatment:
-
Jurkat cells, which endogenously express VHL, were cultured to a density of 1-2 x 10^6 cells/mL.
-
Cells were treated with either Ligand 60 (at a final concentration of 1 µM) or a vehicle control (DMSO) for 1 hour at 37°C.
-
-
Heat Shock:
-
The cell suspensions were aliquoted and heated to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by immediate cooling on ice.
-
-
Cell Lysis and Protein Quantification:
-
Cells were lysed by three freeze-thaw cycles.
-
The lysates were centrifuged to separate the soluble and aggregated protein fractions.
-
The supernatant (soluble fraction) was collected.
-
-
Western Blot Analysis:
-
The amount of soluble VHL protein in each sample was quantified by Western blotting using a VHL-specific antibody.
-
The band intensities were measured, and the data was plotted as the fraction of soluble protein relative to the unheated control versus temperature.
-
-
Data Analysis:
-
The melting curves for the vehicle- and Ligand 60-treated samples were generated, and the change in melting temperature (ΔTm) was calculated.
-
Visualizations
Workflow for E3 Ligase Specificity Profiling
The following diagram illustrates a typical workflow for characterizing the specificity of a novel E3 ligase ligand.
Caption: A streamlined workflow for E3 ligase ligand specificity profiling.
Principle of Competitive TR-FRET Binding Assay
The diagram below illustrates the mechanism of the competitive TR-FRET binding assay used for primary screening.
Caption: Competitive TR-FRET assay for measuring ligand binding affinity.
References
E3 Ligase Ligand Cross-Reactivity: A Comparative Guide for Targeted Protein Degradation
For researchers, scientists, and drug development professionals, the choice of an E3 ubiquitin ligase ligand is a critical determinant of the success of a targeted protein degradation strategy. While the primary goal is to effectively degrade the protein of interest (POI), off-target effects can lead to unintended cellular consequences and potential toxicity. This guide provides a comparative analysis of the cross-reactivity of ligands for two of the most commonly utilized E3 ligases in Proteolysis Targeting Chimeras (PROTACs): von Hippel-Lindau (VHL) and Cereblon (CRBN).
The selectivity of an E3 ligase ligand dictates the specificity of the resulting PROTAC. Off-target binding of the E3 ligase ligand moiety can lead to the degradation of proteins other than the intended target, complicating experimental results and potentially causing adverse effects in a therapeutic setting. This comparison focuses on prototypical ligands for VHL and CRBN and uses the well-characterized BRD4-targeting PROTACs, MZ1 (VHL-based) and dBET1 (CRBN-based), as illustrative examples.
Comparative Analysis of VHL and CRBN Ligand Selectivity
Ligands for VHL and CRBN exhibit distinct cross-reactivity profiles, primarily due to differences in their binding pockets and endogenous functions.
VHL Ligands: These ligands, often derived from a hydroxyproline (B1673980) pharmacophore, bind to a more buried and specific pocket on the VHL protein.[1] This structural feature generally results in higher selectivity and fewer off-target interactions.[1] The VHL-based BRD4-targeting PROTAC, MZ1, exemplifies this selectivity. Studies have shown that MZ1 preferentially degrades BRD4 over its close family members, BRD2 and BRD3.[2][3] Global proteomic analyses of cells treated with MZ1 have confirmed its high selectivity, with the primary proteins degraded being the intended BET family members.
CRBN Ligands: Ligands for CRBN, such as those derived from thalidomide (B1683933) and its analogs (immunomodulatory drugs or IMiDs), bind to a shallower pocket on the CRBN protein.[1] This can lead to a broader range of interactions. Notably, CRBN ligands have an inherent off-target affinity for various zinc-finger transcription factors.[1] The CRBN-based BRD4-targeting PROTAC, dBET1, is considered a pan-BET degrader, effectively degrading BRD2, BRD3, and BRD4.[2] This broader activity profile highlights the potential for greater off-target effects with CRBN-based PROTACs.
Quantitative Data Summary
The following tables summarize the comparative selectivity and degradation potency of the VHL-based PROTAC MZ1 and the CRBN-based PROTAC dBET1, both of which target the BET family of proteins.
Table 1: Comparative Selectivity of BRD4-Targeting PROTACs
| Feature | MZ1 | dBET1 |
| E3 Ligase Recruited | von Hippel-Lindau (VHL) | Cereblon (CRBN) |
| Target Protein(s) | BRD4 (preferential) | BRD2, BRD3, BRD4 (pan-BET) |
| Reported Selectivity | Preferential degradation of BRD4 over BRD2 and BRD3.[2] | Generally considered a pan-BET degrader.[2] |
| Known Off-Targets | Minimal off-target degradation observed in global proteomics. | Potential for off-target degradation of zinc-finger transcription factors.[1] |
Table 2: Comparative Degradation Potency (DC50) of MZ1 and dBET1 against BRD4
| Cell Line | MZ1 DC50 (nM) | dBET1 DC50 (nM) | Cancer Type |
| HeLa | ~10 | ~50 | Cervical Cancer |
| MV4-11 | < 10 | < 100 | Acute Myeloid Leukemia |
| 22Rv1 | ~20 | ~100 | Prostate Cancer |
Note: DC50 values are approximate and can vary based on experimental conditions and cell lines.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the general mechanism of PROTAC action and a typical experimental workflow for assessing ligand cross-reactivity.
References
In Vivo Validation of E3 Ligase Ligand Activity in Animal Models: A Comparative Guide
This guide provides a comparative overview of the in vivo validation of E3 ligase ligand activity, using a representative Cereblon (CRBN) ligand-based PROTAC (Proteolysis Targeting Chimera) as the primary example. It compares its performance with an alternative E3 ligase ligand targeting VHL (von Hippel-Lindau) and offers detailed experimental protocols for researchers, scientists, and drug development professionals.
Introduction to E3 Ligase Ligands for Targeted Protein Degradation
Targeted protein degradation (TPD) is a revolutionary therapeutic modality that utilizes the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to eliminate disease-causing proteins. Molecules such as PROTACs are bifunctional compounds that recruit a specific E3 ubiquitin ligase to a protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.
The choice of E3 ligase and the specific ligand used to recruit it are critical determinants of a degrader's efficacy, safety, and overall therapeutic potential. This guide focuses on the in vivo validation of these ligands, a crucial step in their preclinical development.
Mechanism of Action: PROTAC-Mediated Protein Degradation
The general mechanism involves the PROTAC molecule simultaneously binding to an E3 ligase (via the E3 ligand) and a target protein. This induced proximity facilitates the transfer of ubiquitin from the E3 ligase to the target, marking it for destruction.
Caption: PROTACs form a ternary complex with an E3 ligase and a target protein to induce degradation.
Comparative In Vivo Performance of E3 Ligase Ligands
The selection of an E3 ligase ligand can significantly impact a degrader's properties, including its degradation efficiency (Dmax), potency (DC50), and pharmacokinetic/pharmacodynamic (PK/PD) profile. Below is a comparative summary of representative degraders utilizing CRBN and VHL ligands for the degradation of a common target, Bromodomain-containing protein 4 (BRD4).
| Parameter | Representative CRBN-based Degrader (e.g., dBET6) | Representative VHL-based Degrader (e.g., ARV-771) | Key Considerations |
| Target Protein | BRD4 | BRD4 | Direct comparison requires the same target protein. |
| Animal Model | Human AML (MV4;11) Xenograft in mice | Human CRPC (22Rv1) Xenograft in mice | Model selection depends on the disease context. |
| Dosing (in vivo) | 50 mg/kg, intraperitoneal (IP), daily | 50 mg/kg, subcutaneous (SC), daily | Route and frequency can affect exposure and efficacy. |
| Max Degradation (Dmax) | >90% degradation of BRD4 in tumor tissue | ~98% degradation of BRD4 in tumor tissue | Both show high levels of target engagement in vivo. |
| Tumor Growth Inhibition | Significant tumor regression observed after 21 days. | Potent anti-tumor activity and survival benefit. | Efficacy is the ultimate measure of in vivo activity. |
| Pharmacokinetics | Moderate plasma exposure. | Higher plasma exposure and longer half-life. | PK properties influence dosing schedules. |
| Potential Liabilities | Potential for off-target effects related to neosubstrate degradation. | Potential for hypoxia-inducible factor (HIF) pathway modulation. | Each E3 ligase has a unique biological role to consider. |
Detailed Experimental Protocols
Accurate in vivo validation requires robust and well-defined experimental protocols. The following outlines a typical workflow for assessing the activity of an E3 ligase ligand-based degrader in a mouse xenograft model.
Animal Model: Tumor Xenograft
-
Cell Culture: Culture human cancer cells (e.g., MV4;11 for leukemia) under standard conditions.
-
Animal Strain: Use immunodeficient mice (e.g., NOD/SCID or NSG), which can accept human cell grafts.
-
Implantation: Subcutaneously inject approximately 5-10 million cancer cells suspended in a solution like Matrigel into the flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Tumor volume is typically calculated using the formula: (Length x Width²)/2.
-
Randomization: Once tumors reach the desired size, randomize the mice into vehicle control and treatment groups.
In Vivo Dosing and Sample Collection
-
Compound Formulation: Prepare the degrader molecule in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline) for administration.
-
Administration: Administer the compound via the determined route (e.g., intraperitoneal injection) and schedule (e.g., once daily). The vehicle group receives the formulation without the active compound.
-
Monitoring: Monitor animal health and tumor size regularly (e.g., 2-3 times per week).
-
Sample Collection: At specified time points (for PK/PD analysis) or at the end of the study, euthanize the animals and collect blood (for plasma) and tissues (tumor, liver, etc.). Samples should be flash-frozen in liquid nitrogen and stored at -80°C.
Pharmacodynamic (PD) Analysis: Target Degradation
-
Tissue Lysis: Homogenize the collected tumor tissues in lysis buffer containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard assay (e.g., BCA assay).
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with primary antibodies specific for the target protein (e.g., BRD4) and a loading control (e.g., GAPDH or β-actin).
-
Incubate with a secondary antibody and visualize the protein bands.
-
Quantify band intensity to determine the percentage of target protein degradation relative to the vehicle-treated controls.
-
Caption: Standard workflow for in vivo validation of a targeted protein degrader in a xenograft model.
Conclusion
The in vivo validation of E3 ligase ligands is a multi-faceted process that is essential for advancing targeted protein degraders into the clinic. The choice between different E3 ligase recruiters, such as those for CRBN or VHL, involves a trade-off between potency, PK properties, and potential on- or off-target effects associated with the specific ligase biology. A rigorous, systematic approach using well-established animal models and analytical methods is critical to successfully characterizing the in vivo activity and therapeutic potential of these innovative molecules.
The Evolving Landscape of PROTAC Design: A Comparative Analysis of Ligand 60-Based Degraders
For researchers, scientists, and drug development professionals, the strategic selection of an E3 ligase ligand is a cornerstone in the design of potent and selective Proteolysis Targeting Chimeras (PROTACs). Among the most exploited E3 ligases is Cereblon (CRBN), with a variety of ligands developed to hijack its activity. This guide presents a comparative analysis of PROTACs based on Ligand 60—an alkyl-connected thalidomide (B1683933) derivative—and its alternatives, supported by experimental data to inform the rational design of next-generation protein degraders.
PROTACs are innovative heterobifunctional molecules that function by inducing the degradation of a target protein of interest (POI) through the ubiquitin-proteasome system.[1] They achieve this by simultaneously binding to a POI and an E3 ubiquitin ligase, forming a ternary complex that leads to the ubiquitination and subsequent degradation of the POI.[1] The choice of the E3 ligase ligand is a critical determinant of a PROTAC's efficacy and selectivity.
Ligand 60, a thalidomide derivative featuring a flexible alkyl linker, represents a key building block for constructing CRBN-recruiting PROTACs.[1] Its performance is benchmarked against other widely used CRBN ligands, such as pomalidomide (B1683931) and lenalidomide, which are themselves derivatives of thalidomide.[2][3] These ligands, while structurally similar, exhibit subtle differences that can significantly impact the degradation efficiency and selectivity of the resulting PROTAC.[3]
Quantitative Performance Comparison of BRD4-Targeting PROTACs
To provide a clear performance benchmark, this guide focuses on PROTACs targeting the Bromodomain and Extra-Terminal (BET) protein BRD4, a well-characterized target in oncology research. The following table summarizes the degradation efficiency, measured by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax), of various BRD4-targeting PROTACs employing different E3 ligase ligands. A lower DC50 value indicates higher potency.
| PROTAC ID | E3 Ligase Ligand | Target Ligand | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| ARV-825 | Pomalidomide | OTX015 | < 1 | >90 | BL cells | [4] |
| dBET1 | Thalidomide | JQ1 | 430 | >90 | AML cells | [4] |
| PROTAC 3 | Thalidomide | HJB97 | 0.1-0.3 | >90 | RS4;11 | [5] |
| PROTAC 4 | Lenalidomide | QCA-276 | pM range | >90 | MV-4-11 | [5] |
Note: The data is compiled from different studies, and experimental conditions may vary. "BL cells" refers to Burkitt's Lymphoma cell lines, and "AML cells" refers to Acute Myeloid Leukemia cell lines.
Signaling Pathways and Experimental Workflows
To visually conceptualize the processes involved in PROTAC-mediated protein degradation, the following diagrams illustrate the key signaling pathway and a typical experimental workflow for evaluating PROTAC efficacy.
Caption: PROTAC-mediated protein degradation pathway.
References
- 1. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of E3 Ligase Ligands for Target Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
A Head-to-Head Battle for Protein Degradation: E3 Ligase Ligand-Based Degraders vs. Molecular Glues
In the rapidly evolving landscape of targeted protein degradation, two powerful strategies have emerged as frontrunners: bifunctional degraders utilizing E3 ligase ligands, such as Proteolysis Targeting Chimeras (PROTACs), and molecular glue degraders. Both approaches harness the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS), to eliminate disease-causing proteins. However, they employ distinct mechanisms of action and possess unique characteristics that make them suitable for different therapeutic applications. This guide provides a comprehensive comparison of these two modalities, supported by experimental data and detailed protocols for researchers in drug discovery.
At a Glance: Key Differences
| Feature | E3 Ligase Ligand-Based Degraders (e.g., PROTACs) | Molecular Glue Degraders |
| Structure | Heterobifunctional molecules with two distinct ligands connected by a linker.[1][2] | Monovalent small molecules.[2][3] |
| Mechanism of Action | Act as a bridge to induce proximity between a target protein and an E3 ligase, forming a ternary complex.[1] | Induce or stabilize the interaction between an E3 ligase and a target protein by altering protein surfaces.[2][3] |
| Discovery | Generally rationally designed. | Often discovered serendipitously through phenotypic screening. |
| Molecular Weight | Larger (typically >800 Da). | Smaller (typically <500 Da), often more drug-like.[3] |
| Pharmacokinetics | Can face challenges with cell permeability and oral bioavailability due to larger size.[1] | Generally possess better pharmacokinetic properties.[2][3] |
| Target Scope | Broad applicability to proteins with known binders. | Can target "undruggable" proteins that lack defined binding pockets. |
Delving Deeper: Mechanism of Action
E3 ligase ligand-based degraders, exemplified by PROTACs, are chimeric molecules. One end of the PROTAC binds to the protein of interest (POI), while the other end recruits an E3 ubiquitin ligase, such as Von Hippel-Lindau (VHL) or Cereblon (CRBN). This induced proximity facilitates the transfer of ubiquitin from the E2 conjugating enzyme to the POI, marking it for degradation by the proteasome.[1]
Molecular glues, in contrast, are smaller, monovalent compounds that induce a conformational change in either the E3 ligase or the target protein. This change creates a new protein-protein interaction surface, "gluing" the two proteins together and leading to the ubiquitination and subsequent degradation of the target protein.[2][3] A well-known example is the action of lenalidomide, which recruits neosubstrates to the CRBN E3 ligase.
Performance Data: A Comparative Look
The efficacy of both degrader types is often quantified by their half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax). While direct, universal comparisons are challenging due to target and cell-type dependencies, the following table presents representative data from published studies.
| Degrader Type | Target Protein | E3 Ligase | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| PROTAC (ARV-771) | BRD4 | VHL | LNCaP | ~5 | >90 | (Fischer et al., 2021) |
| PROTAC (dBET1) | BRD4 | CRBN | HeLa | ~20 | >95 | (Winter et al., 2015) |
| Molecular Glue (CC-885) | GSPT1 | CRBN | MOLM-13 | <10 | >90 | (Hansen et al., 2019) |
| Molecular Glue (Indisulam) | RBM39 | DCAF15 | HCT116 | ~50 | >80 | (Uehara et al., 2017) |
Visualizing the Pathways
To better understand the distinct mechanisms, the following diagrams illustrate the signaling pathways for both a VHL-based PROTAC and a CRBN-based molecular glue.
Caption: Mechanism of a VHL-based PROTAC.
Caption: Mechanism of a CRBN-based molecular glue.
Key Experimental Protocols
The following are summarized protocols for essential assays used to characterize and compare these degraders.
Ternary Complex Formation Assay (NanoBRET™)
This assay quantifies the formation of the ternary complex (Target Protein-Degrader-E3 Ligase) in live cells.[4][5][6][7][8][9][10]
Workflow:
Caption: NanoBRET™ experimental workflow.
Methodology:
-
Cell Culture and Transfection: Plate cells (e.g., HEK293T) and co-transfect with plasmids encoding the target protein fused to NanoLuc® luciferase and the E3 ligase fused to HaloTag®.
-
Compound Treatment: After 24-48 hours, treat cells with a serial dilution of the degrader compound.
-
Reagent Addition: Add the HaloTag® NanoBRET® 618 Ligand and the Nano-Glo® Live Cell Substrate.
-
Signal Detection: Measure the donor (NanoLuc®) and acceptor (HaloTag®) signals using a luminometer.
-
Data Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission) to quantify ternary complex formation.
Protein Degradation Assay (Western Blot)
This is a standard method to quantify the reduction in the level of the target protein following treatment with a degrader.[11][12]
Workflow:
Caption: Western Blot experimental workflow.
Methodology:
-
Cell Treatment: Treat cells with varying concentrations of the degrader for a specified time.
-
Lysis and Protein Quantification: Lyse the cells and determine the total protein concentration.
-
SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with a primary antibody specific to the target protein, followed by an HRP-conjugated secondary antibody.
-
Detection and Analysis: Visualize the protein bands using a chemiluminescent substrate and quantify the band intensities to determine the percentage of protein degradation relative to a vehicle control.
In Vitro Ubiquitination Assay
This assay directly measures the ubiquitination of the target protein induced by the degrader.[13][14][15]
Methodology:
-
Reaction Setup: Combine purified E1 activating enzyme, E2 conjugating enzyme, E3 ligase, ubiquitin, ATP, and the target protein in a reaction buffer.
-
Degrader Addition: Add the molecular glue or PROTAC to the reaction mixture.
-
Incubation: Incubate the reaction at 37°C to allow for ubiquitination.
-
Detection: Stop the reaction and analyze the ubiquitination of the target protein by Western blot, using an antibody that recognizes ubiquitin or the target protein to observe higher molecular weight species corresponding to ubiquitinated forms.
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm target engagement by the degrader in a cellular context.[16][17][18][19][20]
Methodology:
-
Cell Treatment: Treat intact cells or cell lysates with the degrader or a vehicle control.
-
Heat Challenge: Heat the samples across a range of temperatures.
-
Lysis and Centrifugation: Lyse the cells (if treated intact) and centrifuge to separate soluble proteins from aggregated, denatured proteins.
-
Analysis: Analyze the amount of soluble target protein remaining at each temperature by Western blot or other protein detection methods.
-
Data Interpretation: A shift in the melting curve to a higher temperature in the presence of the degrader indicates target stabilization and therefore, engagement.
Conclusion: Choosing the Right Tool for the Job
Both E3 ligase ligand-based degraders and molecular glues are powerful tools for targeted protein degradation with immense therapeutic potential. The choice between these modalities depends on several factors, including the nature of the target protein, the desired pharmacokinetic profile, and the stage of drug discovery.
PROTACs offer a more rational design approach and have a broader established scope for targets with known ligands. Their modular nature allows for systematic optimization of the target-binding warhead, linker, and E3 ligase ligand.
Molecular glues, with their smaller size and more favorable drug-like properties, are particularly advantageous for oral administration and for targeting proteins that have historically been considered "undruggable." While their discovery has often been serendipitous, rational design strategies for molecular glues are an active and promising area of research.
As our understanding of the Ubiquitin-Proteasome System deepens and new E3 ligases are harnessed, the capabilities of both approaches will undoubtedly expand, offering new avenues for treating a wide range of diseases.
References
- 1. emolecules.com [emolecules.com]
- 2. blog.crownbio.com [blog.crownbio.com]
- 3. Summary of Molecular Glues Approved or in Clinical Trial | Biopharma PEG [biochempeg.com]
- 4. benchchem.com [benchchem.com]
- 5. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells | Springer Nature Experiments [experiments.springernature.com]
- 6. NanoBRET™ CRBN and VHL Ternary Complex Assays Technical Manual [worldwide.promega.com]
- 7. NanoBRET Ternary Complex Formation Assays - NanoBRET Ternary Complex Formation Assays - ICE Bioscience [en.ice-biosci.com]
- 8. Kinetic Detection of E3:PROTAC:Target Ternary Complexes Using NanoBRET Technology in Live Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Ternary Complex Formation [promega.in]
- 11. Western blot protocol for low abundance proteins | Abcam [abcam.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. docs.abcam.com [docs.abcam.com]
- 15. An optimized protocol to detect protein ubiquitination and activation by ubiquitination assay in vivo and CCK-8 assay - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. annualreviews.org [annualreviews.org]
- 19. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [bio-protocol.org]
- 20. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay [en.bio-protocol.org]
A Head-to-Head Comparison of E3 Ligase Ligands for Targeted Protein Degradation: CRBN vs. VHL
In the rapidly evolving field of targeted protein degradation, the choice of E3 ubiquitin ligase ligand is a critical determinant of a PROTAC (Proteolysis Targeting Chimera) degrader's success. While the human genome encodes over 600 E3 ligases, the vast majority of PROTACs developed to date recruit one of two primary E3 ligases: Cereblon (CRBN) or the von Hippel-Lindau tumor suppressor (VHL).[1][2][3][4] This guide provides a head-to-head comparison of the ligands that engage these two key players, offering researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data and detailed methodologies.
Overview of CRBN and VHL as E3 Ligases in PROTACs
PROTACs are heterobifunctional molecules that consist of a ligand for a target protein of interest (POI), a ligand for an E3 ligase, and a linker connecting the two.[5] By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the ubiquitination and subsequent proteasomal degradation of the target protein. The selection of the E3 ligase and its corresponding ligand significantly impacts the degradation efficiency, selectivity, and overall pharmacological properties of the PROTAC.
CRBN and VHL have emerged as the workhorses of the PROTAC field due to the availability of well-characterized, high-affinity small molecule ligands. These ligands form the foundation for a vast and growing arsenal (B13267) of PROTACs targeting a wide range of proteins implicated in various diseases.
Quantitative Comparison of CRBN and VHL Ligands
The performance of E3 ligase ligands is typically evaluated based on their binding affinity for the E3 ligase and the degradation efficiency of the resulting PROTACs. The following tables summarize key quantitative data for commonly used CRBN and VHL ligands.
| Ligand Class | Representative Ligand | Binding Affinity (Kd to E3 Ligase) | Key Features |
| CRBN Ligands | Lenalidomide | ~250 nM | Immunomodulatory drug (IMiD) derivative; extensive clinical experience. |
| Pomalidomide | ~180 nM | Higher affinity than lenalidomide; potent anti-myeloma activity. | |
| Iberdomide (CC-220) | ~15 nM | High-affinity CRBN ligand; developed for improved potency and selectivity. | |
| VHL Ligands | VH032 | ~189 nM | Hydroxyproline-based ligand; mimics the binding of HIF-1α to VHL. |
| VHL-1 | ~1.5 µM | Early VHL ligand; lower affinity but foundational for further development. |
| PROTAC Example | Target Protein | E3 Ligase Ligand | DC50 (Degradation) | Dmax (Max Degradation) | Cell Line |
| dBET1 | BRD4 | JQ1-Pomalidomide | < 100 nM | > 90% | Various cancer cell lines |
| ARV-110 | Androgen Receptor | CRBN-based | Sub-nanomolar | > 95% | Prostate cancer cell lines |
| MZ1 | BRD4 | JQ1-VH032 | ~25 nM | > 80% | HeLa cells |
| ARV-471 | Estrogen Receptor | VHL-based | < 1 nM | > 90% | Breast cancer cell lines |
Signaling Pathways and Experimental Workflows
The mechanism of action for PROTACs involves the formation of a ternary complex between the target protein, the PROTAC, and the E3 ligase. This induced proximity is the key event that triggers the ubiquitination cascade.
Caption: Mechanism of action for a PROTAC, illustrating the formation of a ternary complex and subsequent ubiquitination and proteasomal degradation of the target protein.
The validation of a novel E3 ligase ligand and the characterization of a PROTAC's degradation activity typically involve a series of biochemical and cell-based assays.
Caption: A typical experimental workflow for the evaluation of E3 ligase ligands and PROTACs, from initial binding assays to cellular degradation and selectivity profiling.
Experimental Protocols
1. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Binding Affinity
-
Objective: To determine the binding affinity (Kd) of the E3 ligase ligand for its target E3 ligase.
-
Principle: This assay measures the proximity between a fluorescently labeled E3 ligase and a labeled ligand. Binding brings the fluorophores close, resulting in a FRET signal.
-
Methodology:
-
Recombinant, purified E3 ligase (e.g., CRBN-DDB1 or VHL-ElonginB-ElonginC complex) is labeled with a donor fluorophore (e.g., terbium cryptate).
-
A tracer ligand with known binding to the E3 ligase is labeled with an acceptor fluorophore (e.g., d2).
-
The labeled E3 ligase and tracer are incubated with varying concentrations of the unlabeled test ligand.
-
The test ligand competes with the tracer for binding to the E3 ligase, leading to a decrease in the FRET signal.
-
The IC50 value is determined by plotting the FRET signal against the test ligand concentration and fitting the data to a dose-response curve. The Kd can then be calculated using the Cheng-Prusoff equation.
-
2. Western Blotting for Protein Degradation
-
Objective: To visually confirm and semi-quantify the degradation of the target protein in cells treated with a PROTAC.
-
Principle: This technique uses antibodies to detect the level of a specific protein in a cell lysate.
-
Methodology:
-
Cells are seeded in culture plates and treated with varying concentrations of the PROTAC or a vehicle control for a specified time (e.g., 24 hours).
-
Cells are harvested and lysed to extract total protein.
-
Protein concentration in the lysates is determined using a protein assay (e.g., BCA assay).
-
Equal amounts of protein from each sample are separated by size using SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific to the target protein. A primary antibody for a loading control protein (e.g., GAPDH or β-actin) is also used to ensure equal protein loading.
-
The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.
-
A chemiluminescent substrate is added, and the resulting signal is detected using an imager. The band intensity for the target protein is normalized to the loading control.
-
3. HiBiT Assay for Quantitative Degradation (DC50 and Dmax)
-
Objective: To quantitatively measure the degradation of a target protein and determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).
-
Principle: This is a bioluminescent assay where the target protein is endogenously tagged with a small peptide (HiBiT). In the presence of a larger complementary fragment (LgBiT), a functional NanoLuc luciferase is formed, generating a luminescent signal proportional to the amount of tagged protein.
-
Methodology:
-
A cell line is generated where the endogenous target protein is tagged with the HiBiT peptide using CRISPR/Cas9 gene editing.
-
The HiBiT-tagged cells are plated and treated with a serial dilution of the PROTAC for a defined period.
-
A lytic reagent containing the LgBiT protein and luciferase substrate is added to the cells.
-
The luminescence is measured using a plate reader.
-
The data is normalized to vehicle-treated cells, and the DC50 and Dmax values are calculated by fitting the data to a dose-response curve.
-
Conclusion
Both CRBN and VHL are highly validated E3 ligases for targeted protein degradation, and the choice between them often depends on the specific target protein, the desired cellular context, and the physicochemical properties of the final PROTAC molecule. While CRBN ligands, derived from the well-established IMiD class of drugs, offer a wealth of clinical and biological understanding, VHL ligands provide a distinct and equally potent alternative. The continued discovery and characterization of ligands for these and other E3 ligases will undoubtedly expand the scope and therapeutic potential of the PROTAC modality.
References
- 1. precisepeg.com [precisepeg.com]
- 2. mdpi.com [mdpi.com]
- 3. Workflow for E3 Ligase Ligand Validation for PROTAC Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | E3 Ligase Ligands in Successful PROTACs: An Overview of Syntheses and Linker Attachment Points [frontiersin.org]
A Comparative Guide to VHL and CRBN E3 Ligase Ligands for Targeted Protein Degradation
In the rapidly evolving field of targeted protein degradation (TPD), the selection of an appropriate E3 ubiquitin ligase and its corresponding ligand is a critical determinant of the success of a Proteolysis Targeting Chimera (PROTAC). PROTACs are heterobifunctional molecules that co-opt the cellular ubiquitin-proteasome system to selectively eliminate disease-causing proteins. They function by simultaneously binding to a target protein and an E3 ligase, thereby inducing the ubiquitination and subsequent degradation of the target.
Among the more than 600 E3 ligases in the human genome, the von Hippel-Lindau (VHL) and Cereblon (CRBN) ligases have emerged as the most widely utilized for PROTAC development due to the availability of well-characterized, high-affinity small molecule ligands. This guide provides a comparative analysis of VHL and CRBN ligands, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective performance characteristics, supported by experimental data and detailed protocols.
A Note on "E3 ligase Ligand 60"
Initial inquiries into "this compound" revealed it to be a commercially available compound (MCE HY-173435; CAS 2250014-82-3) used in the synthesis of the PROTAC JV8. However, publicly available scientific literature and databases do not specify the E3 ligase to which "this compound" binds. Without this crucial information, a direct and detailed comparison with VHL ligands is not feasible. Therefore, this guide will focus on a comprehensive comparison between VHL ligands and the widely used and well-documented CRBN ligands as a robust and informative alternative.
Performance Comparison: VHL vs. CRBN Ligands
The choice between a VHL and a CRBN ligand can significantly influence the physicochemical properties, degradation efficiency, and pharmacokinetic profile of a PROTAC. The following tables summarize key quantitative data for PROTACs utilizing these two E3 ligase recruiting moieties.
| Parameter | VHL-based PROTACs | CRBN-based PROTACs | Key Considerations |
| Ligand Properties | Typically larger, more polar, and may have lower cell permeability.[1] | Generally smaller, more drug-like, and often exhibit better cell permeability.[1] | The properties of the E3 ligase ligand can significantly impact the overall properties of the PROTAC. |
| Ternary Complex Stability | Can form highly stable ternary complexes, which may correlate with potent degradation.[1] | Often form more transient ternary complexes, which can be sufficient for efficient catalysis.[1] | The stability of the ternary complex is a key driver of degradation efficiency. |
| Tissue Distribution | VHL is ubiquitously expressed, but its levels can be influenced by oxygen concentration.[2] | CRBN is also widely expressed, with particularly high levels in hematopoietic and neuronal tissues. | The expression pattern of the E3 ligase can determine the tissue selectivity of the PROTAC. |
| Off-Target Effects | VHL-based PROTACs are generally considered to have a favorable off-target profile. | CRBN ligands are derived from immunomodulatory drugs (IMiDs) and may have inherent off-target effects on neosubstrates. | Understanding the intrinsic biology of the E3 ligase is crucial for predicting potential off-target effects. |
Table 1: General Characteristics of VHL and CRBN-based PROTACs
| Target Protein | E3 Ligase | PROTAC | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BRD4 | VHL | MZ1 | ~15 | >90 | HeLa | Gadd et al., Nat. Chem. Biol. 2017 |
| BRD4 | CRBN | dBET1 | <100 | >90 | MV4-11 | Winter et al., Science 2015 |
| BTK | VHL | PROTAC-1 | 8.1 | >95 | MOLM-14 | Buhimschi et al., Nat. Chem. Biol. 2018 |
| BTK | CRBN | P13I | 0.5 | >95 | MOLM-14 | Sun et al., Cell Chem. Biol. 2018 |
| Androgen Receptor | VHL | ARD-266 | 1 | >90 | VCaP | Han et al., J. Med. Chem. 2019 |
| Androgen Receptor | CRBN | ARV-110 | 1 | ~95 | VCaP | Neklesa et al., AACR 2019 |
Table 2: Comparative Degradation Performance of VHL and CRBN-based PROTACs against Various Targets. DC50: half-maximal degradation concentration; Dmax: maximum degradation.
Signaling Pathways and Experimental Workflows
The mechanism of action for both VHL and CRBN-based PROTACs follows the same general principle of inducing target protein ubiquitination and degradation. The key difference lies in the specific E3 ligase complex that is hijacked.
References
Safety Operating Guide
Proper Disposal Procedures for E3 Ligase Ligand 60
For Research Use Only. Not for use in diagnostic procedures.
This document provides essential safety and logistical information for the proper handling and disposal of E3 ligase Ligand 60 (CAS No. 2250014-82-3), a compound utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs). Given its role in targeted protein degradation, this compound should be handled with care by trained professionals in a laboratory setting.[1]
Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific local regulations and procedures, as this guide is based on general laboratory safety protocols for potent, research-grade chemicals.
I. Essential Safety and Logistical Information
This compound is a key component in the development of PROTACs, which are designed to hijack the cell's natural waste disposal system.[1][2] Due to their biological activity, all materials contaminated with this compound must be treated as hazardous chemical waste. Under no circumstances should this compound or its contaminated materials be disposed of in regular trash or down the drain.[3] The recommended method of disposal is incineration by an approved waste management facility.[4]
Core Principles of Disposal:
-
Waste Minimization: To reduce the volume of hazardous waste, it is prudent to order and prepare only the necessary amount of the chemical.
-
Segregation: All waste contaminated with this compound must be kept separate from other laboratory waste streams to avoid cross-contamination and ensure proper disposal.
-
Decontamination: All non-disposable equipment and work surfaces must be thoroughly decontaminated after use.
-
Institutional Compliance: Strict adherence to your institution's hazardous waste disposal procedures is mandatory.
II. Quantitative Data for Disposal Consideration
While a specific Safety Data Sheet (SDS) for this compound was not found in the public domain, the following table outlines typical parameters that researchers must consider for the disposal of potent, small molecule compounds. These values are for illustrative purposes and must be confirmed with a compound-specific SDS, which should be requested from the supplier, MedChemExpress.
| Parameter | Guideline | Relevance to Disposal |
| pH | Neutralize to a pH between 5 and 9 if permissible by EHS for specific, dilute aqueous solutions. | Corrosive waste (highly acidic or basic) requires special handling and segregation. |
| Concentration Limits | Varies by substance. Even low concentrations of potent compounds can render a solution hazardous. | Determines if a solution must be treated as hazardous waste. |
| Container Size | A maximum of 55 gallons of hazardous waste or 1 quart of acutely toxic waste is typically allowed per Satellite Accumulation Area. | Limits the amount of waste that can be stored in the lab before a scheduled pickup. |
| Flash Point | Liquids with a flash point below 60°C (140°F) are generally considered ignitable. | Flammable waste requires storage in appropriate fire-rated cabinets and must be segregated from oxidizers. |
III. Experimental Protocols for Safe Disposal
The proper disposal of this compound is a controlled procedure, not an experimental one. The following steps provide a general protocol for handling and disposing of this and similar chemical wastes.
Step 1: Personal Protective Equipment (PPE) Before handling the compound in any form (solid or in solution), always wear appropriate PPE, including:
-
Safety glasses or goggles
-
A lab coat
-
Chemical-resistant gloves
Step 2: Waste Segregation and Collection Establish clearly marked waste containers in the immediate vicinity where the work is being performed. All items that come into contact with this compound are to be considered hazardous waste.
-
Solid Waste:
-
Items: Includes contaminated gloves, bench paper, pipette tips, vials, and any other disposable materials.
-
Procedure: Collect all solid waste in a designated, leak-proof container lined with a heavy-duty plastic bag. The container must be clearly labeled with "Hazardous Waste," the chemical name ("this compound"), and the CAS number (2250014-82-3).
-
-
Liquid Waste:
-
Items: Includes unused stock solutions, experimental media containing the compound, and the first rinse from decontaminating glassware.
-
Procedure: Collect all liquid waste in a compatible, leak-proof container (e.g., a plastic-coated glass or high-density polyethylene (B3416737) bottle) with a secure screw-top cap. The container must be labeled with "Hazardous Waste," the chemical name, and an approximate concentration of the active compound. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS office.
-
Step 3: Decontamination of Laboratory Equipment and Surfaces Proper decontamination is crucial to prevent unintended exposure and cross-contamination.
-
Wipe down all non-disposable equipment (e.g., stir plates, balances) and surfaces (e.g., fume hood sash, benchtop) with a solvent known to dissolve the compound (such as DMSO or ethanol), followed by a rinse with water or another appropriate solvent.
-
All wipes used in this process must be disposed of as solid hazardous waste.
Step 4: Final Disposal Logistics
-
Storage: Store the sealed and labeled waste containers in your laboratory's designated Satellite Accumulation Area (SAA) until they are ready for pickup by your institution's EHS personnel.
-
Pickup and Disposal: All waste containing this compound must be disposed of through an approved hazardous waste disposal facility.
IV. Visualization of Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
References
Essential Safety and Logistical Information for Handling E3 Ligase Ligand 60
Disclaimer: A specific Safety Data Sheet (SDS) for E3 Ligase Ligand 60 was not publicly available at the time of this writing. Therefore, this document provides guidance based on general laboratory safety principles for handling new or uncharacterized chemical compounds. It is imperative to treat any substance with unknown toxicity as potentially hazardous.[1][2] A thorough risk assessment should be conducted by qualified personnel before beginning any work.[3][4][5]
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to ensure the safe handling and disposal of this compound.
Hazard Identification and Risk Assessment
Given the absence of specific toxicity data, this compound should be handled with the assumption that it is a hazardous substance. A comprehensive risk assessment is the first step before any handling.
Key considerations for risk assessment:
-
Chemical Properties: Review any available information on the chemical structure, stability, and reactivity to anticipate potential hazards.
-
Routes of Exposure: Consider the potential for inhalation, skin contact, eye contact, and ingestion.
-
Experimental Conditions: Evaluate the scale of the experiment, the potential for aerosol generation, and the use of other hazardous substances in the procedure.
Personal Protective Equipment (PPE)
A comprehensive assessment of the planned procedures is necessary to determine the appropriate PPE. The following table summarizes the recommended minimum PPE for handling this compound, assuming unknown hazards.
| PPE Category | Minimum Requirement | Rationale |
| Lab Attire | Full-length pants and closed-toe/heel shoes. | Protects skin from accidental spills and splashes. |
| Body Protection | A properly sized, fully buttoned laboratory coat. A flame-resistant lab coat should be considered if working with flammable materials. | Provides a removable barrier to protect clothing and skin from contamination. |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields are the minimum. If a splash hazard exists, chemical splash goggles and a face shield should be worn. | Protects eyes from splashes, projectiles, and aerosols. A face shield offers broader protection for the face. |
| Hand Protection | Disposable nitrile or neoprene gloves. Consider double-gloving for added protection. Glove selection should be based on chemical compatibility if known. | Protects hands from direct contact with the chemical. Gloves should be removed immediately after contact or when leaving the work area. |
Operational and Disposal Plans
A clear, step-by-step plan for both the handling and disposal of this compound is critical to ensure safety and compliance.
Experimental Workflow for Handling
The following diagram outlines a general workflow for safely handling a new chemical compound like this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
